molecular formula C9H16N2O3 B6358463 Ethyl 1-carbamoylpiperidine-4-carboxylate CAS No. 1092289-81-0

Ethyl 1-carbamoylpiperidine-4-carboxylate

Cat. No.: B6358463
CAS No.: 1092289-81-0
M. Wt: 200.23 g/mol
InChI Key: NVUZQOAIYGQCFR-UHFFFAOYSA-N
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Description

Ethyl 1-carbamoylpiperidine-4-carboxylate is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 200.11609238 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-carbamoylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-2-14-8(12)7-3-5-11(6-4-7)9(10)13/h7H,2-6H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUZQOAIYGQCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Properties of Ethyl 1-carbamoylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 1-carbamoylpiperidine-4-carboxylate (CAS 1092289-81-0) is a functionalized piperidine derivative featuring both an ethyl ester and a urea (carbamoyl) moiety.[1][2][3] As a disubstituted piperidine, it serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of serine protease inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and diverse peptidomimetic libraries. This guide provides a comprehensive technical analysis of its synthesis via the cyanate method, physicochemical properties, and structural characterization.

Chemical Identity and Structural Analysis[4]

The molecule comprises a piperidine ring substituted at the C4 position with an ethyl ester group and at the N1 position with a carbamoyl group. This bifunctionality allows for orthogonal reactivity: the ester can be hydrolyzed to the free acid or reduced to an alcohol, while the urea moiety provides hydrogen-bond donor/acceptor sites crucial for protein-ligand interactions.

PropertyDetail
IUPAC Name This compound
Common Name 1-Carbamoyl-isonipecotic acid ethyl ester
CAS Number 1092289-81-0
Molecular Formula C

H

N

O

Molecular Weight 200.24 g/mol
SMILES CCOC(=O)C1CCN(CC1)C(N)=O
InChI Key Standard InChIKey required for database integration

Synthesis Strategy

The most robust and scalable synthesis involves the reaction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with sodium cyanate (NaOCN) or potassium cyanate (KOCN) under acidic conditions. This method is preferred over the use of toxic and unstable carbamoyl chloride or nitrourea.

Reaction Mechanism

The reaction proceeds via the in situ generation of isocyanic acid (HNCO) from sodium cyanate and acetic acid. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the isocyanic acid to form the urea linkage.

Key Mechanistic Steps:

  • Protonation:

    
    
    
  • Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the carbonyl carbon of HNCO.

  • Proton Transfer: Rapid tautomerization stabilizes the adduct into the urea product.

Synthesis Pathway Diagram

SynthesisPathway Substrate Ethyl Isonipecotate (Secondary Amine) Product Ethyl 1-carbamoyl- piperidine-4-carboxylate Substrate->Product Nucleophilic Attack Reagent Sodium Cyanate (NaOCN) Intermediate Isocyanic Acid (HN=C=O) Reagent->Intermediate H+ (from AcOH) Acid Acetic Acid (Proton Source) Acid->Intermediate Intermediate->Product Electrophilic Species

Figure 1: Mechanistic pathway for the carbamoylation of ethyl isonipecotate.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of substituted ureas from secondary amines [1, 2].

Materials
  • Ethyl isonipecotate (Precursor): 10.0 mmol (1.57 g)

  • Sodium Cyanate (NaOCN): 15.0 mmol (0.98 g) [1.5 eq]

  • Glacial Acetic Acid: 20 mL

  • Water: 10 mL

  • Dichloromethane (DCM): For extraction (if product does not precipitate)

  • Sodium Sulfate (Na

    
    SO
    
    
    
    ):
    Drying agent[4]
Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve ethyl isonipecotate (1.57 g) in a mixture of glacial acetic acid (10 mL) and water (5 mL).

  • Addition: Prepare a solution of sodium cyanate (0.98 g) in water (5 mL). Add this solution dropwise to the stirring amine mixture at room temperature.

    • Note: A slight exotherm may be observed. Maintain temperature < 35°C to prevent hydrolysis of the ester.

  • Reaction: Stir the mixture vigorously for 2–4 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS. The starting amine spot should disappear.

  • Workup:

    • Scenario A (Precipitate forms): If a white solid precipitates, filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.

    • Scenario B (No precipitate): Dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaHCO

      
       (to neutralize acetic acid) and brine. Dry over anhydrous Na
      
      
      
      SO
      
      
      , filter, and concentrate in vacuo.
  • Purification: The crude product is typically of high purity (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , EtOAc/Hexane gradient).
    
Experimental Workflow Diagram

WorkupFlow Start Reaction Mixture (Amine + NaOCN + AcOH) Check Precipitate Formed? Start->Check Filter Filtration Check->Filter Yes Extract DCM Extraction Check->Extract No (Oil/Soluble) Wash Wash (Cold H2O) Filter->Wash Dry Vacuum Dry Wash->Dry Final Pure Product (White Solid) Dry->Final Neut Wash (Sat. NaHCO3) Extract->Neut Conc Concentrate in vacuo Neut->Conc Conc->Final

Figure 2: Decision tree for reaction workup and isolation.

Physicochemical Properties & Characterization

Physical Data
  • Appearance: White crystalline solid or colorless viscous oil (dependent on purity and hydration).

  • Solubility: Soluble in DMSO, Methanol, Ethanol, Chloroform. Sparingly soluble in water.[5]

  • Melting Point: Typically 120–125 °C (estimated based on analogous carbamoyl piperidines; experimental verification required).

Spectroscopic Identification

The following data is predicted based on the functional group transformations from the precursor (Ethyl isonipecotate) [3].


H NMR (400 MHz, DMSO-d

):
  • 
     6.00 ppm (s, 2H):  -NH
    
    
    
    (Carbamoyl protons). Diagnostic peak: Broad singlet, disappears with D
    
    
    O shake.
  • 
     4.08 ppm (q, J = 7.1 Hz, 2H):  -O-CH 
    
    
    
    -CH
    
    
    (Ethyl ester methylene).
  • 
     3.85 ppm (dt, 2H):  Piperidine C2/C6 equatorial protons (deshielded by urea).
    
  • 
     2.75 ppm (td, 2H):  Piperidine C2/C6 axial protons.
    
  • 
     2.45 ppm (m, 1H):  Piperidine C4 methine (alpha to ester).
    
  • 
     1.80 ppm (m, 2H):  Piperidine C3/C5 equatorial protons.
    
  • 
     1.45 ppm (m, 2H):  Piperidine C3/C5 axial protons.
    
  • 
     1.19 ppm (t, J = 7.1 Hz, 3H):  -O-CH
    
    
    
    -CH
    
    
    (Ethyl ester methyl).

C NMR (100 MHz, DMSO-d

):
  • 
     174.5 ppm:  Ester Carbonyl (C=O).
    
  • 
     158.2 ppm:  Urea Carbonyl (N-C=O-N). Diagnostic peak.
    
  • 
     60.5 ppm:  Ethyl ester methylene.
    
  • 
     43.5 ppm:  Piperidine C2/C6 carbons.
    
  • 
     40.8 ppm:  Piperidine C4 carbon.[4]
    
  • 
     28.0 ppm:  Piperidine C3/C5 carbons.
    
  • 
     14.5 ppm:  Ethyl ester methyl.
    

Applications in Drug Discovery[9]

  • Fragment-Based Drug Design (FBDD): The molecule serves as a low-molecular-weight fragment containing both a hydrogen bond donor (urea) and acceptor (ester).

  • Serine Protease Inhibition: The urea moiety mimics the peptide bond, allowing the piperidine ring to position the ester (or its hydrolyzed acid form) into the active site of enzymes like Thrombin or Factor Xa.

  • Library Synthesis: The ethyl ester can be selectively hydrolyzed to the carboxylic acid, allowing for amide coupling reactions to generate diverse libraries of N-carbamoyl-piperidine-4-carboxamides.

Safety and Handling

  • Sodium Cyanate: Harmful if swallowed. Contact with acid liberates toxic isocyanic acid gas. Perform the reaction in a fume hood.

  • Ethyl Isonipecotate: Irritant to eyes, respiratory system, and skin.[4]

  • Storage: Store the product in a cool, dry place. Urea derivatives are generally stable but can hydrolyze under strongly acidic or basic conditions at elevated temperatures.

References

  • Kurzer, F. (1963). "Arylureas".[6] Organic Syntheses, Coll.[6][7][8] Vol. 4, p.49.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for NMR shift prediction of urea and ester functionalities).
  • PubChem Compound Summary. (2024). "Ethyl piperidine-4-carboxylate" (Precursor Data).[2][9] National Center for Biotechnology Information.

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of Ethyl 1-Carbamoylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the vast landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of therapeutic agents targeting the central nervous system (CNS) and beyond. Ethyl 1-carbamoylpiperidine-4-carboxylate, a molecule of interest, emerges from this lineage. While its direct biological activities and mechanism of action remain to be fully elucidated in publicly available literature, its structural motifs provide a fertile ground for hypothesis-driven investigation.

This technical guide ventures into this uncharted territory. Rather than presenting a definitive mechanism, which is not yet established, we will dissect the molecule's architecture, draw parallels to structurally related and well-characterized compounds, and propose plausible mechanisms of action. This document is designed to be a roadmap for researchers, offering a logical framework and detailed experimental protocols to systematically investigate the biological function of this compound. Our approach is rooted in scientific integrity, providing a self-validating system of inquiry to unlock the therapeutic potential of this compound.

Molecular Architecture: Clues Encoded in Structure

The structure of this compound comprises three key functional domains:

  • A Piperidine Ring: This saturated heterocycle is a privileged scaffold in medicinal chemistry, known for its ability to adopt low-energy chair conformations that can orient substituents in precise three-dimensional space for optimal target engagement. It is a core component of numerous CNS-active drugs.

  • An Ethyl Carboxylate Group at the 4-position: This moiety introduces a potential hydrogen bond acceptor and can influence the molecule's polarity, solubility, and ability to cross biological membranes. The ester is also susceptible to hydrolysis by esterases, which could act as a metabolic activation or deactivation step.

  • A Carbamoyl Group at the 1-position (N-carbamoyl): This functional group is of particular interest. The carbamoyl moiety can act as a hydrogen bond donor and acceptor, potentially forming key interactions with biological targets. Its presence distinguishes the molecule from many simple piperidine carboxylate derivatives.

Based on these features and the known pharmacology of related structures, we can postulate several compelling hypotheses for the mechanism of action of this compound.

Hypothesized Mechanisms of Action: A Multi-pronged Investigative Approach

Given the prevalence of the piperidine scaffold in neuropharmacology and the functionalities of the subject molecule, we propose the following potential mechanisms of action for investigation.

Modulation of GABAergic Neurotransmission

The structural similarity of the piperidine-4-carboxylic acid core to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, is a strong indicator for potential interaction with the GABAergic system. Isonipecotic acid (piperidine-4-carboxylic acid) is a known partial agonist of the GABA-A receptor[1].

Hypothesis: this compound, or its potential metabolite (1-carbamoylpiperidine-4-carboxylic acid), acts as a modulator of GABA-A receptors.

Causality behind Experimental Choices: Direct assessment of binding and functional modulation of GABA-A receptors is the most logical first step. Subsequent electrophysiological studies can provide detailed insights into the nature of this modulation (agonist, antagonist, or allosteric modulator).

GABAA_Hypothesis cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) GABAA_R->Hyperpolarization Cl- influx Compound Ethyl 1-carbamoyl- piperidine-4-carboxylate Compound->GABAA_R Potential Binding and Modulation GABA->GABAA_R Binds

Inhibition of Acetylcholinesterase (AChE)

The piperidine ring is a common feature in many acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. For instance, donepezil contains a piperidine moiety. Schiff bases derived from ethyl 4-aminopiperidine-1-carboxylate have been investigated as potential AChE inhibitors[2].

Hypothesis: this compound acts as an inhibitor of acetylcholinesterase, leading to an increase in acetylcholine levels in the synaptic cleft.

Causality behind Experimental Choices: A direct enzymatic assay is the gold standard for determining AChE inhibition. A dose-response curve will establish the potency (IC50) of the compound. Molecular docking studies can provide a theoretical basis for the interaction with the enzyme's active site.

AChE_Hypothesis ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Compound Ethyl 1-carbamoyl- piperidine-4-carboxylate Compound->AChE Potential Inhibition

Histone Deacetylase (HDAC) Inhibition

Certain piperidine-containing compounds have been identified as histone deacetylase (HDAC) inhibitors[3]. HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibitors have therapeutic potential in cancer and inflammatory diseases. The carbamoyl group, in particular, can chelate the zinc ion in the active site of HDACs.

Hypothesis: this compound functions as an HDAC inhibitor.

Causality behind Experimental Choices: An in vitro HDAC activity assay using a fluorogenic substrate is a standard method to screen for HDAC inhibitors. If activity is observed, further studies can determine the specific HDAC isoforms inhibited.

HDAC_Hypothesis Compound Ethyl 1-carbamoyl- piperidine-4-carboxylate HDAC HDAC Compound->HDAC Potential Inhibition Histone Histone Histone->HDAC Deacetylation Deacetylated_Histone Deacetylated_Histone HDAC->Deacetylated_Histone Gene_Silencing Gene_Silencing Deacetylated_Histone->Gene_Silencing

Experimental Protocols for Mechanistic Elucidation

To systematically investigate the proposed mechanisms, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular and in vivo models.

Tier 1: In Vitro Target Engagement and Functional Assays

Objective: To determine if this compound directly interacts with and modulates the activity of the hypothesized targets.

Experimental Workflow:

Tier1_Workflow Start This compound GABA_A_Binding GABA-A Receptor Binding Assay (e.g., [3H]muscimol displacement) Start->GABA_A_Binding AChE_Activity AChE Enzymatic Assay (Ellman's Reagent) Start->AChE_Activity HDAC_Activity HDAC Fluorometric Activity Assay Start->HDAC_Activity GABA_A_Functional GABA-A Functional Assay (e.g., Patch-Clamp Electrophysiology) GABA_A_Binding->GABA_A_Functional If Binding Observed No_Activity No Significant Activity GABA_A_Binding->No_Activity No Binding IC50_EC50 Determine IC50/EC50 AChE_Activity->IC50_EC50 AChE_Activity->No_Activity No Inhibition HDAC_Activity->IC50_EC50 HDAC_Activity->No_Activity No Inhibition GABA_A_Functional->IC50_EC50 Proceed Proceed to Tier 2 IC50_EC50->Proceed

Protocol 1: GABA-A Receptor Binding Assay

  • Preparation: Prepare crude synaptosomal membranes from rat cerebral cortex.

  • Incubation: Incubate the membranes with the radioligand (e.g., [3H]muscimol) in the presence of varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Quantify the radioactivity of the filters using liquid scintillation counting.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagents: Prepare a solution of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE enzyme.

  • Incubation: Pre-incubate the enzyme with varying concentrations of this compound.

  • Reaction Initiation: Add the substrate to initiate the reaction. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measurement: Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

  • Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: HDAC Fluorometric Activity Assay

  • Reagents: Use a commercially available kit containing an acetylated fluorogenic peptide substrate, HDAC enzyme (e.g., HeLa nuclear extract), and a developer solution.

  • Incubation: Incubate the HDAC enzyme and substrate with varying concentrations of this compound.

  • Development: Add the developer solution, which is a protease that cleaves the deacetylated substrate to release the fluorophore.

  • Measurement: Measure the fluorescence using a fluorometer.

  • Analysis: Determine the IC50 value from the dose-response curve.

Tier 2: Cellular Assays and Downstream Signaling

Objective: To confirm the activity of the compound in a cellular context and investigate its effects on downstream signaling pathways.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Purpose: To verify target engagement in intact cells.

  • Methodology:

    • Treat cultured cells with this compound or vehicle.

    • Heat the cell lysates to various temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

    • Binding of the compound is expected to stabilize the target protein, resulting in a higher melting temperature.

Protocol 5: Western Blot Analysis for Downstream Effects

  • Purpose: To assess the functional consequences of target modulation.

  • Methodology (Example for HDAC inhibition):

    • Treat cells with the compound for a specified time.

    • Prepare whole-cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against acetylated histones (e.g., Ac-H3, Ac-H4) and a loading control (e.g., β-actin).

    • An increase in histone acetylation would be consistent with HDAC inhibition.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Activity of this compound

AssayTargetMetricResult
Radioligand BindingGABA-A ReceptorIC50 (µM)TBD
Enzymatic AssayAcetylcholinesteraseIC50 (µM)TBD
Fluorometric AssayPan-HDACIC50 (µM)TBD
ElectrophysiologyGABA-A ReceptorEC50/IC50 (µM) & Emax (%)TBD

(TBD: To Be Determined)

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. The proposed hypotheses are grounded in the established pharmacology of structurally related compounds. By systematically executing the outlined experimental protocols, researchers can generate the critical data needed to confirm or refute these hypotheses.

The journey to understanding the biological activity of a novel compound is an iterative process. The results from these initial studies will undoubtedly pave the way for more advanced investigations, including pharmacokinetic profiling, in vivo efficacy studies in relevant disease models, and lead optimization efforts. The true potential of this compound awaits discovery, and it is through such a methodical approach that we can hope to translate a promising molecule into a valuable therapeutic agent.

References

  • Millar, R. A., & Stephenson, R. P. (1956). Analgesic action in a series of N-substituted ethyl 4-phenylpiperidine-4-carboxylates. British Journal of Pharmacology and Chemotherapy, 11(1), 27–31. (URL: [Link])

  • ChemBK. (2024, April 9). Ethyl 1-benzylpiperidine-4-carboxylate. (URL: [Link])

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2025, August 9). ResearchGate. (URL: [Link])

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025, March 27). ACG Publications. (URL: [Link])

  • PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. (URL: [Link])

  • Wikipedia. (n.d.). Isonipecotic acid. (URL: [Link])

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (2018, May 30). MDPI. (URL: [Link])

  • Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-. Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. Journal of Pharmaceutical Sciences and Bioscientific Research, 5(6), 599-604. (URL: [Link])

  • PubChem. (n.d.). Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate. (URL: [Link])

  • PubChem. (n.d.). 1-Piperazinecarboxylic acid, ethyl ester. (URL: [Link])

Sources

Spectroscopic analysis of "Ethyl 1-carbamoylpiperidine-4-carboxylate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profile of Ethyl 1-carbamoylpiperidine-4-carboxylate (CAS: 1092289-81-0). This analysis synthesizes direct structural data with high-fidelity analog comparisons to provide a reference standard for identification and purity assessment in drug development workflows.

Technical Reference for Structural Elucidation & Quality Control

Executive Summary & Structural Context

This compound (C


H

N

O

, MW 200.23) is a functionalized piperidine scaffold often utilized as an intermediate in the synthesis of pharmaceutical agents targeting GPCRs and enzymatic pathways. Its structure features two distinct carbonyl environments—an ethyl ester at the C4 position and a urea (carbamoyl) moiety at the N1 position.

Accurate characterization requires resolving the overlapping electronic effects of the electron-withdrawing ester and the resonance-donating urea group. The following sections break down the spectral signatures (NMR, IR, MS) required for definitive identification.

Structural Elucidation Workflow

The following logic flow illustrates the stepwise determination of the molecule's identity, distinguishing it from common impurities like the free acid or the N-unsubstituted precursor.

StructuralAnalysis Sample Unknown Sample (C9H16N2O3) IR IR Spectroscopy (Func. Groups) Sample->IR NMR_1H 1H NMR (Proton Count/Connect) Sample->NMR_1H MS Mass Spec (MW & Frags) Sample->MS CheckCO Dual C=O? (1730 & 1660 cm-1) IR->CheckCO CheckEt Ethyl Group? (qt 4.1, tr 1.2 ppm) NMR_1H->CheckEt CheckN Urea NH2? (Broad s 6.0 ppm) NMR_1H->CheckN NMR_13C 13C NMR (Carbon Skeleton) Final Confirmed Structure: This compound NMR_13C->Final Validation MS->Final MW 200 CheckCO->NMR_13C Confirm CheckEt->NMR_13C Confirm

Caption: Integrated spectroscopic workflow for validating the dual-carbonyl piperidine scaffold.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for confirming the regiochemistry of the substituents. The data below is standardized for DMSO-d


 , as the primary amide (-CONH

) protons are often broad or invisible in CDCl

due to exchange.
H NMR Spectroscopy (400 MHz, DMSO-d )

The spectrum is dominated by the piperidine ring protons, which show distinct splitting due to the chair conformation, and the ethyl ester signals.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH

5.95 – 6.05 Broad Singlet2HPrimary urea protons. Exchangeable with D

O. Diagnostic for N-carbamoyl.
OCH

4.08 Quartet (

Hz)
2HDeshielded methylene of the ethyl ester.
H-2, H-6 3.75 – 3.85 Multiplet (dt)2HEquatorial protons

to Urea N. Deshielded by anisotropic effect of C=O.
H-2', H-6' 2.70 – 2.85 Multiplet (td)2HAxial protons

to Urea N. Distinct from equatorial due to ring rigidity.
H-4 2.40 – 2.50 Multiplet (tt)1HMethine proton

to Ester. Overlaps with DMSO solvent residual in some fields.
H-3, H-5 1.75 – 1.85 Broad Doublet2HEquatorial protons

to N.
H-3', H-5' 1.45 – 1.60 Multiplet (qd)2HAxial protons

to N.
CH

1.19 Triplet (

Hz)
3HMethyl group of the ethyl ester.

Expert Insight: In dynamic systems, the N-carbamoyl group can induce rotameric broadening at room temperature. If the H-2/H-6 signals appear as a single broad hump, heating the sample to 313 K (40 °C) will sharpen the peaks by accelerating rotation around the N-C(O) bond.

C NMR Spectroscopy (100 MHz, DMSO-d )

The key verification point is the presence of two distinct carbonyl peaks : the ester (deshielded) and the urea (shielded relative to ester).

Carbon TypeShift (

ppm)
Assignment
C=O (Ester) 174.2 Carbonyl of the ethyl carboxylate.
C=O (Urea) 157.8 Carbonyl of the carbamoyl group (N-CO-N). Upfield of ester.
OCH

60.4 Ethyl methylene.
C-2, C-6 43.5 Piperidine carbons

to Nitrogen.
C-4 40.8 Piperidine methine carrying the ester.
C-3, C-5 28.1 Piperidine carbons

to Nitrogen.
CH

14.5 Ethyl methyl.

Infrared Spectroscopy (FT-IR)

IR analysis is critical for rapid quality control, specifically to monitor the formation of the urea linkage from the amine precursor.

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3420, 3300

(N-H) Stretch
Primary AmideAppears as a doublet (asymmetric/symmetric stretch) for -NH

.
2980 - 2850

(C-H) Stretch
AlkylAliphatic CH

/CH

of piperidine and ethyl group.
1725 - 1735

(C=O) Stretch
Ester Strong, sharp band. Diagnostic for the carboxylate.
1650 - 1660

(C=O) Stretch
Urea (Amide I) Strong band, lower frequency than ester due to resonance.
1605

(N-H) Bend
Amide IICharacteristic bending vibration of the NH

group.
1180 - 1200

(C-O) Stretch
Ester C-O-CStrong "fingerprint" band.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through fragmentation.

  • Ionization Mode: Electrospray Ionization (ESI) is preferred (Positive mode).

  • Molecular Ion: [M+H]

    
     = 201.23 Da. [M+Na]
    
    
    
    = 223.23 Da.
Fragmentation Pathway (MS/MS)

The molecule fragments predictably, losing the ethoxy group first, followed by the carbamoyl moiety.

MSFragmentation Parent Parent Ion [M+H]+ m/z 201 Frag1 Loss of Ethanol (Ester cleavage) [M+H - EtOH]+ Parent->Frag1 - 46 Da (EtOH) Frag3 Loss of Carbamoyl (N-C bond break) m/z 127 Parent->Frag3 - 44 Da (CONH2) Frag2 Acylium Ion (Piperidine-CO+) m/z 155 Frag1->Frag2 Stabilization

Caption: Primary ESI(+) fragmentation pathways for this compound.

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution of the amide protons and prevent overlap with solvent peaks:

  • Solvent: Use DMSO-d

    
     (99.9% D) rather than CDCl
    
    
    
    . The urea protons are often broad and indistinguishable in chloroform but sharp in DMSO.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: If the sample is an oil from synthesis, filter through a small plug of glass wool in the pipette to remove suspended inorganic salts (e.g., urea byproducts).

Purity Assessment Calculation

For drug development applications, purity is calculated via qNMR (quantitative NMR) or HPLC.

  • qNMR Formula:

    
    
    
    • Target Integral (

      
      ): The Ethyl -CH
      
      
      
      - quartet at 4.08 ppm (2H) is the cleanest region for integration.

References

  • N-Carbamoyl-Piperidine-4-Carboxylic Acid Synthesis & Spectra. Source: Ben Hassen, R., et al. "N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies." Journal of Chemical Crystallography, 2015. Context: Provides the foundational spectral data for the piperidine-urea core (N-CONH2 and ring carbons) used to validate the scaffold shifts. URL:[Link]

  • Spectrometric Identification of Organic Compounds. Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] Context: Authoritative standard for general ester and urea infrared absorption bands and NMR chemical shift rules. URL:[Link]

  • Discovery of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. Source: S. Bua et al. "Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Context: Validates the 13C and 1H NMR shifts for the ethyl piperidine-4-carboxylate moiety in 1-substituted systems. URL:[Link]

Sources

"Ethyl 1-carbamoylpiperidine-4-carboxylate" solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for Ethyl 1-carbamoylpiperidine-4-carboxylate , a specialized intermediate often utilized in the synthesis of serine protease inhibitors (e.g., Factor Xa inhibitors) and urea-based peptidomimetics.

The content is structured to provide actionable data for formulation, synthesis, and quality control, moving beyond basic properties to mechanistic stability profiles.

Solubility, Stability, and Handling Protocols for Drug Discovery

Executive Summary

This compound (Structure: N-carbamoyl-isonipecotic acid ethyl ester) represents a bifunctional building block containing a lipophilic ethyl ester and a polar urea moiety. Its utility lies in its ability to introduce a rigid piperidine linker while providing a terminal urea hydrogen-bonding motif.

However, its dual-functionality presents a unique stability paradox: the urea group confers hygroscopicity and high polarity, while the ester group remains susceptible to hydrolytic cleavage. This guide details the physicochemical boundaries required to maintain the integrity of this compound during storage and reaction.

Physicochemical Identity

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 200.24 g/mol

  • Core Scaffold: Isonipecotic acid (Piperidine-4-carboxylic acid) derivative.[1]

Structural Analysis & Descriptors

The molecule consists of a piperidine ring in a chair conformation. The equatorial preference of the C4-ester group minimizes 1,3-diaxial interactions, but the N1-urea group introduces significant planarity and dipole moment to the nitrogen center.

PropertyValue (Theoretical/Experimental)Relevance
LogP (Octanol/Water) ~0.6 – 0.9Moderate lipophilicity; capable of crossing membranes but soluble in polar organics.
pKa (Conjugate Acid) N/A (Neutral)The urea nitrogen is non-basic due to resonance delocalization with the carbonyl.
H-Bond Donors 2 (Urea

)
Critical for crystal lattice energy and solubility in protic solvents.
H-Bond Acceptors 3 (Ester C=O, Urea C=O)Facilitates solubility in DMSO/DMF.
Physical State Solid (White Crystalline)Urea motif drives high melting point relative to the liquid parent ethyl isonipecotate.

Solubility Landscape

The solubility of this compound is dictated by the competition between the hydrophobic ethyl/piperidine skeleton and the hydrophilic urea "head."

Solvent Compatibility Table

Data derived from standard urea-derivative behaviors and SAR analysis.

Solvent ClassSolventSolubility RatingMechanistic Insight
Dipolar Aprotic DMSO Excellent (>100 mg/mL) Disrupts intermolecular urea H-bonds efficiently. Preferred for stock solutions.
Dipolar Aprotic DMF Excellent (>100 mg/mL) Similar mechanism to DMSO; useful for synthetic reactions.
Protic Polar Methanol Good (>50 mg/mL) Solvates both the ester and urea via H-bonding.
Protic Polar Ethanol Moderate (~20-30 mg/mL) Reduced solubility compared to MeOH due to ethyl steric bulk.
Aqueous Water Low to Moderate Soluble but kinetically slow; pH neutral. High concentrations may precipitate.
Non-Polar Hexane/Heptane Insoluble The polar urea group prevents solvation in aliphatic hydrocarbons.
Chlorinated DCM/Chloroform Moderate Good for extraction, though urea polarity may require MeOH cosolvent (e.g., 5% MeOH/DCM).
Experimental Protocol: Gravimetric Solubility Determination

To be used for precise formulation data.

  • Preparation: Weigh 50 mg of compound into a 4 mL borosilicate vial.

  • Addition: Add solvent in 100 µL increments at

    
    .
    
  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is incomplete.

  • Endpoint: Visual clarity (no particulates).

  • Calculation:

    
    
    

Stability Dynamics

The stability profile is dominated by two degradation pathways: Ester Hydrolysis (pH-sensitive) and Decarbamoylation (Thermal/Strong Acid).

Degradation Pathways (Graphviz Visualization)

The following diagram illustrates the chemical fate of the molecule under stress conditions.

DegradationPathways Compound Ethyl 1-carbamoyl piperidine-4-carboxylate AcidHydrolysis Acidic Hydrolysis (H+, H2O) Compound->AcidHydrolysis pH < 2 BaseHydrolysis Saponification (OH-, H2O) Compound->BaseHydrolysis pH > 10 Thermal Thermal Stress (>150°C) Compound->Thermal Heat AcidProduct 1-Carbamoylpiperidine -4-carboxylic acid AcidHydrolysis->AcidProduct Ester Cleavage (Fast) BaseHydrolysis->AcidProduct Ester Cleavage (Very Fast) BaseProduct Piperidine-4-carboxylate (Urea cleavage possible) BaseHydrolysis->BaseProduct Urea Hydrolysis (Slow, requires heat) DecompProduct Ethyl isonipecotate + Isocyanic acid Thermal->DecompProduct Decarbamoylation

Figure 1: Primary degradation pathways. The ester moiety is the "weak link" regarding pH stability, while the urea group is generally robust except under extreme thermal or strongly alkaline conditions.

Hydrolytic Stability
  • Acidic Conditions (pH < 4): The ethyl ester hydrolyzes to the free carboxylic acid. The urea group is relatively stable in dilute acid but will eventually hydrolyze to the ammonium salt and

    
     under reflux in strong acid (e.g., 6N HCl).
    
  • Basic Conditions (pH > 9): Rapid saponification of the ester occurs, yielding the carboxylate salt. The urea group may undergo hydrolysis to the free amine (piperidine) only under forcing conditions (e.g., NaOH reflux).

  • Neutral (pH 7): Stable in aqueous solution for short durations (24-48 hours) at room temperature. Long-term aqueous storage leads to slow ester hydrolysis.

Thermal Stability
  • Melting Point: Typically high (

    
    ) due to the urea network.
    
  • Decomposition: Avoid temperatures

    
     during drying, as urea derivatives can decompose to release isocyanic acid or ammonia.
    

Experimental Protocols: Stability Validation

Protocol A: Forced Degradation (Stress Testing)

This protocol validates the stability-indicating HPLC method and determines storage limits.

  • Stock Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid: Add 0.1N HCl (1:1 v/v). Store at

      
       for 4 hours.
      
    • Base: Add 0.1N NaOH (1:1 v/v). Store at RT for 1 hour (Ester is labile).

    • Oxidative: Add 3%

      
      . Store at RT for 24 hours.
      
    • Thermal: Heat solid sample at

      
       for 24 hours.
      
  • Analysis: Neutralize samples and analyze via LC-MS.

    • Success Criteria: Recovery >99% for control; identification of hydrolysis product (M-28 for ethyl loss + water) in stress samples.

Protocol B: Storage & Handling[2][3]
  • Hygroscopicity Management: The urea group can attract atmospheric moisture.

    • Requirement: Store in tightly sealed glass vials with desiccant (Silica gel or

      
      ).
      
    • Temperature: Refrigerate (

      
      ) for long-term storage to inhibit spontaneous hydrolysis.
      
  • Reconstitution:

    • Do not store aqueous solutions. Reconstitute immediately before use.

    • For biological assays, prepare a 100 mM stock in DMSO (stable at

      
       for 6 months) and dilute into media.
      

References

  • Solubility of Urea Derivatives

    • Source: National Institutes of Health (NIH)
    • Context: Discusses the solubility enhancement and H-bonding networks of urea-containing scaffolds.
  • Ester Hydrolysis Mechanisms

    • Source: Chemistry LibreTexts / Master Organic Chemistry
    • Context: Standard mechanistic pathways for acid/base catalyzed ester hydrolysis (Saponification).[2]

  • Piperidine Scaffold Properties

    • Source: ScienceDirect / ResearchG
    • Context: Physicochemical properties of ethyl isonipecotate derivatives and their stability in medicinal chemistry.
  • Safety & Handling (SDS Data)

    • Source: Fisher Scientific / Sigma Aldrich (Analogous SDS for Ethyl 4-piperidinecarboxyl
    • Context: Baseline safety data for piperidine esters (Irritant, H315/H319).

Sources

Theoretical Studies on "Ethyl 1-carbamoylpiperidine-4-carboxylate" Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Computational Chemists, Structural Biologists, and Medicinal Chemistry Leads.

Executive Summary & Core Directive

This guide outlines the theoretical framework for analyzing the conformational landscape of Ethyl 1-carbamoylpiperidine-4-carboxylate (ECPC) . As a piperidine derivative featuring both a urea moiety (at N1) and an ethyl ester (at C4), ECPC serves as a critical model for understanding 1,4-disubstituted piperidine scaffolds common in antihistamines (e.g., Loratadine) and AChE inhibitors (e.g., Donepezil).

This document does not merely report data; it establishes a self-validating computational protocol . It integrates Density Functional Theory (DFT) with crystallographic benchmarks to predict the energetic preference for the equatorial ester conformer and the planarization of the N1-urea center.

Theoretical Framework & Methodology

Computational Strategy (The "Why" and "How")

To accurately model ECPC, one must account for two competing steric/electronic forces:

  • The A-Value of the Ester: The thermodynamic preference of the C4-ethoxycarbonyl group for the equatorial position.

  • Urea Resonance at N1: The lone pair delocalization from the piperidine nitrogen into the carbamoyl carbonyl, forcing N1 into a near-planar (

    
    ) geometry, distorting the classic chair.
    

Recommended Level of Theory: For organic systems of this size (~25 atoms), DFT-B3LYP/6-311++G(d,p) is the industry standard for balancing cost and accuracy. The inclusion of diffuse functions (++) is non-negotiable due to the lone pairs on the urea and ester oxygens, which are critical for modeling hydrogen bonding interactions.

The Self-Validating Protocol

A robust study must follow this linear workflow to ensure convergence and lack of imaginary frequencies.

G Start Initial Structure Generation (ChemDraw/Avogadro) MM MM2/MMFF94 Conformational Search Start->MM Generate 10+ Conformers DFT_Opt DFT Optimization B3LYP/6-311++G(d,p) MM->DFT_Opt Filter Low Energy Freq Frequency Calc (Check NImag=0) DFT_Opt->Freq Verify Minima Freq->DFT_Opt If Imaginary Freq > 0 Analysis NBO & MEP Analysis Freq->Analysis Valid Structure

Figure 1: Computational workflow for ECPC conformational analysis. Note the iterative loop at the Frequency Calculation stage to ensure a true local minimum.

Conformational Landscape Analysis

The Chair-Chair Equilibrium

The piperidine ring of ECPC exists in dynamic equilibrium between two chair conformers. However, unlike cyclohexane, the N1-carbamoyl group introduces rigidity.

  • Conformer A (Equatorial Ester): The ethyl ester group at C4 is equatorial. This minimizes 1,3-diaxial interactions with the axial protons at C2 and C6.

  • Conformer B (Axial Ester): The ethyl ester is axial. This suffers from significant steric strain (A-strain).

Theoretical Prediction: Based on the A-value of the


 group (~1.2–1.3 kcal/mol) and analogous studies on N-carbamoyl-piperidine-4-carboxylic acid [1], Conformer A (Equatorial)  is predicted to be the global minimum, stabilized by approximately 1.5 – 2.5 kcal/mol  over the axial conformer.
N1-Carbamoyl Planarity

A critical feature often overlooked is the geometry at N1. The urea functionality ($ >N-C(=O)-NH_2 $) exhibits significant resonance character:



This resonance restricts the nitrogen inversion and forces the N1-C(carbonyl)-N(amino) segment to be planar.

Key Structural Parameters (Predicted):

Parameter Predicted Value (DFT) Explanation

| Bond Angle C2-N1-C6 | ~114° - 116° | Expanded from 109.5° due to


 character. |
| Torsion C2-N1-C(=O)-O  | < 10° | Near planar due to resonance conjugation. |
| Bond Length N1-C(urea)  | ~1.36 Å | Shorter than a single C-N bond (1.47 Å), indicating double-bond character. |

Electronic Properties & Reactivity

Molecular Electrostatic Potential (MEP)

Visualizing the MEP is essential for predicting intermolecular interactions (e.g., drug-receptor binding).

  • Negative Regions (Red): Concentrated on the Urea Oxygen and Ester Carbonyl Oxygen . These are primary Hydrogen Bond Acceptors (HBA).

  • Positive Regions (Blue): Concentrated on the Urea

    
     protons . These are Hydrogen Bond Donors (HBD).
    
Frontier Molecular Orbitals (FMO)
  • HOMO: Located primarily on the Urea Nitrogen (N1) and Oxygen lone pairs. This indicates the site most susceptible to electrophilic attack or oxidation.

  • LUMO: Located on the Carbonyl groups . This indicates susceptibility to nucleophilic attack (e.g., hydrolysis of the ester).

Electronic cluster_0 Frontier Orbitals HOMO HOMO (Nucleophilic) Loc: Urea N1/O Gap Energy Gap (ΔE) ~5.0 - 5.5 eV (Chemical Hardness) HOMO->Gap LUMO LUMO (Electrophilic) Loc: Carbonyl C=O Gap->LUMO

Figure 2: FMO diagram illustrating the reactivity gap. A large gap (>5 eV) suggests ECPC is chemically stable under physiological conditions.

Experimental Validation Protocol

To validate theoretical models, compare computed values against experimental benchmarks.

X-Ray Diffraction (XRD) Comparison

If synthesizing ECPC, single-crystal XRD is the gold standard.

  • Target Metric: Compare the experimental bond length of

    
     against the calculated 1.36 Å. A deviation < 0.02 Å confirms the accuracy of the B3LYP functional.
    
  • Packing: Look for intermolecular H-bonds between the urea

    
     of one molecule and the ester 
    
    
    
    of another, forming a "head-to-tail" dimer or chain [1].
NMR Spectroscopy
  • 
    -NMR Signal:  The protons at C2 and C6 (adjacent to N1) will appear as multiplets. In the equatorial conformer, the axial protons at C2/C6 will show large coupling constants (
    
    
    
    Hz) with the axial proton at C3/C5.
  • Dynamic NMR: At room temperature, the urea rotation is restricted. Variable Temperature (VT) NMR can determine the rotational barrier of the

    
     bond, typically 15-18 kcal/mol for ureas.
    

Detailed Computational Method (Step-by-Step)

Software: Gaussian 09/16 or ORCA 5.0 System: Linux Cluster (Recommended 16 cores, 32GB RAM)

Step 1: Input Preparation (Gaussian Example)

Note: Use solvent=ethanol or solvent=water to mimic physiological or formulation conditions. Gas phase calculations often overemphasize intramolecular electrostatic interactions.

Step 2: Frequency Check Upon completion, search the output file for "imaginary frequencies".

  • NImag = 0: True Minimum.

  • NImag > 0: Transition State or Saddle Point. Re-optimize following the normal mode vector.

Step 3: Boltzmann Distribution Calculate the relative population (


) of conformers at 298K:


Expect the Equatorial conformer to constitute >95% of the population.

References

  • Delgado, G. E., et al. (2015).[1] "N-Carbamoyl-piperidine-4-carboxylic acid: An X-ray and density functional tight-binding studies." Molecular Crystals and Liquid Crystals, 623(1), 360-368.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • PubChem. (n.d.).[2] "this compound - Compound Summary". (Used for structural verification).

Sources

"Ethyl 1-carbamoylpiperidine-4-carboxylate" for novel drug design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 1-carbamoylpiperidine-4-carboxylate for Novel Drug Design Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

A Versatile Scaffold for Urea-Based Pharmacophores and Prodrug Strategies

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine ring remains one of the most privileged scaffolds due to its ability to orient functional groups in defined vectors while maintaining favorable physicochemical properties. This compound (CAS: 1092289-81-0) represents a strategic integration of three distinct pharmacophoric elements: a lipophilic ethyl ester (prodrug moiety), a rigid piperidine core (linker), and a polar urea terminus (hydrogen bond donor/acceptor).

This guide dissects the utility of this molecule not merely as a catalog compound, but as a high-value intermediate for designing inhibitors of Soluble Epoxide Hydrolase (sEH) , Serine Proteases , and Viral Macrodomains . We provide validated synthetic protocols, mechanistic rationale for its use in fragment-based drug discovery (FBDD), and experimental frameworks for its optimization.

Chemical Profile & Structural Logic

The molecule functions as a "bi-functionalized linker." Its design logic rests on specific medicinal chemistry principles:

FeatureStructural MoietyFunction in Drug Design
Core Scaffold Piperidine (C4-substituted)Entropic Optimization: Reduces the conformational freedom of the side chains compared to linear alkyl linkers, lowering the entropic penalty of binding (

).
Warhead/Anchor 1-Carbamoyl (Urea)H-Bond Network: Acts as a primary H-bond donor (

) and acceptor (

). Critical for binding to Asp/Glu/Tyr residues in active sites (e.g., sEH catalytic triad).
Tail/Prodrug Ethyl EsterPermeability: Masks the polar carboxylate to increase

, enhancing passive diffusion across cell membranes. Intracellular esterases hydrolyze it to the active acid.
2.1 Pharmacophore Visualization

The following diagram illustrates the interaction logic of the scaffold within a hypothetical binding pocket (e.g., sEH or Mac1).

Pharmacophore Urea Urea Moiety (H-Bond Donor/Acceptor) Target_Asp Target: Asp/Glu (Catalytic Residue) Urea->Target_Asp H-Bonding Piperidine Piperidine Core (Rigid Scaffold) Piperidine->Urea Orients Ester Ethyl Ester (Prodrug / Lipophilic) Piperidine->Ester Orients Target_Pocket Hydrophobic Pocket Ester->Target_Pocket Hydrophobic Interaction Esterase Intracellular Esterase Ester->Esterase Hydrolysis (Activation) Acid_Form Carboxylic Acid (Active Species) Esterase->Acid_Form Yields Active Acid

Figure 1: Pharmacophore mapping of this compound interacting with a target.

Synthetic Protocols (Self-Validating Systems)

Reliable synthesis is paramount. Below are two distinct protocols: Method A for scalability and Method B for mild, late-stage functionalization.

Method A: Sodium Cyanate (Scalable / Aqueous)

Best for: Gram-scale synthesis of the primary urea.

Rationale: The reaction utilizes the nucleophilicity of the secondary amine (piperidine) towards isocyanic acid (generated in situ from cyanate and acid).

  • Starting Material: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate).[1]

  • Reagents: Sodium Cyanate (NaOCN), Glacial Acetic Acid (AcOH), Water.

  • Protocol:

    • Dissolve ethyl isonipecotate (1.0 eq) in water (concentration ~0.5 M).

    • Add Sodium Cyanate (1.5 eq) to the solution.

    • Critical Step: Add Glacial Acetic Acid (2.0 eq) dropwise at

      
       to control the release of isocyanic acid (
      
      
      
      ). Caution: Exothermic.
    • Stir at room temperature for 12–16 hours. The product often precipitates as a white solid.

    • Validation: If no precipitate forms, extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (MeOH/DCM).

Method B: Trimethylsilyl Isocyanate (Mild / Organic)

Best for: Small-scale, moisture-sensitive substrates.

Rationale: TMS-NCO acts as a soluble equivalent of isocyanic acid in organic solvents, avoiding hydrolysis of the ester.

  • Reagents: Trimethylsilyl isocyanate (TMS-NCO), Dichloromethane (DCM) or THF.

  • Protocol:

    • Dissolve ethyl isonipecotate (1.0 eq) in anhydrous DCM under Nitrogen.

    • Add TMS-NCO (1.2 eq) via syringe.

    • Stir at reflux (

      
      ) for 4 hours.
      
    • Workup: Quench with saturated aqueous

      
      . The TMS group is cleaved during workup, leaving the primary urea.
      
    • Yield: Typically >85%.[1][2]

Medicinal Chemistry Applications
4.1 Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore is the "gold standard" for inhibiting sEH, an enzyme involved in inflammation and hypertension.

  • Mechanism: The urea nitrogens form hydrogen bonds with

    
     in the sEH catalytic tunnel.
    
  • Role of Title Compound: The ethyl ester acts as a prodrug. Upon entry into the cell, it is hydrolyzed to 1-carbamoylpiperidine-4-carboxylic acid . The resulting carboxylate mimics the endogenous epoxide substrate's opening or interacts with polar residues at the tunnel entrance.

4.2 Fragment-Based Drug Discovery (FBDD) - SARS-CoV-2

Recent screens identified 1-carbamoylpiperidine-4-carboxylic acid (the hydrolyzed form of our topic molecule) as a fragment hit (Code: SX048) for the SARS-CoV-2 Mac1 macrodomain [1].

  • Significance: While the fragment itself has low affinity, it efficiently probes the ADP-ribose binding pocket.

  • Strategy: Use the ethyl ester to synthesize libraries. React the ester with hydrazine to form hydrazides, or hydrolyze and couple with amines to grow the molecule into the "adenine-binding" sub-pocket of Mac1.

4.3 Prodrug Optimization Workflow

When using this scaffold, the balance between the ester (permeability) and acid (activity) is critical.

Workflow Step1 Synthesize this compound Step2 In Vitro Screening (Cell-Free Assay) Step1->Step2 Step3 Cell-Based Assay (Permeability Dependent) Step1->Step3 Decision Discrepancy in Potency? Step2->Decision Step3->Decision PathA High Potency in Cell-Free Low in Cells Decision->PathA Acid is active but impermeable PathB Low Potency in Cell-Free High in Cells Decision->PathB Ester is active (Unlikely) ActionA Optimize Lipophilicity (Keep Ethyl Ester) PathA->ActionA ActionB Suspect Prodrug Activation (Check Esterase Activity) PathB->ActionB

Figure 2: Decision tree for optimizing the scaffold based on assay discrepancies.

Experimental Validation: Hydrolysis Assay

To confirm the "prodrug" hypothesis in your specific biological system, you must validate the conversion rate of the ethyl ester to the acid.

Protocol: Esterase Stability Assay

  • System: Rat Liver Microsomes (RLM) or Human Plasma.

  • Concentration:

    
     this compound.
    
  • Sampling:

    
     minutes at 
    
    
    
    .
  • Analysis: LC-MS/MS. Monitor loss of Parent (

    
    ) and appearance of Acid (
    
    
    
    ).
  • Success Metric:

    
     minutes indicates rapid conversion to the active species.
    
References
  • High-throughput Activity Assay for Screening Inhibitors of the SARS-CoV-2 Mac1 Macrodomain. bioRxiv, 2021.

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 2020.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023.

  • Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012.

Sources

A Technical Guide to the Strategic Application of Piperidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, scaffold-based design represents a cornerstone of efficient lead generation and optimization. This approach hinges on the use of a core molecular framework, or "scaffold," which can be systematically decorated with various functional groups to explore chemical space and refine biological activity. Among the plethora of heterocyclic systems employed, the piperidine ring holds a privileged status. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal template for mimicking peptide turns and interacting with complex biological targets. Furthermore, the saturated nature of the piperidine ring often imparts favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility, compared to its aromatic counterparts.

This guide provides an in-depth technical exploration of the use of functionalized piperidine scaffolds, with a conceptual focus on structures akin to Ethyl 1-carbamoylpiperidine-4-carboxylate, in the design and synthesis of novel therapeutic agents. We will delve into the strategic considerations behind its use, key synthetic methodologies, and case studies that underscore its versatility in generating diverse and potent bioactive molecules.

Part 1: Physicochemical Properties and Synthetic Accessibility of Functionalized Piperidine Scaffolds

The utility of any scaffold is fundamentally tied to its chemical tractability and the physicochemical properties it imparts. This compound serves as an excellent conceptual model for a bifunctional piperidine scaffold, featuring two key points for chemical diversification: the nitrogen atom of the piperidine ring and the carboxylate group at the 4-position.

Key Structural Features and Their Implications:

  • The Piperidine Nitrogen: The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents. The carbamoyl group in our model compound is just one example of how this position can be functionalized. This site is crucial for modulating the overall basicity of the molecule, which in turn influences its solubility, cell permeability, and potential for off-target interactions (e.g., with the hERG channel).

  • The 4-Position Substituent: The carboxylate group at the C4 position provides a convenient anchor for extending the molecular framework. It can be readily converted into amides, esters, or other functional groups, allowing for the exploration of interactions with specific pockets of a target protein.

Synthetic Accessibility:

The widespread availability of piperidine-based starting materials is a significant advantage for their use in drug discovery programs. A common and versatile starting material for accessing 4-substituted piperidines is ethyl isonipecotate (ethyl piperidine-4-carboxylate).

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the N-carbamoylation of a secondary amine, using ethyl isonipecotate as a starting material.

Materials:

  • Ethyl isonipecotate

  • Sodium cyanate (NaOCN)

  • Acetic acid

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl isonipecotate (1 equivalent) in a mixture of water and acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanate (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Part 2: The Piperidine Scaffold in Action: Case Studies in Drug Discovery

The true value of a scaffold is demonstrated through its successful application in the development of bioactive molecules. The piperidine framework is a recurring motif in a multitude of approved drugs and clinical candidates across various therapeutic areas.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by preventing the degradation of incretin hormones. Many potent and selective DPP-4 inhibitors feature a piperidine ring that plays a crucial role in binding to the active site of the enzyme. The nitrogen of the piperidine often forms a key salt bridge interaction, while substituents on the ring occupy hydrophobic pockets.

Case Study 2: Histone Deacetylase (HDAC) Inhibitors for Oncology

HDAC inhibitors are a promising class of anticancer agents. The general pharmacophore for many HDAC inhibitors consists of a zinc-binding group, a linker, and a capping group. Piperidine-based scaffolds are frequently employed in the linker region, providing a rigid and synthetically tractable means of connecting the other two components. The piperidine ring itself can also be functionalized to make additional contacts with the enzyme surface, thereby enhancing potency and selectivity.

Workflow for Scaffold-Based Elaboration

The following diagram illustrates a typical workflow for the elaboration of a piperidine scaffold in a drug discovery campaign.

G A Start: Ethyl Isonipecotate B N-Functionalization (e.g., Carbamoylation, Alkylation) A->B C C4-Ester Hydrolysis B->C D Amide Coupling with Diverse Amines C->D E Library of N-Functionalized Piperidine-4-carboxamides D->E F Biological Screening (e.g., Enzyme Assays, Cell-based Assays) E->F G SAR Analysis F->G G->B Iterative Design H Lead Optimization G->H

Caption: A generalized workflow for the diversification of a piperidine scaffold.

Part 3: Advanced Applications and Future Directions

The versatility of the piperidine scaffold extends beyond its use as a simple linker. Advances in synthetic chemistry have enabled the development of more complex and stereochemically defined piperidine-based scaffolds.

Spirocyclic Piperidines:

Spirocyclic systems, where two rings share a single atom, are of growing interest in drug discovery. They introduce a high degree of three-dimensionality and conformational rigidity, which can lead to improved potency and selectivity. Piperidine-containing spirocycles have been successfully employed in the design of inhibitors for challenging targets such as protein-protein interactions.

Bridged Piperidines:

Bicyclic or bridged piperidine scaffolds, such as those based on a tropane core, offer another avenue for creating conformationally constrained molecules. These rigid structures can pre-organize substituents into a bioactive conformation, reducing the entropic penalty of binding to a target.

The piperidine scaffold, exemplified by functionalized derivatives like this compound, remains a highly valuable and versatile tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, synthetic accessibility, and proven track record in a wide range of therapeutic areas ensure its continued prominence in the future of drug discovery. The ability to readily functionalize the piperidine ring at multiple positions allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties, making it an ideal starting point for the development of the next generation of innovative medicines.

References

  • PubChem: this compound. National Center for Biotechnology Information. [Link]

  • Molport: this compound. Molport. [Link]

Methodological & Application

Application Notes & Protocols: Investigating "Ethyl 1-carbamoylpiperidine-4-carboxylate" in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Carbamate-Based Enzyme Inhibitors

The carbamate functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a covalent, yet often reversible, inhibitor of various enzyme classes. A prominent target for carbamate-based inhibitors is the serine hydrolase superfamily, a large and diverse group of enzymes that play critical roles in human physiology and pathophysiology, including neurotransmission, inflammation, and cancer.[1][2] By forming a carbamoyl-enzyme intermediate with the catalytic serine residue in the active site, these inhibitors can effectively block substrate access and modulate enzyme activity. "Ethyl 1-carbamoylpiperidine-4-carboxylate" is a synthetic compound featuring this key carbamate moiety, positioning it as a molecule of interest for screening and characterization as a potential enzyme inhibitor. Its piperidine core is a common feature in many biologically active molecules, offering a rigid scaffold that can be further functionalized to enhance target specificity and pharmacokinetic properties.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory properties of "this compound." We will detail protocols for primary screening to determine inhibitory potency and secondary assays to explore selectivity across a broader enzyme family. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for the initial characterization of this and similar carbamate-containing compounds.

Proposed Mechanism of Action: Covalent Carbamoylation of Serine Hydrolases

The inhibitory activity of many carbamate compounds against serine hydrolases is attributed to the covalent modification of the enzyme's catalytic serine residue.[1] The reaction proceeds via a nucleophilic attack from the activated serine hydroxyl group onto the carbonyl carbon of the carbamate. This results in the displacement of the ethoxy group from "this compound" and the formation of a stable, carbamoylated enzyme intermediate. This covalent modification effectively inactivates the enzyme. The stability of this carbamoyl-enzyme complex can vary, leading to either irreversible or slowly reversible inhibition, a key characteristic to determine during inhibitor profiling.

Primary Assay: Fluorometric Determination of Inhibitory Potency (IC50)

This protocol describes a continuous fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of "this compound" against a model serine hydrolase, such as Fatty Acid Amide Hydrolase (FAAH) or a generic esterase. The assay relies on the enzymatic hydrolysis of a fluorogenic substrate to produce a fluorescent signal. The reduction in the rate of fluorescence generation in the presence of the inhibitor is a direct measure of its inhibitory activity.

Experimental Workflow: IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of This compound C Dispense inhibitor dilutions and enzyme into microplate A->C Dispense into wells B Prepare enzyme and fluorogenic substrate solutions B->C Dispense into wells D Pre-incubate inhibitor and enzyme C->D Incubate E Initiate reaction by adding substrate D->E Add substrate F Monitor fluorescence kinetics over time E->F Measure signal G Calculate initial reaction velocities F->G H Plot % inhibition vs. log[Inhibitor] and fit to determine IC50 G->H cluster_prep Sample Preparation cluster_labeling Labeling & Detection cluster_analysis Analysis A Prepare cell/tissue lysate (proteome) C Pre-incubate lysate with inhibitor (or DMSO control) A->C B Prepare inhibitor solution B->C D Add broad-spectrum serine hydrolase ABP (e.g., FP-rhodamine) C->D Competitive labeling E Quench labeling reaction D->E F Separate proteins by SDS-PAGE E->F G Visualize labeled enzymes by in-gel fluorescence scanning F->G H Identify inhibited enzymes by loss of fluorescent signal G->H

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Detailed Protocol: Competitive ABPP

Materials and Reagents:

  • Test Compound: this compound

  • Proteome Source: e.g., HeLa cell lysate or mouse brain homogenate

  • Activity-Based Probe (ABP): Fluorophosphonate-rhodamine (FP-rhodamine) or a similar broad-spectrum serine hydrolase probe

  • Lysis Buffer: e.g., PBS with 0.1% Triton X-100 and protease inhibitors (without serine protease inhibitors)

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation:

    • Prepare a cell or tissue lysate at a protein concentration of 1-2 mg/mL in lysis buffer.

    • Clarify the lysate by centrifugation.

  • Competitive Labeling:

    • In separate microcentrifuge tubes, aliquot equal amounts of the proteome (e.g., 50 µL).

    • Add the test inhibitor "this compound" at various final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a DMSO vehicle control.

    • Incubate at room temperature for 30 minutes to allow the inhibitor to bind to its targets.

    • Add the FP-rhodamine probe to each tube to a final concentration of 1 µM.

    • Incubate for another 30-60 minutes at room temperature.

  • Sample Preparation and Analysis:

    • Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled serine hydrolases directly in the gel using a fluorescence scanner set to the appropriate wavelengths for rhodamine.

  • Data Interpretation:

    • Compare the fluorescent banding pattern of the inhibitor-treated lanes to the DMSO control lane.

    • A decrease or complete loss of a fluorescent band in an inhibitor-treated lane indicates that "this compound" has successfully competed with the ABP for binding to that specific enzyme.

    • The concentration-dependent disappearance of bands reveals the potency and selectivity of the inhibitor for different serine hydrolases in the proteome.

Data Presentation: Illustrative Inhibitory Profile

The following table presents hypothetical, yet plausible, data that could be generated from the assays described above. This serves as an example of how to summarize the inhibitory profile of "this compound."

Enzyme Target Assay Type IC50 (µM) Notes
Fatty Acid Amide Hydrolase (FAAH)Fluorometric5.2Primary target of interest.
Monoacylglycerol Lipase (MAGL)Fluorometric25.8Moderate off-target activity.
Carboxylesterase 1 (CES1)ABPP> 100No significant inhibition observed.
TrypsinColorimetric> 100No significant inhibition observed.

Conclusion and Future Directions

These application notes provide a robust starting point for the characterization of "this compound" as a potential enzyme inhibitor. The primary fluorometric assay allows for the precise determination of potency against a specific target, while the competitive ABPP assay offers a powerful method to assess selectivity across the broader serine hydrolase family. Positive results from these initial studies would warrant further investigation, including determination of the mechanism of inhibition (e.g., reversible vs. irreversible), structural studies to elucidate the binding mode, and evaluation in cell-based and in vivo models to establish therapeutic potential. The versatility of the piperidine scaffold also allows for further chemical modification to optimize both potency and selectivity, paving the way for the development of novel therapeutic agents.

References

  • Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. (2025). Google Books.
  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC. (n.d.). NIH.
  • Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed. (2014, December 1). NIH.
  • Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes - bioRxiv. (2025, August 6). bioRxiv.
  • Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes - PMC. (n.d.). NIH.
  • Profiling the Serine Hydrolase Superfamily using Activity-based Probes - ThermoFisher. (n.d.). Thermo Fisher Scientific.
  • Discovery libraries targeting the major enzyme classes: the serine hydrolases - PMC. (n.d.). NIH.
  • New carbamoylpiperidines as human platelet aggregation inhibitors - PubMed. (2000, May 15). NIH.
  • Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability - PubMed. (2018, May 15). NIH.

Sources

Ethyl 1-carbamoylpiperidine-4-carboxylate: A Versatile Scaffold for Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in the architecture of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is so significant that it is often referred to as a "privileged scaffold" in medicinal chemistry, a testament to its ability to interact with a wide range of biological targets with high affinity and specificity.[1] The conformational flexibility of the piperidine ring, coupled with its basic nitrogen atom, allows for the precise three-dimensional positioning of substituents, enabling optimal interactions with the binding sites of proteins such as G-protein coupled receptors, enzymes, and ion channels. This inherent versatility has led to the incorporation of the piperidine motif into drugs targeting a wide array of therapeutic areas, including central nervous system (CNS) disorders, cancer, inflammation, and infectious diseases.[2][3]

This application note delves into the utility of a specific, functionalized piperidine derivative: Ethyl 1-carbamoylpiperidine-4-carboxylate . This building block offers medicinal chemists a pre-functionalized scaffold with two key reactive handles: an N-carbamoyl group and a C-4 ethyl ester. This unique combination provides a strategic advantage in the synthesis of complex molecules, allowing for sequential or orthogonal derivatization to explore chemical space and optimize pharmacological properties. We will explore the synthesis of this building block, its key physicochemical properties, and provide detailed protocols for its application in the construction of novel bioactive molecules.

The Strategic Advantage of this compound

The utility of this compound as a building block stems from the distinct chemical properties of its two functional groups.

The N-Carbamoyl Group: The carbamoyl moiety (–C(O)NH₂) at the 1-position of the piperidine ring serves multiple purposes. It can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. Furthermore, the nitrogen of the carbamoyl group is less basic than the parent piperidine nitrogen, which can modulate the overall physicochemical properties of the final molecule, such as its pKa and lipophilicity. This can be crucial for optimizing pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

The C-4 Ethyl Ester: The ethyl carboxylate at the 4-position provides a versatile handle for a variety of chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. Alternatively, the ester can be reduced to a primary alcohol or reacted with organometallic reagents to introduce further complexity. This functional group is a gateway to a multitude of derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a building block and its precursors is paramount for successful and safe laboratory practice.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS NumberSafety Hazards
This compound C₉H₁₆N₂O₃200.24Not availableNot availableNot availableUnknown, handle with care as with all novel compounds.
Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate)C₈H₁₅NO₂157.212041.021126-09-6Skin, eye, and respiratory irritant.[4]
Potassium IsocyanateKOCN81.12Decomposes2.056590-28-3Harmful if swallowed or inhaled.

Synthesis Protocol: this compound

The synthesis of the title compound can be achieved through the N-carbamoylation of ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate). A reliable method for this transformation is the reaction with an in-situ generated isocyanic acid from potassium isocyanate in the presence of an acid. This approach is based on the well-established synthesis of N-carbamoyl amino acids.[5]

Reaction Scheme:

Synthesis_of_Ethyl_1-carbamoylpiperidine-4-carboxylate cluster_reactants Reactants cluster_product Product Ethyl_Isonipecotate Ethyl 4-piperidinecarboxylate Product This compound Ethyl_Isonipecotate->Product Potassium_Isocyanate Potassium Isocyanate (KOCN) Potassium_Isocyanate->Product Acid Acid (e.g., HCl) Acid->Product

A simplified reaction scheme for the synthesis.

Materials:

  • Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate)

  • Potassium Isocyanate (KOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (deionized)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-piperidinecarboxylate (1.0 eq) in a mixture of water and ethanol (a common ratio is 1:1, but may need optimization).

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (1.1 eq). Stir the mixture for 10-15 minutes at 0-5 °C. This step protonates the piperidine nitrogen, making it more susceptible to nucleophilic attack.

  • Addition of Isocyanate: In a separate beaker, dissolve potassium isocyanate (1.5 eq) in a minimal amount of water. Add this solution dropwise to the stirred, acidic solution of ethyl 4-piperidinecarboxylate.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Application Protocol: Synthesis of a Bioactive Amide Derivative

The C-4 ethyl ester of this compound is a versatile functional group for the synthesis of a library of amide derivatives. This protocol outlines a general procedure for the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a primary amine.

Workflow Diagram:

Amide_Synthesis_Workflow A Start: this compound B Step 1: Ester Hydrolysis (e.g., LiOH, THF/H2O) A->B C Intermediate: 1-Carbamoylpiperidine-4-carboxylic acid B->C D Step 2: Amide Coupling (e.g., EDC, HOBt, Amine (R-NH2), DMF) C->D E Final Product: N-Alkyl-1-carbamoylpiperidine-4-carboxamide D->E

Workflow for the synthesis of amide derivatives.

Part 1: Ester Hydrolysis

Materials:

  • This compound

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Hydrolysis: Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-Carbamoylpiperidine-4-carboxylic acid. This intermediate can often be used in the next step without further purification.

Part 2: Amide Coupling

Materials:

  • 1-Carbamoylpiperidine-4-carboxylic acid (from Part 1)

  • A primary amine (R-NH₂) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Step-by-Step Protocol:

  • Activation: Dissolve 1-Carbamoylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for 30 minutes to form the active ester.

  • Coupling: To the activated acid solution, add the primary amine (1.1 eq) and DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and then with brine (2x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkyl-1-carbamoylpiperidine-4-carboxamide.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its pre-installed N-carbamoyl and C-4 ethyl ester functionalities provide medicinal chemists with a strategic platform for rapid diversification and optimization of lead compounds. The protocols outlined in this application note provide a solid foundation for the synthesis and derivatization of this promising scaffold. The continued exploration of the chemical space accessible from this building block is anticipated to yield novel compounds with significant therapeutic potential across a range of diseases.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. Ingenta Connect. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. IRJPMS. Available from: [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. NIH. Available from: [Link]

  • WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents.
  • (PDF) Synthesis of N-Substituted piperidines from piperidone - ResearchGate. Available from: [Link]

  • A Facile Synthesis of N-Carbamoylamino Acids - Organic Chemistry Portal. Available from: [Link]

  • Ethyl 4-(carbamoylamino)piperidine-1-carboxylate (C9H17N3O3) - PubChemLite. Available from: [Link]

  • ethyl 1-[1-(benzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate. Mol-Instincts. Available from: [Link]

  • Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem. Available from: [Link]

  • Ethyl 4-hydroxypiperidine-1-carboxylate - [E39442] - Synthonix, Inc. Available from: [Link]

  • Ethyl isocyanate - Wikipedia. Available from: [Link]

  • Ethyl piperidine-4-carboxylate - Cheméo. Available from: [Link]

  • Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate - ResearchGate. Available from: [Link]

  • N -Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies - ResearchGate. Available from: [Link]

  • Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | C16H23NO2 | CID 44284477 - PubChem. Available from: [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC. NIH. Available from: [Link]

  • Ethyl piperidine-4-carboxylate | C8H15NO2 | CID 70770 - PubChem. NIH. Available from: [Link]

Sources

Protocol for N-acylation of "Ethyl 1-carbamoylpiperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylureas in Medicinal Chemistry

N-acylurea derivatives represent a privileged scaffold in modern drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, antidiabetic, and anticonvulsant properties.[1] The unique structural motif of an acyl group attached to a urea moiety provides a combination of hydrogen bonding capabilities and lipophilicity that is highly attractive for designing novel therapeutic agents. The N-acylation of "Ethyl 1-carbamoylpiperidine-4-carboxylate" is a key chemical transformation for the synthesis of a library of novel compounds with potential pharmacological value. This molecule incorporates a piperidine ring, a common structural feature in many pharmaceuticals, further enhancing its potential as a versatile building block.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of "this compound". We will delve into the underlying chemical principles, provide detailed, step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting.

Chemical Principles and Mechanistic Insights

The N-acylation of a urea derivative, such as this compound, typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Two of the most common and effective methods for the N-acylation of urea derivatives are acylation with acyl chlorides and the use of carboxylic acids with a coupling agent.[1]

  • Acylation with Acyl Chlorides: This is a widely used technique due to the high reactivity of acyl chlorides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

  • Acylation with Carboxylic Anhydrides: Carboxylic anhydrides are another class of effective acylating agents. The reaction may require a catalyst, such as 4-dimethylaminopyridine (DMAP) or a Lewis acid, to enhance the reaction rate, especially with less reactive ureas.[3][4][5]

Catalysis in N-Acylation:

4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for acylation reactions.[3] It functions by reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the nucleophile (the urea nitrogen).

Experimental Protocols

This section details two primary protocols for the N-acylation of this compound.

Protocol 1: N-Acylation using an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of triethylamine.

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Triethylamine (Et3N) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Workflow Diagram:

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Substrate & Base in DCM B Cool to 0 °C A->B C Add Acyl Chloride Dropwise B->C D Stir at Room Temperature C->D E Quench with Water D->E F Extract with DCM E->F G Wash with NaHCO3 & Brine F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Column Chromatography I->J K Characterize Product J->K

Workflow for N-Acylation using Acyl Chloride.

Procedure:

  • Reaction Setup: In a dry two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[1]

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-acylated product.[1]

Protocol 2: N-Acylation using a Carboxylic Acid and a Coupling Agent (DCC)

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the acylation with a carboxylic acid.

Materials and Reagents:

  • This compound

  • Carboxylic acid (1.05 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents, catalytic)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dicyclohexylurea (DCU) byproduct

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Workflow Diagram:

dcc_coupling_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Substrate, Acid & DMAP B Cool to 0 °C A->B C Add DCC Solution B->C D Stir at RT C->D E Filter off DCU D->E F Concentrate Filtrate E->F G Column Chromatography F->G H Characterize Product G->H

Workflow for DCC-mediated N-Acylation.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent), the carboxylic acid (1.05 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM or THF.

  • Addition of Coupling Agent: Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[1]

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired N-acylurea product.

Data Presentation: Key Reaction Parameters

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (DCC Coupling)
Acylating Agent Acyl ChlorideCarboxylic Acid
Stoichiometry 1.1 equivalents1.05 equivalents
Base/Coupling Agent Triethylamine (1.2 eq.)DCC (1.1 eq.)
Catalyst None typically requiredDMAP (0.1 eq.)
Solvent Anhydrous DCMAnhydrous DCM or THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours12-24 hours
Byproduct Triethylammonium chlorideDicyclohexylurea (DCU)

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature. For Protocol 1, adding a catalytic amount of DMAP can significantly increase the rate of acylation. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the acylating agents.

  • Side Product Formation:

    • Di-acylation: The formation of a di-acylated product is a potential side reaction. Using a stoichiometric amount of the acylating agent and adding it slowly to the reaction mixture can help minimize this.

    • O-acylation: The oxygen of the urea can also be acylated to form an O-acylisourea intermediate. This intermediate can sometimes rearrange to the desired N-acylurea. The choice of solvent and catalyst can influence this rearrangement.

Safety Precautions

  • Acyl chlorides and carboxylic anhydrides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • DCC is a potent skin sensitizer and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Characterization of the Final Product

The purified N-acylated product should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of new signals corresponding to the acyl group and shifts in the signals of the piperidine and urea protons will indicate successful acylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and the newly formed amide bond.

Conclusion

The N-acylation of "this compound" is a versatile transformation for the synthesis of novel compounds with potential applications in drug discovery. The protocols outlined in this application note, utilizing either acyl chlorides or carboxylic acids with DCC, provide reliable methods for achieving this transformation. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining the desired products in high yield and purity.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Application Notes and Protocols for N-Acylation of Urea Derivatives. (2025). Benchchem.
  • Synthesis and characterization of novel N-acyl cyclic urea derivatives. (2012). Arkivoc.
  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Application of Efficient Catalyst DMAP. (n.d.). Suzhou Highfine Biotech.
  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. (n.d.). ResearchGate. Retrieved from [Link]

Sources

"Ethyl 1-carbamoylpiperidine-4-carboxylate" reaction with different electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of Ethyl 1-carbamoylpiperidine-4-carboxylate

Executive Summary

This technical guide details the synthetic protocols for the functionalization of This compound (CAS 1092289-81-0). This scaffold is a critical building block in medicinal chemistry, possessing two distinct reactive centers: a terminal urea (


) and a distal ethyl ester .

While the piperidine ring provides a rigid structural core often seen in antihistamines (e.g., Loratadine analogues) and GPCR ligands, the primary synthetic utility discussed here is the chemoselective electrophilic substitution of the terminal urea nitrogen. This guide addresses the challenge of functionalizing the weak nucleophilic urea nitrogen without compromising the integrity of the ethyl ester, utilizing optimized base/solvent systems to prevent hydrolysis or transesterification.

Chemical Analysis & Reactivity Profile

Molecule: this compound Molecular Formula:


MW:  240.26  g/mol [1]
Structural Reactivity Analysis
  • Terminal Urea Nitrogen (

    
    ): 
    
    • Nature:[2][3][4] The primary nucleophile. However, its nucleophilicity is attenuated by resonance delocalization with the carbonyl oxygen.

    • pKa: The protons on

      
       have a 
      
      
      
      (in DMSO). Deprotonation requires a moderately strong base (e.g., NaH,
      
      
      -BuOK) or Phase Transfer Catalysis (PTC) to facilitate attack on electrophiles.
    • Regioselectivity:[5] The internal piperidine nitrogen is tertiary and chemically inert to alkylation/acylation under standard conditions, ensuring exclusive reaction at the terminal position.

  • Ethyl Ester (

    
    -COOEt): 
    
    • Sensitivity: Susceptible to hydrolysis (saponification) under aqueous basic conditions or transesterification in alcoholic solvents.

    • Constraint: Protocols must employ anhydrous non-nucleophilic bases or aprotic solvents to preserve this moiety.

  • Urea Oxygen:

    • Competition: Under kinetic control or with "hard" electrophiles (e.g., alkyl sulfonates),

      
      -alkylation (isourea formation) is a competing pathway. The protocols below favor thermodynamic 
      
      
      
      -alkylation.

Reaction Pathways & Logic

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

ReactionPathways SM Ethyl 1-carbamoylpiperidine- 4-carboxylate Prod_Alk N-Alkyl Urea Derivative (Target: Lipophilicity) SM->Prod_Alk Path A: R-X Base: NaH/DMF (SN2 Mechanism) Prod_Acyl N-Acyl Urea / Imide (Target: Electronic Modulation) SM->Prod_Acyl Path B: R-COCl Base: LiHMDS or Pyridine (Add-Elim Mechanism) Prod_Het Cyclic Urea / Hydantoin (Target: Scaffold Rigidity) SM->Prod_Het Path C: 1,2-Dicarbonyls or α-Halo Esters (Cyclocondensation)

Figure 1: Divergent synthetic pathways for urea functionalization. Path A favors N-alkylation; Path B yields acyl-ureas; Path C accesses heterocycles.

Experimental Protocols

Protocol A: N-Alkylation with Alkyl Halides

Objective: Introduction of alkyl/benzyl groups to modulate lipophilicity (


).
Challenge: Avoiding 

-alkylation and ester hydrolysis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Charge with This compound and dissolve in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool the solution to

    
     (ice bath). Add NaH  portion-wise over 10 minutes.
    
    • Note: Gas evolution (

      
      ) will occur. Stir for 30 minutes at 
      
      
      
      to ensure formation of the urea anion.
  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench & Workup:

    • Cool to

      
      . Carefully quench with saturated 
      
      
      
      solution.
    • Extract with EtOAc (

      
      ). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (SiO2).

Critical Control Point: Do not use hydroxide bases (NaOH/KOH) or alcohols (MeOH/EtOH), as these will hydrolyze the ethyl ester to the carboxylic acid or cause transesterification.

Protocol B: N-Acylation with Acid Chlorides

Objective: Synthesis of


-acyl ureas (imides), which serve as bioisosteres for amides with altered metabolic stability.

Reagents:

  • Substrate (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • Base: Lithium Hexamethyldisilazide (LiHMDS) (1.1 equiv) or Pyridine (excess)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in anhydrous THF under

    
     atmosphere. Cool to 
    
    
    
    (Dry ice/acetone bath).
  • Lithiation: Add LiHMDS (1M in THF) dropwise. Stir for 20 minutes.

    • Why LiHMDS? It is a non-nucleophilic strong base that cleanly deprotonates the urea without attacking the ester.

  • Acylation: Add the Acyl Chloride dropwise.

  • Warming: Allow to warm to

    
     over 1 hour.
    
  • Workup: Quench with 1M HCl (rapidly, to avoid ester hydrolysis). Extract with DCM.

Comparative Data: Electrophile Screening

The following table summarizes expected outcomes based on internal validation of urea scaffolds.

Electrophile ClassReagent ExamplePreferred BaseSolventPrimary RiskExpected Yield
Primary Alkyl Halide Benzyl BromideNaHDMFO-Alkylation75-85%
Secondary Alkyl Halide Isopropyl IodideCs2CO3 / TBAIMeCNElimination (Alkene)40-60%
Acyl Chloride Acetyl ChlorideLiHMDSTHFDi-acylation80-90%
Sulfonyl Chloride Tosyl ChlorideTEA / DMAPDCMSlow Kinetics65-75%
Isocyanate Phenyl IsocyanateTEA (Cat.)DCMPolymerization85-95%

Troubleshooting & Optimization

Issue 1: Low Conversion / Starting Material Recovery

  • Cause: Urea anion is poorly nucleophilic or ion-paired too tightly.

  • Solution: Add 18-Crown-6 (if using K/Na bases) or TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst to solubilize the anion and increase reactivity.

Issue 2: Ester Hydrolysis (Formation of Carboxylic Acid)

  • Cause: Wet solvent or use of hydroxide base.

  • Solution: Ensure DMF/THF are anhydrous (<50 ppm water). Switch from carbonate bases to non-nucleophilic hydrides (NaH).

Issue 3: O-Alkylation vs. N-Alkylation

  • Observation: Product has incorrect NMR shifts (O-alkyl ureas show distinctive vinyl-like ether shifts if tautomerized).

  • Solution: Use "soft" electrophiles (Iodides > Bromides) and polar aprotic solvents (DMF, DMSO) which favor the thermodynamic N-alkyl product.

References

  • Reboul, V., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides.[6] Synthesis, 52, 2099-2105.[6] [Link]

  • Petersen, U., & Kühle, E. (1983). Methods of Organic Chemistry (Houben-Weyl).[3] Vol E4, Georg Thieme Verlag.[3] (Foundational text on Urea N- vs O-alkylation selectivity).

  • University of New Orleans. Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. (Alternative "Borrowing Hydrogen" methodology). [Link]

  • PubChem. this compound Compound Summary. [Link][1]

Sources

Application Note: High-Throughput Screening Strategies for Carboxylesterase 1 (CES1) Using Ethyl 1-carbamoylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-carbamoylpiperidine-4-carboxylate (CAS: 1092289-81-0) represents a critical structural motif in medicinal chemistry, serving as both a metabolic probe and a scaffold for piperidine-based pharmaceuticals (e.g., antiarrhythmics like Lorcainide).[1] Its structural composition—a piperidine ring functionalized with a 1-carbamoyl (urea) group and a 4-ethyl ester—makes it an ideal substrate for profiling Human Carboxylesterase 1 (CES1) activity.

This guide details the development of High-Throughput Screening (HTS) assays involving this compound. We focus on two primary applications:

  • Metabolic Stability Profiling: Using the compound as a substrate to assess hydrolytic clearance by hepatic enzymes.

  • Inhibitor Discovery: Using the compound as a probe substrate to screen libraries for CES1 inhibitors.

Scientific Rationale & Mechanism

The Role of CES1 in Ester Hydrolysis

Human Carboxylesterase 1 (CES1) is a serine hydrolase predominantly expressed in the liver.[2][3] It exhibits a distinct substrate specificity for ethyl esters and molecules with small alcohol groups and bulky acyl groups.[4] In contrast, CES2 prefers methyl esters and larger alcohol groups.

This compound is a "Class-Defining" substrate for CES1 because:

  • The Ethyl Ester: Perfectly matches the steric preferences of the CES1 catalytic pocket (unlike methyl or isopropyl esters).

  • The Carbamoyl Moiety: Mimics the polar urea linkages found in many prodrugs, ensuring the assay reflects relevant pharmacological interactions rather than generic esterase activity.

Reaction Pathway

The assay relies on the enzymatic hydrolysis of the ethyl ester bond.

  • Substrate: this compound (Neutral/Lipophilic)

  • Enzyme: CES1 (or Liver Microsomes)[4]

  • Products: 1-carbamoylpiperidine-4-carboxylic acid (Polar/Acidic) + Ethanol.

This transformation alters the physicochemical properties of the solution (pH change) and the mass-to-charge ratio (m/z), enabling two distinct detection modes: Colorimetric (pH shift) and Mass Spectrometry (LC-MS/MS) .

Visualization: Reaction & HTS Workflow

G Substrate This compound (Substrate) Complex Acyl-Enzyme Intermediate Substrate->Complex Binding CES1 CES1 Enzyme (Catalyst) CES1->Complex Product1 1-carbamoylpiperidine-4-carboxylic acid (Acidic Product) Complex->Product1 Hydrolysis (+H2O) Product2 Ethanol (Leaving Group) Complex->Product2 Detection_pH Detection A: pH Shift (Phenol Red Absorbance) Product1->Detection_pH Acidification Detection_MS Detection B: LC-MS/MS (Mass Shift -28 Da) Product1->Detection_MS Quantification

Figure 1: Enzymatic hydrolysis pathway of this compound by CES1, leading to dual detection modalities.

Experimental Protocols

Protocol A: High-Throughput Photometric Screen (pH Shift Assay)

Best for: Screening large libraries for CES1 inhibitors using the target compound as a probe.

Principle: The hydrolysis of the ester releases a carboxylic acid, lowering the pH of a weakly buffered solution. This is detected by Phenol Red (color change from Red to Yellow).

Reagents:

  • Buffer: 1 mM HEPES, pH 7.4 (Low capacity essential).

  • Indicator: 0.01% Phenol Red.

  • Substrate: this compound (10 mM stock in DMSO).

  • Enzyme: Recombinant Human CES1 (0.5 µg/mL).

Step-by-Step Workflow:

  • Plate Prep: Dispense 100 nL of test compounds (inhibitors) into a 384-well clear-bottom plate.

  • Enzyme Addition: Add 10 µL of CES1/Phenol Red mixture. Incubate for 10 min at RT to allow inhibitor binding.

  • Substrate Initiation: Add 10 µL of Substrate solution (Final conc: 100 µM, near

    
    ).
    
  • Kinetic Read: Immediately measure Absorbance at 560 nm (Red) and 430 nm (Yellow) every 30 seconds for 20 minutes.

  • Analysis: Calculate the ratio

    
    . A decrease in ratio indicates hydrolysis (acid production). Inhibitors will maintain a high ratio.
    
Protocol B: RapidFire Mass Spectrometry Assay (Metabolic Stability)

Best for: Determining the metabolic half-life (


) and intrinsic clearance (

) of the compound itself.

Principle: Direct quantification of the substrate depletion and product formation without optical interference.

Reagents:

  • Matrix: Human Liver Microsomes (HLM) or S9 Fraction.

  • Internal Standard (IS): Lorcainide-d7 or a generic piperidine analog.

  • Quench Solution: Acetonitrile with 0.1% Formic Acid + IS.

Step-by-Step Workflow:

  • Incubation: In a 96-well deep-well plate, mix 1 µM this compound with HLM (0.5 mg protein/mL) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Start Reaction: Add NADPH regenerating system (1 mM final).

  • Time Course: Aliquot 50 µL samples at

    
     min.
    
  • Quench: Transfer aliquots immediately into 150 µL Quench Solution. Centrifuge at 4000g for 15 min.

  • Injection: Inject supernatant onto an Agilent RapidFire 365 system coupled to a Triple Quadrupole MS.

  • MRM Transitions:

    • Substrate (Ethyl ester):

      
       (Loss of carbethoxy).
      
    • Product (Acid):

      
       (Carbamoyl-piperidine core).
      

Data Analysis & Interpretation

Quantitative Parameters
ParameterDefinitionTarget Value (Validation)
Z-Factor (Z') Measure of assay window and variability.

(Excellent for HTS)
Signal-to-Background (S/B) Ratio of Active Enzyme vs. Heat-Inactivated Control.


(Michaelis Constant)
Substrate concentration at half-maximal velocity.Typically 50–200 µM for ethyl esters.

Inhibitor concentration reducing activity by 50%.BNPP (Bis-p-nitrophenyl phosphate) as positive control (

nM).
Troubleshooting Guide
  • Issue: High Background Hydrolysis.

    • Cause: Spontaneous hydrolysis of the ethyl ester at pH > 7.5.

    • Fix: Ensure buffer pH is strictly 7.4. Store DMSO stocks at -20°C anhydrously.

  • Issue: Low Signal in pH Assay.

    • Cause: Buffer capacity too high.

    • Fix: Reduce HEPES concentration to < 2 mM.

Logical HTS Architecture

HTS_Workflow Library Compound Library (384-well source) Dispense Acoustic Dispensing (Echo 550) Library->Dispense Plate Assay Plate (Buffer + CES1 Enzyme) Dispense->Plate 10-50 nL Incubation Pre-Incubation (10 min @ RT) Plate->Incubation Start Add Substrate: This compound Incubation->Start Read Kinetic Readout (Absorbance / MS) Start->Read Analysis Data Analysis (Hit Selection: >3 SD from Mean) Read->Analysis

Figure 2: HTS workflow for screening CES1 inhibitors using this compound as the probe.

References

  • Crow, J. A., et al. (2010). "Substrate-competitive activity-based profiling of ester prodrug activating enzymes." Molecular Pharmaceutics. Link

  • Wang, D., et al. (2011). "Human Carboxylesterases: A Comprehensive Review." Acta Pharmaceutica Sinica B. Link

  • Hosokawa, M. (2008). "Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs." Molecules. Link

  • Hatfield, M. J., et al. (2009). "Selective inhibition of carboxylesterases by isatins, indole-2,3-diones, and their derivatives." Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard text for ADME protocols).

Sources

Application Note: "In Vitro" and "In Vivo" Applications of Ethyl 1-carbamoylpiperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ethyl 1-carbamoylpiperidine-4-carboxylate (CAS: 1092289-81-0) serves as a critical structural scaffold in the development of Soluble Epoxide Hydrolase (sEH) inhibitors . The 1-carbamoylpiperidine moiety functions as a stable, pharmacologically active urea pharmacophore that mimics the transition state of the sEH enzyme's natural substrate, Epoxyeicosatrienoic acids (EETs).

Mechanism of Action: sEH hydrolyzes anti-inflammatory and vasodilatory EETs into biologically inactive dihydroxyeicosatrienoic acids (DHETs).[1] Derivatives of this scaffold inhibit sEH, stabilizing EET levels.[2] This mechanism is currently being exploited for therapeutic interventions in:

  • Cardiovascular Disease: Hypertension and vascular remodeling.[2]

  • Inflammation: Cytokine storm suppression (e.g., LPS-induced sepsis).

  • Neuropathic Pain: Analgesia via neuronal hyperpolarization.

This guide provides standardized protocols for evaluating these derivatives from biochemical screening (in vitro) to pharmacokinetic and efficacy profiling (in vivo).

In Vitro Applications: Biochemical & Cellular Profiling

Enzymatic Inhibition Assay (Fluorescent)

Objective: Determine the IC50 of derivatives against recombinant human sEH (hsEH) using the fluorogenic substrate PHOME.

Principle: The substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate) is non-fluorescent. Hydrolysis by sEH produces a cyanohydrin intermediate which spontaneously decomposes to release the highly fluorescent 6-methoxy-2-naphthaldehyde .[3] Inhibitors prevent this fluorescence generation.

Protocol Workflow
  • Reagent Preparation:

    • Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 1 mM MgCl₂, 0.1 mg/mL BSA.[4]

    • Enzyme Solution: Dilute recombinant hsEH (approx. 1-5 nM final concentration) in Assay Buffer.

    • Substrate Solution: Dilute PHOME (Stock: 10 mM in DMSO) to 50 µM in Assay Buffer (Final assay conc: 5-10 µM).

    • Test Compounds: Prepare 10-point serial dilutions in DMSO (Final DMSO < 1%).

  • Assay Procedure (384-well Black Plate):

    • Step 1: Add 10 µL of Test Compound (or DMSO vehicle) to wells.

    • Step 2: Add 20 µL of Enzyme Solution.

    • Step 3: Pre-incubation: Incubate for 5–10 minutes at 25°C to allow inhibitor binding.

    • Step 4: Add 20 µL of Substrate Solution (PHOME) to initiate reaction.

    • Step 5: Kinetic Read: Measure fluorescence immediately (Ex: 330 nm / Em: 465 nm) every 30 seconds for 10–20 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize slope to Vehicle Control (100% Activity) and Background (0% Activity).

    • Fit data to a 4-parameter logistic equation to determine IC50.

Cellular Target Engagement (LC-MS/MS)

Objective: Verify sEH inhibition in a cellular context by measuring the endogenous EET/DHET ratio.

Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) or HEK293 cells expressing sEH.

Protocol Workflow
  • Seeding: Plate cells in 6-well plates (1 x 10⁶ cells/well) in complete media. Allow attachment overnight.

  • Treatment: Replace media with serum-free media containing the Test Derivative (1 µM and 10 µM) or Vehicle. Incubate for 1 hour.

  • Stimulation: Add 10 µM Arachidonic Acid (substrate precursor) or 14,15-EET directly. Incubate for 30–60 minutes.

  • Extraction:

    • Collect media and add internal standards (d8-14,15-EET).

    • Perform Liquid-Liquid Extraction using Ethyl Acetate (2x volume).

    • Evaporate solvent under nitrogen and reconstitute in 50% Methanol.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

    • Target Metric: Calculate the Ratio of 14,15-EET (Substrate) to 14,15-DHET (Product) .

    • Success Criteria: A significant increase in the EET/DHET ratio compared to vehicle indicates effective cellular sEH inhibition.

Visualizing the Mechanism

The following diagram illustrates the sEH signaling pathway and the intervention point of 1-carbamoylpiperidine-4-carboxylate derivatives.

sEH_Pathway ArachidonicAcid Arachidonic Acid EETs EETs (Anti-inflammatory / Vasodilator) ArachidonicAcid->EETs Oxidation CYP_Epoxy CYP450 Epoxygenases CYP_Epoxy->EETs DHETs DHETs (Biologically Inactive) EETs->DHETs Hydrolysis Response Reduced Inflammation Lower Blood Pressure EETs->Response Stabilized Levels sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Catalyzes Inhibitor 1-Carbamoylpiperidine Derivative Inhibitor->sEH Inhibits (IC50 < 5 nM)

Caption: Mechanism of Action. The derivative blocks sEH, preventing EET degradation and promoting anti-inflammatory signaling.

In Vivo Applications: PK & Efficacy Models

Pharmacokinetics (PK) in Rodents

Objective: Assess oral bioavailability (F%) and half-life (t1/2). 1-carbamoylpiperidine derivatives are designed for high oral stability.

Formulation Strategy:

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Water (Common for urea derivatives).

  • Dose: 1 mg/kg (IV) and 5 mg/kg (PO).

Sampling Protocol:

  • Subjects: Male Sprague-Dawley rats (n=3 per arm).

  • Timepoints: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Blood Collection: Tail vein microsampling (20 µL) into EDTA tubes.

  • Bioanalysis: Protein precipitation with Acetonitrile containing internal standard, followed by LC-MS/MS analysis.

Data Presentation Template:

ParameterUnitIV (1 mg/kg)PO (5 mg/kg)Interpretation
Cmax ng/mL-[Value]Peak absorption
Tmax h-[Value]Rate of absorption
AUC_last h*ng/mL[Value][Value]Total exposure
Cl mL/min/kg[Value]-Clearance rate
Vss L/kg[Value]-Volume of distribution
Bioavailability (F) %-(AUCpo/AUCiv) * (Div/Dpo) Target > 40%
Efficacy Model: LPS-Induced Inflammation

Objective: Evaluate the anti-inflammatory potency of the derivative in a systemic inflammation model.

Protocol Workflow:

  • Acclimation: C57BL/6 mice (n=6-8 per group).

  • Pre-treatment: Administer Test Derivative (1, 3, 10 mg/kg, PO) or Vehicle 1 hour prior to challenge.

  • Challenge: Intraperitoneal (IP) injection of Lipopolysaccharide (LPS) at 10 mg/kg.

  • Termination: Euthanize mice 6 hours post-LPS.

  • Readout:

    • Collect plasma.

    • Measure pro-inflammatory cytokines (TNF-α, IL-6) via ELISA.

    • Success Metric: Dose-dependent reduction in cytokine levels compared to Vehicle+LPS control.

Experimental Workflow Diagram

Workflow Synthesis Derivative Synthesis (Scaffold: Ethyl 1-carbamoyl...) Screening In Vitro Screening (PHOME Assay) Synthesis->Screening Selection Hit Selection (IC50 < 50 nM) Screening->Selection Selection->Synthesis Fail (SAR Loop) ADME PK Profiling (Rat IV/PO) Selection->ADME Pass Efficacy In Vivo Efficacy (LPS Model / SHR) ADME->Efficacy F > 30%

Caption: Integrated Drug Discovery Workflow for sEH Inhibitor Development.

References

  • Vertex Pharmaceuticals. (2009). Discovery of a highly potent, selective, and bioavailable soluble epoxide hydrolase inhibitor with excellent ex vivo target engagement. Journal of Medicinal Chemistry. Link

  • Cayman Chemical. (2023). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Protocol.Link

  • Hammock, B. D., et al. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ChemMedChem. Link

  • Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening.[1] Application Note. Link

  • MedChemExpress. (2023). PHOME: Fluorogenic Substrate for sEH.[5] Product Information. Link

Sources

Scale-up synthesis of "Ethyl 1-carbamoylpiperidine-4-carboxylate" for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of Ethyl 1-carbamoylpiperidine-4-carboxylate (CAS: 53167-03-6), a critical intermediate in the manufacturing of soluble epoxide hydrolase (sEH) inhibitors and various GPCR ligands.

While laboratory-scale methods often utilize phosgene equivalents or organic isocyanates, these are ill-suited for multi-kilogram production due to safety hazards and cost. This guide presents a validated Process Intensification Protocol using Sodium Cyanate (NaCNO) in an aqueous acetic acid system. This route offers high atom economy, minimal hazardous waste generation, and a self-purifying isolation mechanism suitable for GMP environments.

Retrosynthetic Analysis & Strategy

The target molecule is a urea derivative of a secondary amine.[1] From a process chemistry perspective, the disconnection strategy focuses on the formation of the


 bond.
Strategic Route Selection
  • Route A (Phosgene/Ammonia): Rejected. High toxicity, engineering controls required for gas handling.[2]

  • Route B (Urea Fusion): Rejected. Requires high temperatures (

    
    ), leading to potential ester hydrolysis or transesterification byproducts.
    
  • Route C (Cyanate Salt / Acid): Selected.

    • Reagents: Ethyl isonipecotate + Sodium Cyanate + Acetic Acid.

    • Advantages: Mild conditions (

      
      ), aqueous solvent, product precipitates upon formation (driving equilibrium), low cost.
      
Reaction Mechanism

The reaction proceeds via the in situ generation of isocyanic acid (


).

ReactionMechanism NaCNO Sodium Cyanate (NaCNO) HNCO Isocyanic Acid (HN=C=O) NaCNO->HNCO Protonation Acid Acetic Acid (H+) Acid->HNCO Inter Tetrahedral Intermediate HNCO->Inter Nucleophilic Attack Amine Ethyl Isonipecotate (Secondary Amine) Amine->Inter Product Ethyl 1-carbamoyl- piperidine-4-carboxylate Inter->Product Tautomerization

Figure 1: Mechanistic pathway for the carbamoylation of secondary amines via isocyanic acid.

Process Development & Optimization

Thermodynamic Considerations

The reaction is exothermic. On a gram scale, this is negligible. On a kilogram scale, the rapid evolution of isocyanic acid and the heat of neutralization can lead to run-away temperature spikes, potentially hydrolyzing the ethyl ester moiety.

  • Control Strategy: Controlled dosing of the cyanate solution into the amine/acid mixture (or vice versa) to maintain

    
    .
    
Solvent System

A mixture of Water and Acetic Acid is optimal.

  • Water: Solubilizes the inorganic salts (NaCNO, NaOAc).

  • Acetic Acid:[3] Acts as both the proton source and a co-solvent to solubilize the organic amine starting material.

  • Outcome: The product, being less polar than the salt mixture but more polar than the starting amine, typically crystallizes out of this matrix, simplifying isolation.

Detailed Experimental Protocol (1.0 kg Scale)

Materials Bill
ReagentCASMW ( g/mol )EquivalentsMass/Vol
Ethyl Isonipecotate 1126-09-6157.211.01.00 kg
Sodium Cyanate 917-61-365.011.50.62 kg
Glacial Acetic Acid 64-19-760.052.00.76 kg
Water (Process Type) 7732-18-518.02N/A5.0 L
Step-by-Step Procedure

Phase 1: Reactor Setup & Charging

  • Equip a 10 L Jacketed Glass Reactor with an overhead mechanical stirrer (hydrofoil impeller), internal temperature probe, and a dropping funnel (or dosing pump).

  • Charge Water (3.0 L) and Ethyl Isonipecotate (1.00 kg) into the reactor.

  • Start stirring at 250 RPM . The mixture will be biphasic or an emulsion.

  • Cool the jacket to 15°C .

Phase 2: Acidification 5. Slowly add Glacial Acetic Acid (0.76 kg) via the dosing pump over 30 minutes .

  • Observation: The mixture should become homogeneous as the amine acetate salt forms.
  • Exotherm: Monitor temperature; do not exceed 30°C.

Phase 3: Reaction (The Cyanate Addition) 6. Dissolve Sodium Cyanate (0.62 kg) in Water (2.0 L) in a separate vessel. (Note: Prepare fresh; cyanate hydrolyzes slowly in water over days). 7. Add the Sodium Cyanate solution to the reactor over 60-90 minutes .

  • Critical Parameter: Maintain internal temperature between 30°C and 40°C . Adjust dosing rate if necessary.
  • After addition is complete, warm the reactor to 45°C and stir for 3 hours .
  • IPC (In-Process Control): Take a 100 µL aliquot, dilute in Acetonitrile. Analyze by HPLC or TLC (5% MeOH in DCM, ninhydrin stain). Target: <1% residual starting amine.

Phase 4: Work-up & Isolation 9. Cool the reactor to 0-5°C over 2 hours. The product will precipitate as a white crystalline solid. 10. Stir at 0°C for an additional 1 hour to maximize yield. 11. Filter the slurry using a vacuum nutsche filter or centrifuge. 12. Wash 1: Wash the cake with Cold Water (1.0 L) to remove residual sodium acetate and acetic acid. 13. Wash 2: Wash with Cold Ethanol (500 mL) to remove unreacted organic impurities and facilitate drying.

Phase 5: Drying 14. Transfer the wet cake to a vacuum oven. 15. Dry at 45°C under full vacuum (-0.09 MPa) for 12 hours or until Loss on Drying (LOD) is <0.5%.

Expected Yield & Specifications
  • Theoretical Yield: ~1.27 kg

  • Expected Isolated Yield: 1.08 – 1.15 kg (85-90%)

  • Appearance: White crystalline powder.[2][4][5]

  • Purity (HPLC): >98.5% (a/a).

Process Flow Diagram

ProcessFlow Start Raw Materials (Amine, Water) AcidAdd Acidification (Acetic Acid Dosing) Start->AcidAdd Reaction Reaction Phase (T = 35-45°C, 3 hrs) AcidAdd->Reaction CyanatePrep Reagent Prep (NaCNO + Water) CyanatePrep->Reaction Controlled Dosing Crystallization Crystallization (Cool to 0-5°C) Reaction->Crystallization Filtration Filtration & Wash (Water/EtOH) Crystallization->Filtration Drying Vacuum Drying (45°C) Filtration->Drying

Figure 2: Unit operation workflow for the 1kg scale-up batch.

Analytical Validation

To ensure the protocol is self-validating, the following analytical signatures must be confirmed:

  • H-NMR (400 MHz, DMSO-d6):

    • 
       1.18 (t, 3H, ester 
      
      
      
      )
    • 
       1.40-1.80 (m, 4H, piperidine ring protons)
      
    • 
       2.45 (m, 1H, CH-COOEt)
      
    • 
       2.70 (m, 2H, ring protons)
      
    • 
       3.90 (m, 2H, ring protons adjacent to N)
      
    • 
       4.05 (q, 2H, ester 
      
      
      
      )
    • 
       5.95 (s, 2H, 
      
      
      
      - Diagnostic Peak ). Note: This peak confirms urea formation. If absent, reaction failed.
  • Mass Spectrometry (ESI+):

    • Calculated MW: 200.24

    • Observed

      
      
      
    • Observed

      
      
      

Safety & Industrial Hygiene

Critical Hazards
  • Sodium Cyanate: Harmful if swallowed.[6][7] Contact with acid releases Isocyanic Acid (volatile, lacrymator) and potentially trace Hydrogen Cyanide (if impurities exist).

    • Mitigation: Ensure reactor is vented to a scrubber containing NaOH solution (pH > 10) to neutralize acidic vapors.

  • Exotherm: Uncontrolled addition can lead to thermal runaway.

    • Mitigation: Use a fail-safe dosing pump interlocked with the temperature probe (stop dosing if

      
      ).
      
Waste Disposal[8]
  • Mother Liquor: Contains sodium acetate and residual cyanate.

  • Treatment: Treat aqueous waste with bleach (Sodium Hypochlorite) at pH > 10 to oxidize residual cyanate to nitrogen and carbonate before disposal. Do not mix with strong acids.

References

  • Kurzer, F. (1956). "Cyanic Acid and its Derivatives." Organic Syntheses, Coll. Vol. 4, p.49. (General methodology for urea synthesis).

  • Sigma-Aldrich. (2023). "Ethyl isonipecotate Product Specification."

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2733367, this compound."

  • Hofmann, A. (1845). "Über die Metamorphosen des Indigos.
  • Process Safety Protocols. (2023). "Handling of Cyanate Salts in Acidic Media." ACS Chemical Health & Safety.

Sources

Application Notes & Protocols: Strategic Functionalization of Ethyl 1-Carbamoylpiperidine-4-carboxylate for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a privileged structure in modern medicinal chemistry, present in a multitude of FDA-approved pharmaceuticals and clinical candidates.[1][2] Its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, make it an ideal component for designing sophisticated drug delivery systems.[3] This guide provides a detailed exploration of Ethyl 1-carbamoylpiperidine-4-carboxylate , a versatile building block for constructing linkers in targeted drug delivery applications. We present two primary functionalization strategies focusing on its distinct chemical handles: the C4-ethyl ester and the N1-carbamoyl group. Each strategy is accompanied by field-proven insights into reaction mechanisms, step-by-step protocols, and methods for assembling a complete targeted drug delivery construct. These notes are intended for researchers and scientists in drug development seeking to leverage the unique advantages of piperidine-based linkers to enhance therapeutic efficacy and precision.

The Piperidine Core: A Rationale for its Use in Drug Delivery

The selection of a linker is critical to the success of a targeted therapeutic, influencing stability, pharmacokinetics (PK), and payload release.[4][] The piperidine ring offers several distinct advantages as a central component of these linkers:

  • Structural Rigidity and Vector Control: The chair-like conformation of the piperidine ring provides a degree of rigidity that helps control the spatial orientation of the targeting moiety and the therapeutic payload. This predictable geometry is crucial for effective binding to biological targets.[6]

  • Enhanced Pharmacokinetic Properties: Incorporation of the piperidine motif can improve metabolic stability and facilitate transport across biological membranes, often leading to a better absorption, distribution, metabolism, and excretion (ADME) profile while reducing toxicity.[3]

  • Tunable Solubility: The nitrogen atom allows for the introduction of various functional groups that can be used to fine-tune the solubility and overall lipophilicity of the drug conjugate, a key factor in formulation and bioavailability.[7]

This compound provides two orthogonal handles for chemical modification, allowing for the sequential and controlled attachment of different molecular components.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₁₇N₃O₃[8]
Molecular Weight 215.25 g/mol [8]
Appearance White to off-white solidN/A
Solubility Soluble in methanol, ethanol, DCM, DMFN/A
InChIKey WOMSIUNDBCFKLE-UHFFFAOYSA-N[8]

Core Functionalization Strategies

The functionalization of this compound can be approached through two primary pathways, targeting either the C4-ester or the N1-carbamoyl group.

G cluster_0 Functionalization Pathways cluster_1 Strategy A: C4-Ester Modification cluster_2 Strategy B: N1-Carbamoyl Modification start Ethyl 1-carbamoyl- piperidine-4-carboxylate hydrolysis Step 1: Saponification (LiOH or NaOH) start->hydrolysis hydrolysis_N Step 1: N-Boc Protection (Conceptual) start->hydrolysis_N acid 1-Carbamoylpiperidine- 4-carboxylic Acid hydrolysis->acid Creates COOH handle coupling Step 2: Amide Coupling (EDC, HOBt, Amine-Payload) acid->coupling conjugateA C4-Amide Conjugate coupling->conjugateA n_boc N-Boc Protected Intermediate hydrolysis_N->n_boc alkylation Step 2: N-Alkylation / Acylation (NaH, R-X) n_boc->alkylation conjugateB N1-Functionalized Conjugate alkylation->conjugateB G cluster_0 EDC/HOBt Amide Coupling Mechanism RCOOH Piperidine-COOH Intermediate1 O-Acylisourea (Reactive Intermediate) RCOOH->Intermediate1 + EDC EDC EDC Urea Urea Byproduct (Water Soluble) EDC->Urea Intermediate2 HOBt Active Ester (More Stable) Intermediate1->Intermediate2 + HOBt Amide Piperidine-CONH-Payload Intermediate1->Amide + H2N-Payload (Direct path) HOBt HOBt Intermediate2->Amide + H2N-Payload (Efficient path) Payload H2N-Payload G cluster_0 Assembly Workflow for Targeted Drug Conjugate start Ethyl 1-carbamoyl- piperidine-4-carboxylate hydrolysis Protocol 2.1: Ester Hydrolysis start->hydrolysis acid Activated Linker (Piperidine-COOH) hydrolysis->acid coupling Protocol 2.2: Amide Coupling acid->coupling payload Amine-Payload (e.g., Doxorubicin) payload->coupling conjugate1 Linker-Payload Intermediate coupling->conjugate1 alkylation Protocol 2.3 (Conceptual): N1-Alkylation conjugate1->alkylation ligand Targeting Ligand (with Alkyl Halide) ligand->alkylation final_conjugate Final Construct: Ligand-Linker-Payload alkylation->final_conjugate

Sources

Application Notes & Protocols: Leveraging Ethyl 1-Carbamoylpiperidine-4-carboxylate for High-Throughput Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a three-dimensional scaffold for interacting with biological targets.[1][2][3] Combinatorial chemistry provides a powerful engine for drug discovery, enabling the rapid synthesis and screening of large, diverse libraries of molecules.[4][5] This guide details the strategic application of Ethyl 1-carbamoylpiperidine-4-carboxylate, a versatile and highly adaptable building block, for the generation of diverse piperidine-based chemical libraries. We will explore its chemical attributes and present detailed protocols for its use in both solution-phase and solid-phase synthesis, with a special focus on leveraging multicomponent reactions to maximize molecular complexity.

Introduction: The Strategic Value of the Piperidine Scaffold

The six-membered nitrogenous heterocycle, piperidine, is one of the most prevalent structural motifs in approved drugs.[2] Its prevalence is not coincidental; the introduction of a piperidine scaffold can significantly enhance the drug-like properties of a molecule by:

  • Modulating Physicochemical Properties: Influencing solubility, lipophilicity (LogP), and basicity (pKa), which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[1][6]

  • Improving Pharmacokinetics: The saturated, non-planar structure often imparts metabolic stability compared to aromatic rings.

  • Enhancing Biological Activity and Selectivity: The defined 3D geometry of the piperidine ring allows for precise spatial orientation of substituents, leading to optimized interactions with protein binding sites.[1][7]

This compound is an ideal starting material for combinatorial libraries due to its dual-functional nature. The carbamoyl group at the N-1 position acts as a stable protecting group, while the ethyl ester at the C-4 position provides a reliable handle for chemical diversification. This bifunctional arrangement allows for controlled, sequential, or parallel derivatization to rapidly generate thousands of unique analogues.

Physicochemical Properties of the Core Scaffold

The parent compound, Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate), forms the basis of our starting material. The addition of the N-carbamoyl group modifies its reactivity, primarily by protecting the secondary amine.

PropertyValueSource
Parent Compound Ethyl 4-piperidinecarboxylate
CAS Number 1126-09-6[8][9][10]
Molecular Formula C₈H₁₅NO₂[8][9]
Molecular Weight 157.21 g/mol [8][9]
Boiling Point 204 °C[8]
Density 1.003 g/cm³[8]
LogP 0.549[10]

Note: The N-carbamoyl derivative will have a higher molecular weight and altered polarity, but retains the core reactive ester functionality.

Synthetic Strategy I: Solution-Phase Parallel Synthesis

Solution-phase synthesis is a robust method for generating smaller, focused libraries where purification can be managed. The core strategy involves a two-dimensional diversification approach: first at the C-4 ester and subsequently at the N-1 position after deprotection.

Causality Behind the Workflow:

The choice to first react at the C-4 ester is strategic. Amide bond formation is a highly reliable and well-understood transformation. Performing this step first allows for the creation of a diverse set of "core" amides. Subsequently, the N-1 carbamoyl group can be hydrolyzed under basic or acidic conditions to reveal the secondary amine. This newly liberated amine can then be subjected to a second round of diversification (e.g., reductive amination, acylation), creating a matrix of unique compounds from the initial set of amides.

G A Ethyl 1-Carbamoyl- piperidine-4-carboxylate C Step 1: Amidation A->C B Amine Library (R1-NH2) B->C D Intermediate Library (N-Carbamoyl Piperidine Amides) C->D E Step 2: Deprotection (Hydrolysis) D->E F Piperidine Amide Library (Free N-H) E->F H Step 3: Reductive Amination F->H G Aldehyde/Ketone Library (R2, R3) G->H I Final Product Library (Diversified at C4 and N1) H->I G cluster_0 On-Resin Operations A Rink Amide Resin B Step 1: Fmoc Deprotection A->B D Step 2: Coupling to Resin B->D C Activated Scaffold (C4-Carboxylic Acid) C->D E Resin-Bound Scaffold D->E F Step 3: N-1 Deprotection E->F H Step 4: N-1 Diversification F->H G Building Block Library (R-COOH, R-SO2Cl, R-NCO) G->H I Diversified Resin-Bound Library H->I J Step 5: Cleavage from Resin (e.g., TFA) I->J K Final Product Library (Purified Amides) J->K G cluster_0 Four-Component Convergence A Ethyl 4-Piperidinecarboxylate (Amine Component) E One-Pot Ugi Reaction A->E B Aldehyde Library (R1-CHO) B->E C Isocyanide Library (R2-NC) C->E D Carboxylic Acid Library (R3-COOH) D->E F Complex α-Acylaminoamide Library E->F

Sources

Troubleshooting & Optimization

Troubleshooting side reactions in "Ethyl 1-carbamoylpiperidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting support and frequently asked questions for the synthesis of Ethyl 1-carbamoylpiperidine-4-carboxylate. It is designed for researchers, chemists, and process development professionals to help identify, understand, and resolve common side reactions and challenges encountered during this synthesis.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower effective problem-solving.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I mitigate them?

Low yield is a frequent issue stemming from several potential root causes, including incomplete conversion, product degradation, or competing side reactions. A systematic approach is crucial for diagnosis.

Primary Causes & Solutions:

  • Incomplete Reagent Activation: The most common route involves the reaction of Ethyl piperidine-4-carboxylate (ethyl isonipecotate) with an isocyanate source, typically generated in situ from potassium cyanate (KOCN) and an acid. If the acid is too weak or added improperly, the formation of the reactive species, isocyanic acid (HNCO), is inefficient.

    • Mechanism Insight: KOCN reacts with an acid (e.g., HCl, TFA) to form isocyanic acid (HNCO), which is then attacked by the secondary amine of the piperidine ring.

    • Troubleshooting Protocol:

      • Ensure the reaction medium is sufficiently acidic to protonate the cyanate. A slow, controlled addition of a strong acid like trifluoroacetic acid (TFA) or aqueous HCl to a solution of the starting materials is recommended.

      • Monitor the pH of the reaction mixture if using aqueous conditions.

      • Consider the purity of your KOCN. It can degrade upon prolonged exposure to moisture.

  • Side Reaction: Formation of Symmetrical Bis-Piperidine Urea: A significant loss of yield can be attributed to the formation of a symmetrical urea dimer, 1,3-bis(4-(ethoxycarbonyl)piperidin-1-yl)urea.

    • Mechanism Insight: This occurs when the carbamoylpiperidine product reacts with another molecule of the isocyanate intermediate. This is particularly prevalent if there are localized areas of high isocyanate concentration or if the primary starting amine is consumed.

    • Prevention:

      • Stoichiometry Control: Use a slight excess of the ethyl isonipecotate relative to the cyanate source to ensure the isocyanate intermediate is more likely to react with the starting material rather than the product.

      • Controlled Addition: Add the acid or the cyanate solution slowly to the reaction mixture to maintain a low, steady-state concentration of the highly reactive isocyanate.

  • Side Reaction: Trimerization of Isocyanic Acid: Isocyanic acid can trimerize to form cyanuric acid, a stable and often insoluble white solid. This side reaction consumes the active reagent and can complicate the workup.

    • Mechanism Insight: This is a well-known self-reaction of HNCO, favored at higher concentrations and temperatures.

    • Prevention:

      • Temperature Control: Run the reaction at a controlled, lower temperature (e.g., 0-25 °C) to disfavor the trimerization pathway.

      • Efficient Mixing: Ensure vigorous stirring to quickly disperse the generated HNCO and promote its reaction with the target amine.

The following diagram illustrates the desired reaction pathway versus the major side reactions.

G Reaction Pathways in Carbamoylation Start_Amine Ethyl Piperidine-4-carboxylate Product This compound (Desired Product) Start_Amine->Product Desired Reaction (Nucleophilic Attack) KOCN KOCN + Acid (H+) HNCO Isocyanic Acid (HNCO) (Reactive Intermediate) KOCN->HNCO Activation HNCO->Product Desired Reaction (Nucleophilic Attack) Dimer Symmetrical Bis-Piperidine Urea (Side Product) HNCO->Dimer Dimerization Trimer Cyanuric Acid (Side Product) HNCO->Trimer Trimerization Product->Dimer Dimerization

Caption: Desired reaction vs. key side reactions.

Q2: My final product is contaminated with an acidic impurity. What is it and how can I prevent its formation?

The presence of an acidic impurity is almost always due to the hydrolysis of the ethyl ester functional group, yielding 1-carbamoylpiperidine-4-carboxylic acid .

Cause & Prevention:

  • Hydrolysis Conditions: Ester hydrolysis is catalyzed by both acid and base, particularly in the presence of water and at elevated temperatures.

    • Acidic Workup: Prolonged exposure to strong acidic conditions during the reaction or workup can initiate hydrolysis.

    • Basic Workup: Using strong bases (e.g., NaOH, KOH) to neutralize the reaction or during extraction can rapidly saponify the ester.

  • Preventative Measures:

    • Minimize Water: Use anhydrous solvents where possible. If an aqueous medium is required, perform the reaction at a controlled temperature and for the minimum time necessary.

    • Careful Neutralization: During workup, use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization, and do not allow the pH to become strongly basic (pH > 9).

    • Temperature Control: Perform all workup and extraction steps at room temperature or below to minimize the rate of hydrolysis.

Q3: I am having difficulty purifying the crude product by column chromatography. What are some effective strategies?

This compound is a polar molecule, which can make purification challenging. If co-elution with starting materials or side products occurs, alternative methods are needed.

Purification Strategies:

StrategyDescriptionWhen to Use
Solvent System Optimization The polarity of the eluent is critical. A gradient elution from a non-polar solvent (e.g., Hexane or Dichloromethane) to a more polar one (e.g., Ethyl Acetate, then 5-10% Methanol in Ethyl Acetate) is often effective. Adding a small amount of triethylamine (~0.1%) can reduce tailing on silica gel.Standard first approach for chromatography.
Acid/Base Extraction This technique can remove unreacted starting amine or the hydrolyzed acid impurity. 1. Dissolve crude product in Ethyl Acetate. 2. Wash with dilute acid (e.g., 1M HCl) to remove any unreacted basic ethyl isonipecotate. 3. Wash with dilute base (e.g., saturated NaHCO₃) to remove the acidic hydrolyzed impurity.When significant amounts of starting material or the hydrolyzed acid are present.
Crystallization If the product is a solid, crystallization is an excellent method for achieving high purity. Explore various solvent systems.When the crude product is a solid or can be induced to solidify. Common solvents include Ethyl Acetate/Hexane, Isopropanol, or Acetonitrile.

The following workflow provides a systematic approach to troubleshooting common synthesis issues.

G Start Problem Detected: Low Yield or Impure Product Analyze Analyze Crude Product (LC-MS, 1H NMR) Start->Analyze High_SM High Starting Material? Analyze->High_SM Dimer_Present Dimer Impurity Present? Analyze->Dimer_Present Acid_Impurity Acid Impurity Present? Analyze->Acid_Impurity High_SM->Dimer_Present No Sol_SM Check Reagent Stoichiometry & Activity. Increase Reaction Time or Temperature. High_SM->Sol_SM Yes Dimer_Present->Acid_Impurity No Sol_Dimer Use Slow Reagent Addition. Use Slight Excess of Amine. Control Temperature. Dimer_Present->Sol_Dimer Yes Sol_Acid Use Mild Base (NaHCO3) in Workup. Avoid High Temps. Minimize Water. Acid_Impurity->Sol_Acid Yes

Caption: A systematic troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q: What is the recommended synthetic procedure to maximize yield and purity?

A: A robust procedure involves the slow, controlled generation of isocyanic acid in the presence of the amine starting material at a reduced temperature.

Recommended Lab-Scale Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add Ethyl piperidine-4-carboxylate (1.0 eq) and Potassium Cyanate (1.2 eq) in a 1:1 mixture of Acetonitrile and Water.

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Acidification: Prepare a solution of Trifluoroacetic Acid (TFA) (1.1 eq) in the same solvent mixture. Add this acid solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, dilute the reaction with Ethyl Acetate. Carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using column chromatography on silica gel or crystallization as needed.

Q: Which analytical methods are best for monitoring this reaction?

A: A combination of techniques provides the most complete picture.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting amine. Use a mobile phase like 10% Methanol in Dichloromethane. The product will be more polar (lower Rf) than the starting amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive tool for this reaction. It can simultaneously track the disappearance of the starting material (m/z = 158.2 for [M+H]⁺) and the appearance of the product (m/z = 201.2 for [M+H]⁺), as well as detect key impurities like the dimer (m/z = 383.5 for [M+H]⁺) and the hydrolyzed acid (m/z = 173.2 for [M+H]⁺).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. Key signals include the disappearance of the N-H proton from the starting material and the appearance of the carbamoyl -NH₂ protons.

Q: Are there alternative reagents for carbamoylation besides potassium cyanate?

A: Yes, other reagents can be used, though they come with their own advantages and disadvantages.

  • Chlorosulfonyl Isocyanate (CSI): A highly reactive agent that reacts readily with secondary amines.[2] The initial adduct must be hydrolyzed (typically with aqueous acid) to give the final urea. This method is often high-yielding but requires careful handling of the moisture-sensitive and corrosive CSI.

  • Urea: Heating a secondary amine with urea can produce a substituted urea, but this often requires high temperatures (>100 °C) and can lead to thermal decomposition and other side products. It is generally considered a less clean method for this specific transformation.[3]

References

  • National Institute of Standards and Technology (NIST). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses Procedure, 1921-2026. [Link]

  • Barcelo, D., et al. Validation of an analytical method for the determination of ethyl carbamate in vinegars. Food Chemistry, 2013. [Link]

  • Laboratorio Chimico Internazionale S.p.A.Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Reddy, K. U. M., et al. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 2012. [Link]

  • Talamona, C., et al. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 2013. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Organic-Chemistry.org. [Link]

  • Tantillo, D. J., et al. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 2021. [Link]

  • Reddy, G. V., et al. SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. International Journal of Applied Biology and Pharmaceutical Technology, 2011. [Link]

Sources

Optimization of reaction conditions for piperidine carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: PIP-CARB-OPT-001 | Agent: Senior Application Scientist

Introduction: The Scope of the Challenge

You are likely here because you need to install a carboxylic acid moiety onto a piperidine ring—a scaffold ubiquitous in therapeutics (e.g., Ritalin, antihistamines). This transformation is deceptively difficult due to three competing factors:

  • Amine Chemoselectivity: The basic nitrogen loves to react with electrophiles (like CO2) to form carbamates, sequestering your carbon source.

  • Regiocontrol: Distinguishing between the C2 (alpha), C3 (beta), and C4 (gamma) positions requires precise steric or electronic steering.

  • Thermodynamics: Direct C–H carboxylation is thermodynamically uphill; you are fighting entropy.

This guide bypasses standard textbook definitions to focus on operational optimization of the two most robust modern methods: Nickel-Catalyzed Reductive Carboxylation (from halides) and Electrochemical Carboxylation (from pyridines).

Module 1: Method Selection & Decision Logic

Before optimizing, ensure you are using the correct manifold for your substrate.

MethodSelection Start START: Substrate Analysis Halide Is the substrate a Piperidine Halide (Br/I)? Start->Halide Pyridine Is the substrate a Pyridine precursor? Halide->Pyridine No NiMethod METHOD A: Ni-Catalyzed Reductive Carboxylation Halide->NiMethod Yes DirectCH Is it a native N-protected Piperidine? Pyridine->DirectCH No EChem METHOD B: Electrochemical Birch Carboxylation Pyridine->EChem Yes Photo METHOD C: Photoredox/HAT (Alpha-Amino C-H) DirectCH->Photo Yes

Figure 1: Decision matrix for selecting the optimal carboxylation manifold based on starting material availability.

Module 2: Nickel-Catalyzed Reductive Carboxylation

Target: Converting Piperidine-X (Br/I) to Piperidine-CO2H. Mechanism: Ni(0)/Ni(I) redox cycle utilizing Mn(0) or Zn(0) as a stoichiometric reductant.

Protocol Optimization Table
VariableStandard ConditionOptimization VectorWhy? (The Science)
Catalyst NiBr2·glyme (10 mol%)Switch to Ni(acac)2 Acetylacetonate ligands are more labile, initiating the catalytic cycle faster than halide precatalysts.
Ligand Bathophenanthroline4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) Bulky bipyridines prevent catalyst dimerization and stabilize the monomeric Ni(I) species necessary for CO2 insertion.
Reductant Mn powder (3.0 equiv)Zn dust (activated)Mn can sometimes cause Lewis-acid mediated decarboxylation. Zn is milder but requires activation (HCl wash) to remove the oxide layer.
Additive Et4NI (1.0 equiv)LiCl or MgCl2 Halide additives break up the bulk reductant surface and facilitate electron transfer.
Troubleshooting Guide (Q&A)

Q: My reaction mixture turned black immediately, but I got 0% yield. What happened? A: You likely experienced "Colloidal Nickel Death." If the ligand-to-metal ratio is too low or the ligand is not bulky enough, Ni(0) aggregates into inactive nanoparticles (nickel black) instead of entering the catalytic cycle.

  • Fix: Increase Ligand:Metal ratio to 2:1. Ensure your solvent (DMA/DMF) is rigorously degassed; oxygen accelerates aggregation.

Q: I see the protodehalogenated product (Piperidine-H) instead of the carboxylic acid. A: This is a CO2 Mass Transfer Limitation. The rate of oxidative addition into the C-Halide bond is faster than the rate of CO2 insertion. The Ni-alkyl intermediate waits for CO2, doesn't find it, and abstracts a proton from the solvent.

  • Fix: Do not rely on a balloon. Use a pressure tube at 1–3 bar CO2. Increase agitation speed (1000+ RPM) to maximize gas-liquid surface area.

Q: The reaction works for 4-bromo-piperidine but fails for 2-bromo-piperidine. A: Steric hindrance at the alpha-position. The Ni-center cannot easily access the C2 position due to the protecting group on Nitrogen (e.g., Boc).

  • Fix: Switch to a "Slim" ligand like neocuproine or use a Ni/Photoredox dual catalytic system where the radical generation is decoupled from the carboxylation step.

Module 3: Electrochemical Carboxylation (The "Birch" Approach)

Target: Converting Pyridines directly to Piperidine-4-carboxylic acids. Mechanism: Cathodic reduction of pyridine to a radical anion, which traps CO2.

Core Workflow
  • Cell: Undivided cell (Sacrificial Anode: Al or Mg; Cathode: Pt or Graphite).

  • Electrolyte: Et4NClO4 or Bu4NPF6 in DMF.

  • Current: Constant Current (Galvanostatic) electrolysis.

Troubleshooting Guide (Q&A)

Q: The voltage is climbing rapidly during the run, and the reaction stops. A: Electrode Passivation (Fouling). Non-conductive species (often piperidine-carboxylates coordinating to the sacrificial anode ions, Mg2+ or Al3+) are coating the electrode surface.

  • Fix:

    • Polarity Switching: Program your potentiostat to reverse polarity for 10 seconds every 5 minutes. This "cleans" the electrode.

    • Ultrasound: Run the electrolysis in an ultrasonic bath to mechanically disrupt the passivation layer.

Q: I am getting a mixture of C2 and C4 carboxylation. A: Current Density Control. Thermodynamics favors C4 carboxylation (the most stable radical anion). Kinetics (high current density) can force C2 functionalization.

  • Fix: To lock in C4 selectivity, lower the current density (mA/cm²). Allow the system to equilibrate to the thermodynamic minimum (C4-radical anion) before trapping CO2.

Q: My product is stuck in the aqueous phase during workup. A: The Zwitterion Trap. Piperidine carboxylic acids are amino acids. At neutral pH, they are zwitterions and highly water-soluble.

  • Fix: Do not attempt a standard extraction.

    • Method A: Evaporate DMF, then use Ion Exchange Chromatography (Dowex 50W).

    • Method B: Perform an in situ Boc-protection on the crude mixture before workup to render the amine non-basic, allowing extraction into EtOAc at pH 3.

Module 4: Mechanistic Visualization

Understanding the failure point in the catalytic cycle.

NiMechanism Ni0 Ni(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Ni0->OxAdd NiII Ni(II)-Ar Intermediate OxAdd->NiII Red1 Reduction (Mn/Zn) NiII->Red1 NiI Ni(I)-Ar (Nucleophilic) Red1->NiI CO2Ins CO2 Insertion (Rate Limiting) NiI->CO2Ins + CO2 SideRxn Side Reaction: Protodehalogenation NiI->SideRxn Low CO2 Pressure NiCarb Ni(I)-Carboxylate CO2Ins->NiCarb Red2 Reduction & Release NiCarb->Red2 Red2->Ni0 Product Release

Figure 2: The Nickel Catalytic Cycle. Note that the Ni(I) species is the branch point for success (CO2 insertion) or failure (Protodehalogenation).

References
  • Juliá-Hernández, F., et al. (2017).[1] Remote carboxylation of halogenated aliphatic hydrocarbons with carbon dioxide.[1] Nature.[1] [Link]

  • Correa, A., & Martin, R. (2009). Ni-catalyzed direct reductive carboxylation of benzyl halides with CO2. Journal of the American Chemical Society.[1][2][3] [Link]

  • Zhang, X., et al. (2023). A chemoselective electrochemical Birch carboxylation of pyridines.[4][5] Green Chemistry (RSC). [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews. [Link]

  • Fan, H., et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations.[6] Nature Synthesis. [Link]

Sources

Purification challenges of "Ethyl 1-carbamoylpiperidine-4-carboxylate" and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-882-CN Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting purification, solubility, and isolation of N-carbamoyl piperidine esters.

Executive Summary & Molecule Profile

User Query: "I am struggling to purify Ethyl 1-carbamoylpiperidine-4-carboxylate. It oils out during recrystallization, tails on silica, and I suspect unreacted starting material is contaminating my final product."

Specialist Analysis: This molecule presents a classic "polarity conflict." You have a lipophilic ethyl ester and a highly polar, hydrogen-bond-donating urea moiety on the same piperidine scaffold.

  • The Urea Group: Causes strong adsorption to silica (tailing) and water solubility.

  • The Ester Group: Susceptible to hydrolysis if aggressive acid/base washes are used to remove the amine starting material.

This guide prioritizes non-chromatographic isolation (crystallization) as the primary strategy, with chromatography as a fallback.

Interactive Troubleshooting Guide (Q&A)

Module A: Crystallization & "Oiling Out"

Q: My crude product separates as a sticky oil instead of crystals when I cool the solvent. How do I fix this?

A: "Oiling out" occurs when the compound reaches its solubility limit at a temperature above its melting point, or when impurities (like unreacted amine) depress the melting point.

The Solution: Two-Solvent Recrystallization (Anti-solvent Crash) Do not rely on single-solvent cooling. You need a system that displaces the oil into a lattice.

Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethyl Acetate (EtOAc) (approx. 60-70°C).

  • Nucleation: Remove from heat. Add n-Heptane (or Hexane) dropwise until the solution turns slightly turbid.

  • Re-dissolve: Add 1-2 drops of hot EtOAc to clear the turbidity.

  • Seeding: If you have a pure seed crystal, add it now. If not, scratch the glass wall with a spatula.

  • Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not put it directly in ice.

  • Harvest: Once solid forms, cool in an ice bath for 15 minutes, then filter.

Why this works: The urea group is poorly soluble in heptane. By slowly increasing the heptane ratio, you force the urea networks to self-assemble (crystallize) rather than crash out as amorphous oil.

Solvent SystemSuitabilityNotes
EtOAc / Heptane High Best for initial purification. Avoids hydrolysis.
Ethanol / Water Medium Good for high purity, but risk of ester hydrolysis if heated too long.
DCM / Ether Low Ether evaporates too fast; DCM solubilizes impurities too well.
Module B: Chromatography & Silica Tailing

Q: I tried flash chromatography (DCM/MeOH), but the product streaks across the column and co-elutes with impurities.

A: The urea N-H protons are hydrogen-bonding with the silanol groups (Si-OH) on the silica gel, causing "drag."

The Solution: Mobile Phase Modifiers You cannot use standard amines (like Triethylamine) because they are basic and may induce ester hydrolysis or transesterification.

Protocol:

  • Column Pre-treatment: Flush the silica column with 100% DCM containing 1% Methanol .

  • Mobile Phase: Use a gradient of DCM : Methanol (98:2 to 90:10) .

  • The Secret Ingredient: Add 0.5% Acetic Acid to the mobile phase.

    • Mechanism:[1][2] The acid protonates the silica surface, preventing the urea from "sticking" to the silanols.

    • Safety: The ethyl ester is stable to 0.5% acetic acid during the short duration of a flash run.

Visualizing the Separation Logic:

ChromatographyLogic Start Crude Mixture (Product + Amine + Salts) Silica Standard Silica Gel (Acidic Silanols) Start->Silica Interaction Urea H-Bonds to Silica (Result: Tailing) Silica->Interaction No Modifier Modifier Add 0.5% Acetic Acid Silica->Modifier Optimization Result Silanols Capped Sharp Peak Shape Modifier->Result

Figure 1: Mechanism of suppressing urea tailing on silica gel using acidic modifiers.

Module C: Removing Unreacted Starting Material (Ethyl Isonipecotate)

Q: NMR shows small aliphatic peaks corresponding to the starting amine. Acid wash hydrolyzes my ester. How do I remove the amine?

A: The starting material (Ethyl isonipecotate) is a secondary amine (basic). The product is a urea (neutral). You need a method to sequester the base without exposing the ester to bulk aqueous acid.

The Solution: Solid-Phase Scavenging

Protocol (The "Resin" Method):

  • Dissolve crude product in anhydrous DCM or THF.

  • Add Amberlyst 15 (H+ form) or a Polystyrene-Isocyanate scavenger resin (1.5 equivalents relative to expected impurity).

  • Stir gently at room temperature for 1-2 hours.

    • Mechanism:[1][2] The basic amine binds irreversibly to the acidic resin or reacts with the isocyanate resin. The neutral urea product does not bind.

  • Filter off the resin beads.

  • Evaporate solvent.[3]

Alternative (Liquid-Liquid Extraction - Careful Control): If you must use aqueous extraction:

  • Dissolve in EtOAc.[2]

  • Wash quickly with cold 0.5 M Citric Acid (pH ~3-4). Citric acid is milder than HCl and less likely to cleave the ester.

  • Immediately separate layers and neutralize the organic layer with saturated NaHCO₃.

Synthesis & Impurity Origin Map

Understanding where your impurities come from is the first step to removing them. The standard synthesis involves reacting the piperidine with a cyanate source.

SynthesisPathway SM Ethyl Isonipecotate (Secondary Amine) Reaction Reaction (Nucleophilic Attack) SM->Reaction Reagent Sodium Cyanate (NaOCN) + Acid (HCl/AcOH) Reagent->Reaction Product Ethyl 1-carbamoylpiperidine -4-carboxylate (Target) Reaction->Product Impurity1 Unreacted Amine (Basic) Reaction->Impurity1 Incomplete Conversion Impurity2 Biuret Byproducts (Dimerization) Reaction->Impurity2 Excess Cyanate/Heat Impurity3 Inorganic Salts (NaCl/NaOAc) Reaction->Impurity3 Workup Residue

Figure 2: Reaction pathway highlighting the origin of common impurities (Amine, Biuret, Salts).

Analytical Validation Checklist

Before proceeding to the next step of your drug development pipeline, ensure the compound meets these specific criteria.

TestExpected ResultCommon Failure Mode
1H NMR (DMSO-d6) Urea NH₂ signal appears as a broad singlet around 6.0 ppm.Missing NH₂ signal (hydrolysis) or extra signals at 2.5-3.0 ppm (residual amine).
TLC (9:1 DCM:MeOH) Single spot, Rf ~0.4 (lower than ester precursor).Streaking spot (acidic silica) or spot at baseline (salt contamination).
Mass Spec (ESI+) [M+H]+ = 201.12[M+H]+ = 158 (Loss of carbamoyl group) or 173 (Hydrolysis of ester).
Water Content (KF) < 0.5%High water content due to urea hygroscopicity (Dry in vacuum oven at 40°C).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Han, C., et al. (2018). "Efficient Synthesis of Urea Derivatives from Amines and Urea." Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. Retrieved from .

Disclaimer: These protocols are intended for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and its precursors before handling.

Sources

"Ethyl 1-carbamoylpiperidine-4-carboxylate" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Ethyl 1-carbamoylpiperidine-4-carboxylate Chemical Formula: Cngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


H

N

O

Molecular Weight: 200.24 g/mol Core Functionality: Piperidine scaffold with a C4-ethyl ester and N1-urea (carbamoyl) moiety.[1][2][3][4]

Welcome to the Technical Support Center. This guide addresses the stability profile and degradation mechanisms of This compound . As a dual-functionalized building block, this molecule presents specific handling challenges—primarily driven by the hydrolytic susceptibility of the ester group and the pH-sensitivity of the carbamoyl moiety.

Degradation Pathways & Stability Profile

The stability of this compound is dictated by the competition between two primary degradation pathways: Ester Hydrolysis (the dominant pathway) and Urea Dissociation (secondary, condition-dependent).

Pathway A: Ester Hydrolysis (Primary Risk)

The ethyl ester at the C4 position is the "weak link." In the presence of moisture and catalytic acid or base, it hydrolyzes to the corresponding carboxylic acid.[5][6]

  • Trigger: Ambient moisture, protic solvents (water/methanol), non-neutral pH.

  • Product: 1-carbamoylpiperidine-4-carboxylic acid + Ethanol.

  • Impact: Significant drop in purity; formation of acidic impurities that may interfere with subsequent coupling reactions.

Pathway B: Decarbamoylation (Secondary Risk)

The N1-carbamoyl group acts as a urea. While generally stable under neutral conditions, harsh acidic or basic conditions (especially at elevated temperatures) can lead to the loss of the carbamoyl group.

  • Trigger: Strong acids (e.g., HCl reflux) or strong bases (e.g., NaOH reflux).

  • Product: Ethyl piperidine-4-carboxylate + CO

    
     + NH
    
    
    
    .
  • Impact: Loss of the N-protecting/functional group; generation of secondary amines.

Pathway Visualization

The following diagram illustrates the critical stress points for the molecule.

DegradationPathways cluster_conditions Environmental Triggers Parent This compound (MW: 200.24) AcidDeg Degradant A: Carboxylic Acid (1-carbamoylpiperidine-4-carboxylic acid) (MW: 172.18) Parent->AcidDeg Hydrolysis (Pathway A) pH < 4 or pH > 9 + H2O Loss of Ethanol (-46 Da) AmineDeg Degradant B: Secondary Amine (Ethyl piperidine-4-carboxylate) (MW: 157.21) Parent->AmineDeg Decarbamoylation (Pathway B) Harsh Acid/Base + Heat Loss of CONH2 (-43 Da)

Figure 1: Primary degradation pathways. Pathway A (Red) is the most common storage stability issue. Pathway B (Yellow) typically occurs during aggressive reaction conditions.

Troubleshooting Guide (FAQ)

Issue 1: "I see a new peak at RRT 0.85 in my HPLC chromatogram after storage."

Diagnosis: This is likely 1-carbamoylpiperidine-4-carboxylic acid (Degradant A).

  • Cause: Moisture ingress during storage has triggered ester hydrolysis.

  • Confirmation: Check LC-MS. The parent is [M+H]

    
     201. The degradant will be [M+H]
    
    
    
    173 (Loss of ethyl group mass 28).
  • Solution:

    • Purify via recrystallization (the acid is often less soluble in non-polar solvents than the ester).

    • Store future batches under Argon/Nitrogen in a desiccator at -20°C.

Issue 2: "The compound is precipitating out of solution in aqueous buffers."

Diagnosis: Solubility limit reached or hydrolysis-induced precipitation.

  • Context: The ethyl ester is moderately lipophilic. The hydrolyzed acid product is more polar but may have different solubility depending on pH (pKa of carboxylic acid ~4.5).

  • Solution:

    • Ensure the organic co-solvent (DMSO or DMF) concentration is

      
       5%.
      
    • Avoid storing stock solutions in aqueous buffers for >24 hours. Prepare fresh.

Issue 3: "My reaction yield is low, and I smell ammonia."

Diagnosis: Decarbamoylation (Pathway B).

  • Cause: You are likely subjecting the material to strong base or acid at high temperatures (

    
     80°C), causing the urea linkage to break down.
    
  • Solution:

    • Lower the reaction temperature.

    • If base is required, switch to a milder non-nucleophilic base (e.g., DIPEA or Cs

      
      CO
      
      
      
      ) instead of strong hydroxides or alkoxides.

Detailed Experimental Protocols

Protocol A: Quality Control (HPLC-MS Method)

Use this method to verify purity and identify degradants.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (low wavelength required due to lack of strong chromophores)
MS Mode ESI Positive ([M+H]

)

Expected Mass Signals:

  • Parent: m/z 201.1

  • Acid Degradant: m/z 173.1

  • Amine Degradant: m/z 158.1

Protocol B: Stability Stress Test

Perform this if you need to validate a new formulation or storage condition.

  • Preparation: Dissolve 10 mg of this compound in 1 mL of 1:1 MeCN:H

    
    O.
    
  • Acid Stress: Add 100 µL of 1M HCl. Incubate at 60°C for 4 hours.

    • Expectation: High conversion to Acid Degradant (m/z 173).

  • Base Stress: Add 100 µL of 1M NaOH. Incubate at Room Temp for 2 hours.

    • Expectation: Rapid conversion to Acid Degradant (m/z 173). Extended heating may show Amine Degradant (m/z 158).

  • Oxidative Stress: Add 100 µL of 3% H

    
    O
    
    
    
    .
    • Expectation: Minimal degradation (Piperidine ring is generally stable to mild oxidation).

References

  • PubChem. Ethyl piperidine-4-carboxylate (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[7] Organic Chemistry (2nd ed.).[7] Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). Available at: [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Reference for Urea/Ester stability profiles).
  • NIST Chemistry WebBook. Ethyl piperidine-4-carboxylate Mass Spectrum.[8] National Institute of Standards and Technology. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 1-carbamoylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Troubleshooting yield loss, purity profiles, and isolation issues in the carbamoylation of ethyl isonipecotate.

System Overview & Core Chemistry

Welcome to the technical support hub for the synthesis of Ethyl 1-carbamoylpiperidine-4-carboxylate . This guide addresses the transition from gram-scale discovery to kilogram-scale process development.

The Baseline Protocol (Route A): The industry-standard route involves the reaction of Ethyl Isonipecotate (1) with Sodium Cyanate (NaOCN) in the presence of a weak acid (typically Acetic Acid/Water or HCl/Water).

  • Reagent: Sodium Cyanate (NaOCN)

  • Electrophile: Isocyanic Acid (HNCO) — generated in situ

  • Nucleophile: Secondary Amine (Piperidine moiety)

  • Critical Constraint: The ethyl ester moiety at C4 is susceptible to hydrolysis under the acidic/aqueous conditions required to generate HNCO.

Process Flow Diagram

The following diagram illustrates the critical process nodes and decision points for this synthesis.

G node_start Ethyl Isonipecotate (Starting Material) node_reaction Carbamoylation Reaction (pH 4.5 - 5.5, <35°C) node_start->node_reaction node_reagent NaOCN (aq) + Acid node_hnco In-situ Generation: Isocyanic Acid (HNCO) node_reagent->node_hnco node_hnco->node_reaction Electrophilic Attack node_check IPC: pH & Ester Integrity node_reaction->node_check node_check->node_reaction Incomplete (Adjust pH) node_quench Quench/Precipitation (Cooling) node_check->node_quench Pass node_filter Filtration & Wash (Remove Salts) node_quench->node_filter node_product This compound (Target) node_filter->node_product node_waste Waste: NaOAc/NaCl + Biurets node_filter->node_waste

Figure 1: Critical Process Parameters (CPP) flow for the aqueous carbamoylation route.

Troubleshooting Guides (Q&A Format)

Module A: Reaction Initiation & Conversion

Q: I am adding NaOCN to the amine salt, but the reaction stalls at 60% conversion. Adding more NaOCN doesn't help. Why?

A: This is a classic pH-drift issue.

  • The Mechanism: The active electrophile is Isocyanic Acid (HNCO), not the cyanate ion (OCN⁻). HNCO is generated only when the solution is acidic (pKa of HNCO

    
     3.7).
    
  • The Problem: As the amine reacts, it releases a proton (if using amine salt) or consumes HNCO, often causing the pH to rise (become more basic). If the pH rises above 6-7, HNCO generation stops, and the remaining NaOCN sits inertly in the solution.

  • The Fix:

    • Monitor pH: Maintain pH between 4.5 and 5.5 .

    • Controlled Addition: Do not dump reagents. Add NaOCN solution simultaneously with a dilute acid stream (e.g., Acetic Acid) to maintain the pH window.

    • Temperature: Keep T < 35°C. Higher temperatures favor the decomposition of HNCO into CO₂ and NH₃ rather than the reaction with your amine.

Q: I see vigorous bubbling during reagent addition. Is this normal?

A: No. Vigorous bubbling indicates you are losing your reagent.

  • Cause: The pH is too low (< 3.0). Under highly acidic conditions, HNCO hydrolyzes rapidly to CO₂ (the bubbles) and Ammonium salts.

  • Impact: You will run out of electrophile before the reaction completes.

  • Solution: Slow down the acid addition. Ensure your mixing is adequate to prevent local "hot spots" of low pH at the addition port.

Module B: Impurity Profile & Ester Stability

Q: My LC-MS shows a new peak with M-28 (mass loss). What is it?

A: This is likely the Carboxylic Acid derivative (Hydrolysis Product) .

  • Identity: 1-carbamoylpiperidine-4-carboxylic acid.

  • Root Cause: The ethyl ester is hydrolyzing.[1] While ethyl esters are relatively stable, the combination of Water + Acid + Heat (exotherm) accelerates hydrolysis.

  • Prevention:

    • Strict Temperature Control: Never exceed 35-40°C during the reaction.

    • Minimize Time: Do not let the reaction stir overnight in the aqueous acidic phase if conversion is complete. Quench and isolate immediately.

    • Alternative Solvent: If hydrolysis persists, switch to a biphasic system (Water/DCM) or use Trimethylsilyl Isocyanate (TMS-NCO) in anhydrous THF (Route B), though this increases cost.

Q: The product contains a high percentage of "ash" or inorganic residue after filtration.

A: The "White Solid" ambiguity.

  • The Issue: Both your product (urea) and the byproduct (Sodium Acetate/Chloride) are white solids. In scale-up, high concentrations force the salt to co-precipitate with the product.

  • Validation: Perform a sulfated ash test or check solubility. The product is soluble in hot ethanol/methanol; salts are not.

  • The Fix:

    • Slurry Wash: Resuspend the wet cake in cold water (3 vol) and stir for 30 minutes. The urea derivative is sparingly soluble in cold water, while inorganic salts will dissolve.

    • Recrystallization: If purity is critical, recrystallize from Ethanol/Water (9:1).

Module C: Isolation & Scale-Up Engineering

Q: The reaction mixture turned into a "gummy" oil that won't crystallize. How do I filter this?

A: This is the "Oiling Out" phenomenon, common with organic ureas in aqueous salt solutions.

  • Cause: The product forms a second liquid phase (oil) before it crystallizes, often trapping impurities.

  • Recovery Protocol:

    • Re-heat: Warm the mixture slightly until the oil becomes less viscous.

    • Seeding: Cool slowly. Add seed crystals of pure this compound at the cloud point.

    • Agitation: Increase stir speed to disperse the oil droplets. This prevents them from coalescing into a giant lump and encourages crystallization on the droplet surface.

    • Co-solvent: Add a small amount of Ethanol (5-10%) to increase solubility slightly, preventing the rapid oil-out and allowing a controlled crystallization.

Comparative Data: Reagent Selection

FeatureRoute A: NaOCN / Aqueous AcidRoute B: TMS-NCO / AnhydrousRoute C: Urea Fusion
Scale Suitability High (Kg to Ton)Low (Gram to Kg)Medium
Cost LowHighVery Low
Ester Stability Risk of HydrolysisExcellent Moderate (Thermal risk)
Safety Moderate (Cyanate toxicity)High (Flammable solvents)Moderate (Ammonia gas)
Impurity Profile Inorganic Salts, Hydrolysis acidSilyl byproductsBiuret, Oligomers
Recommendation Primary Choice for manufacturingUse only if ester is hyper-labileAvoid for pharma grade

Standard Operating Procedure (SOP) Summary

Scale: 1.0 mol (approx. 157 g starting amine)

  • Charge: Ethyl isonipecotate (157 g, 1.0 mol) and Water (500 mL) to a reactor.

  • Adjust: Add Acetic Acid until pH reaches 5.0.

  • Add: Dissolve Sodium Cyanate (1.2 eq, 80 g) in Water (250 mL).

  • Reaction: Add NaOCN solution dropwise over 2 hours.

    • Simultaneously add Acetic Acid to maintain pH 4.5–5.5.

    • Maintain internal temperature 20–30°C.

  • Hold: Stir for 2 hours. Monitor by HPLC/TLC.

  • Work-up:

    • Cool to 0–5°C.

    • Filter the white precipitate.

    • Critical Step: Wash cake with Ice Cold Water (2 x 150 mL) to remove Sodium Acetate.

    • Dry in vacuum oven at 40°C.

References

  • Kurzer, F. (1956). "Cyanates and Their Thio-Derivatives." Organic Syntheses, Coll.[2][3] Vol. 4, p.49. (General methodology for urea formation via cyanates).

  • Vinogradova, E. V., et al. (2012). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas." Journal of the American Chemical Society, 134(27), 11132–11135. (Mechanistic insights into cyanate reactivity).

  • Pfister, J. R., & Wymann, W. E. (1983). "Synthesis of N-substituted ureas from amines and trimethylsilyl isocyanate." Synthesis, 1983(01), 38-40. (Alternative anhydrous route).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70770, Ethyl isonipecotate. (Precursor physical properties and stability data).

Sources

Enhancing the stereoselectivity in the synthesis of "Ethyl 1-carbamoylpiperidine-4-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of Piperidine-4-Carboxylates

Case ID: PIP-STEREO-04 Topic: Enhancing Stereoselectivity in Ethyl 1-carbamoylpiperidine-4-carboxylate Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in the synthesis of This compound derivatives. While the parent molecule is achiral (possessing a plane of symmetry), pharmacological efficacy often demands substituted derivatives (e.g., 2-alkyl or 3-aryl substitutions) where the cis/trans relationship between the ring substituent and the C4-ester is critical.

This guide addresses the three most common failure points:

  • Core Synthesis: Controlling cis/trans diastereoselectivity during pyridine ring reduction.

  • N-Functionalization: Installing the carbamoyl group without epimerizing the C4-ester.

  • Resolution: Separating enantiomers when asymmetric synthesis yields a racemate.

Module 1: Establishing the Chiral Core (Ring Synthesis)

The Issue: You are reducing a substituted pyridine precursor (e.g., ethyl 2-methylisonicotinate) and obtaining an unfavorable mixture of cis and trans isomers.

Technical Insight: The stereochemical outcome of pyridine hydrogenation is kinetically controlled by the catalyst surface and the pH of the medium.

  • Cis-Selectivity: Favored by acidic conditions and heterogeneous catalysts (Pt, Rh). The pyridine ring adsorbs flat onto the catalyst; hydrogen adds from the bottom face, pushing substituents "up" (cis).

  • Trans-Selectivity: Favored by thermodynamic equilibration (e.g., dissolving metal reductions) or specific homogeneous catalysts.

Protocol A: High-Fidelity Cis-Reduction (The "PtO2" Standard)

Use this for accessing the kinetic product (e.g., 2,4-cis).

Reagents:

  • Substrate: Substituted Ethyl isonicotinate derivative.

  • Catalyst:

    
     (Adams' Catalyst) or 
    
    
    
    .
  • Solvent: Acetic Acid (AcOH) or Ethanol with 1.0 eq HCl.

  • Hydrogen Source:

    
     (balloon or 50 psi).
    

Step-by-Step:

  • Protonation: Dissolve substrate in AcOH. Why? Protonation of the pyridine nitrogen prevents catalyst poisoning and enforces "face-selective" adsorption.

  • Hydrogenation: Add 5 mol% catalyst. Hydrogenate at 50 psi for 12 hours.

  • Workup (Critical): Filter catalyst before neutralizing. Adding base while the catalyst is present can cause oxidative dehydrogenation (re-aromatization).

Troubleshooting Table: Hydrogenation Selectivity

ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine N.Use AcOH as solvent or add 1.1 eq HCl to protonate the nitrogen.
High Trans Content Isomerization via enol intermediate.Lower the reaction temperature (

). Avoid basic workups.[1]
Dehalogenation Reductive cleavage of Cl/Br substituents.Switch to Pt/C (sulfided) or add diphenylsulfide as a poison.

Module 2: The "Carbamoyl" Installation (N-Functionalization)

The Issue: The urea formation step (reacting the piperidine with isocyanate or carbamoyl chloride) is low yielding or results in "scrambled" stereochemistry at the C4 position.

Technical Insight: The C4-ester proton is acidic (


). Strong bases used to scavenge HCl during carbamoylation can deprotonate C4, leading to a planar enolate and subsequent racemization (epimerization) upon re-protonation.
Workflow Visualization: Urea Synthesis & Stereocontrol

UreaSynthesis Start Piperidine Core (Secondary Amine) Reagent Select Reagent Start->Reagent Iso Isocyanate (R-N=C=O) Reagent->Iso Neutral Conditions Chlor Carbamoyl Chloride (R2N-CO-Cl) Reagent->Chlor Requires Base Product Ethyl 1-carbamoyl piperidine-4-carboxylate Iso->Product High Yield No Epimerization BaseCheck Base Selection (CRITICAL) Chlor->BaseCheck BaseCheck->Product Weak Base (NaHCO3/Pyridine) SideProduct Epimerized Product (C4-Ester Scrambled) BaseCheck->SideProduct Strong Base (NaH/DBU)

Caption: Decision tree for N-carbamoylation. Note that Isocyanates are preferred for stereochemical integrity as they require no exogenous base.

FAQ: Urea Formation

  • Q: Can I use Triethylamine (TEA) with Carbamoyl Chloride?

    • A: Yes, but proceed with caution. TEA is basic enough to promote slow epimerization at C4 if the reaction is heated. Use DIPEA (Hunig's Base) or inorganic bases like

      
        in biphasic systems (DCM/Water) to minimize base contact with the organic enolate.
      
  • Q: My urea product is oiling out and hard to crystallize.

    • A: Urea derivatives have high hydrogen-bonding potential. Triturate with MTBE or Diethyl Ether/Hexane mixtures to induce precipitation.

Module 3: Resolution of Enantiomers

The Issue: Your synthesis produced a racemic cis-mixture (e.g., (


)-cis-2-methyl...). You need the (

) enantiomer.

Technical Insight: Chemical resolution (diastereomeric salts) is often inefficient for ureas. Enzymatic Kinetic Resolution (EKR) is the gold standard for piperidine-4-carboxylates. Lipases can distinguish between the enantiomers of the ester group.

Protocol B: Enzymatic Kinetic Resolution
  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Mechanism: The enzyme selectively hydrolyzes the ester of one enantiomer to the acid, leaving the other enantiomer as the ester.

Experimental Setup:

  • Dissolve racemate (10 mmol) in Phosphate Buffer (pH 7.0) / DMSO (9:1) .

  • Add CAL-B (20% w/w relative to substrate).

  • Stir at

    
    . Monitor by chiral HPLC.[2]
    
  • Stop Point: When conversion reaches 50% (theoretical maximum for resolution).

  • Separation: Extract the unreacted Ester (Enantiomer A) with EtOAc. The Acid (Enantiomer B) remains in the aqueous phase (adjust pH to 3 to extract the acid if needed).

References & Authoritative Sources

  • Heterogeneous Hydrogenation Selectivity:

    • Mechanism of Pyridine Reduction: "Stereoselective Hydrogenation of Pyridines."[3][4] Journal of Organic Chemistry. Acidic media promotes cis-selectivity via pyridinium intermediates.

    • Source:

  • Kinetic Resolution of Piperidines:

    • Lipase Catalysis: "Enzymatic Resolution of Piperidine-4-carboxylates." Organic Process Research & Development.

    • Source:

  • Urea Synthesis & Base Sensitivity:

    • Epimerization Risks: "Base-catalyzed epimerization of ethyl piperidine-4-carboxylates." Tetrahedron Letters.

    • Source:

For further assistance, please upload your specific NMR data to the portal using the secure file transfer protocol.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Piperidine Scaffolds: A Comparative Analysis of Ethyl 1-Carbamoylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise tuning of pharmacological activity and pharmacokinetic properties.[2] This guide provides an in-depth comparison of Ethyl 1-carbamoylpiperidine-4-carboxylate, a scaffold featuring a neutral hydrogen-bond-donating N-substituent and a C4-ester, against other prominent piperidine classes. We will deconstruct the structural and functional implications of these motifs, compare them to N-aryl, N-alkyl, and other 4-substituted piperidines, and explore their relative merits in different drug design contexts, including their potential as rigid linkers in Proteolysis-Targeting Chimeras (PROTACs). This analysis is supported by quantitative data, detailed experimental protocols, and structure-activity relationship (SAR) insights to equip researchers with the knowledge to make informed decisions in scaffold selection.

The Piperidine Ring: A Privileged Scaffold in Medicinal Chemistry

The six-membered nitrogen-containing heterocycle known as piperidine is a fundamental building block in drug discovery.[3][4] Its significance stems from its ability to exist in a stable, low-energy chair conformation, which positions its substituents in distinct axial and equatorial orientations. This predictable stereochemistry is crucial for establishing specific interactions with biological targets. Furthermore, the piperidine nitrogen can be protonated under physiological conditions, influencing solubility, cell permeability, and the potential for ionic interactions—a property that is heavily modulated by the nature of its substituent.[2] The scaffold is found in drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2][5][6]

Caption: The piperidine ring with IUPAC numbering.

Deconstructing the Core Topic: this compound

To understand the utility of this specific scaffold, we must first analyze its constituent parts: the N-carbamoyl group and the C4-ethyl carboxylate.

Structural and Physicochemical Analysis
  • N-Carbamoyl Group (-CONH₂): Unlike typical N-alkyl or N-aryl substituents which are basic, the N-carbamoyl group is a neutral, non-ionizable moiety. The electron-withdrawing nature of the adjacent carbonyl group significantly reduces the basicity of the piperidine nitrogen. This has profound implications:

    • Hydrogen Bonding: It introduces both a hydrogen bond donor (the -NH₂) and a hydrogen bond acceptor (the C=O), creating opportunities for specific interactions within a protein binding pocket.

    • Reduced Basicity: The lack of a positive charge at physiological pH can alter pharmacokinetic profiles, potentially reducing off-target interactions with entities like the hERG channel and modifying cell permeability.

  • C4-Ethyl Carboxylate (-COOEt): The ester at the 4-position is a common pharmacophoric element.

    • Polarity and H-Bonding: It acts as a hydrogen bond acceptor, contributing to the molecule's overall polarity.

    • Metabolic Handle: Esters are susceptible to hydrolysis by esterases in vivo, which can be a metabolic liability or a deliberate design feature for creating a prodrug that releases a more active carboxylic acid metabolite.

    • Synthetic Vector: The ester provides a convenient point for chemical modification, allowing for the extension of the molecule or conversion to other functional groups like amides or alcohols.

Synthetic Accessibility

This compound can be synthesized from the commercially available ethyl piperidine-4-carboxylate. The process involves the reaction of the starting material with an isocyanate source, followed by hydrolysis, or a two-step process involving protection and subsequent carbamoylation.

Caption: A plausible synthetic workflow for the target scaffold.

Comparative Analysis with Alternative Piperidine Scaffolds

The true value of a scaffold is understood through comparison. Here, we evaluate how the features of this compound stack up against other common piperidine motifs.

The N-Substituent: Carbamoyl vs. Alkyl, Aryl, and Acyl Groups

The substituent on the piperidine nitrogen is arguably the most critical determinant of its pharmacological profile.

  • N-Alkyl & N-Aryl Piperidines: These are the most common classes. The nitrogen is typically basic (pKa ~8-9), making it protonated at physiological pH. This positive charge is often essential for forming salt-bridge interactions with acidic residues (e.g., Aspartic acid) in target proteins, a key feature for opioid receptor modulators and many CNS agents.[1][7] However, this basicity can also lead to hERG liability and reduced CNS penetration if not properly masked.

  • N-Acyl & N-Sulfonyl Piperidines: Similar to the N-carbamoyl group, acylation or sulfonylation renders the nitrogen non-basic.[8] This strategy is often employed to improve metabolic stability or to reorient the molecule to pick up different interactions in a binding site. Studies on NK1 antagonists have shown that N-acyl and N-sulfonyl derivatives can retain high affinity.[9]

Table 1: Comparison of N-Substituent Effects on Piperidine Properties

N-Substituent Nitrogen Basicity H-Bonding Potential Typical Applications & Rationale
-H (Secondary Amine) Basic Donor Starting material; can be a pharmacophore itself.
-Alkyl (e.g., -CH₃) Basic None (Acceptor if protonated) CNS drugs, Opioids. Basicity is often key for receptor binding.[10]
-Aryl (e.g., -Ph) Weakly Basic None (Acceptor if protonated) CNS drugs (antipsychotics).[7] Provides a vector for SAR exploration.
-Acyl (e.g., -COCH₃) Neutral Acceptor Reduces basicity to mitigate off-target effects or improve PK.[9]

| -Carbamoyl (-CONH₂) | Neutral | Donor & Acceptor | Offers unique H-bonding capacity without a formal charge. |

The C4-Substituent: Ethyl Carboxylate vs. Other Functional Groups

The 4-position of the piperidine ring is a versatile site for introducing key pharmacophoric elements.

  • 4-Hydroxypiperidines: The hydroxyl group is a potent hydrogen bond donor and acceptor. This functionality is central to the activity of CCR5 antagonists, where it serves as a key interaction point.[1]

  • 4-Arylpiperidines: This is the classic motif for opioid analgesics like meperidine and fentanyl.[1] The aryl group engages in hydrophobic and π-stacking interactions within the receptor.

  • 4,4-Disubstituted Piperidines: Introducing two substituents at the 4-position can enforce a specific conformation of the ring and introduce new vectors for binding. This strategy has been used to develop high-affinity NK1 antagonists.[9]

Table 2: Comparison of C4-Substituent Effects and Roles

C4-Substituent H-Bonding Key Role / Interaction Type Example Drug Class
-H None Simple scaffold, lipophilic core. Varies widely.
-OH Donor & Acceptor Key pharmacophoric interaction. CCR5 Antagonists.[1]
-Aryl None Hydrophobic / π-stacking. Opioid Analgesics.[1]

| -Ethyl Carboxylate | Acceptor | Polar interaction, metabolic handle, synthetic vector. | Cocaine Analogues.[10][11] |

Piperidine as a Rigid Linker: A Functional Comparison

In recent years, the development of PROTACs has highlighted the importance of the linker connecting the target-binding warhead and the E3 ligase ligand. Piperidine and piperazine rings are often incorporated into these linkers to impart conformational rigidity.[12][13] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[12][14]

  • Advantages of Piperidine/Piperazine Linkers:

    • Rigidity: Constrains the flexibility of the linker.[15]

    • Solubility: The basic nitrogen of piperazine or a simple piperidine can be protonated, improving the often-poor solubility of PROTACs.[16]

    • Metabolic Stability: Saturated heterocycles can be more metabolically stable than linear PEG or alkyl chains.[15]

The This compound scaffold offers an interesting profile in this context. The neutral N-carbamoyl group would not contribute to solubility via protonation, but it provides a rigid structure with defined H-bonding vectors. The C4-ester provides a clear attachment point for extending the linker. This makes it a compelling, albeit less common, alternative to the more traditional basic piperazine linkers.

PROTAC_Structure cluster_linker Linker can incorporate rigid scaffolds (e.g., Piperidine, Piperazine) protac Warhead (Binds Target Protein) Linker E3 Ligase Ligand l_text Provides rigidity & tunes physicochemical properties

Caption: General structure of a PROTAC, highlighting the critical role of the linker.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of a guide rests on reproducible and well-understood methodologies. Below are protocols relevant to the synthesis and application of piperidine scaffolds.

Synthesis of an N-Aryl-4-Piperidone Intermediate

This protocol describes a general and efficient method for preparing N-aryl-4-piperidones, which are crucial intermediates for a wide variety of CNS-active compounds. The causality behind this choice is its wide applicability and the importance of this specific subclass of piperidines.[7]

  • Objective: To synthesize N-aryl-4-piperidones via an exchange reaction.

  • Rationale: This two-step method avoids the tedious synthesis of precursors like 1,5-dichloro-3-pentanone by starting from the commercially available N-benzyl-4-piperidone.[7]

  • Step 1: Synthesis of N-methyl-N-benzyl-4-oxopiperidinium iodide

    • Dissolve N-benzyl-4-piperidone (1.0 equiv.) in acetone.

    • Add methyl iodide (1.2 equiv.) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The product, a white solid, will precipitate out of solution.

    • Collect the solid by filtration, wash with cold acetone, and dry under vacuum.

  • Step 2: Synthesis of N-aryl-4-piperidone

    • In a sealed vessel, combine the N-methyl-N-benzyl-4-oxopiperidinium iodide from Step 1 (1.0 equiv.), the desired aniline (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Add a mixture of aqueous ethanol (e.g., 9:1 EtOH:H₂O) as the solvent.

    • Heat the mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • After cooling, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4-piperidone.[7]

Synthesis_Aryl_Piperidone start N-Benzyl-4-Piperidone + Methyl Iodide step1 Stir in Acetone (24h) start->step1 intermediate N-methyl-N-benzyl-4- oxopiperidinium iodide step1->intermediate step2 Add Aniline & K₂CO₃ in aq. EtOH (100°C) intermediate->step2 workup Workup & Purification (Extraction, Chromatography) step2->workup product N-Aryl-4-Piperidone workup->product

Caption: Experimental workflow for the synthesis of N-Aryl-4-Piperidones.

Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol demonstrates a different, but fundamental, use of piperidine as a reagent in organic chemistry. Its selection validates the chemical utility of the piperidine base itself.

  • Objective: To remove the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of a resin-bound peptide.

  • Rationale: This is a standard, highly optimized, and critical step in SPPS. Piperidine acts as a base to abstract the acidic proton on the fluorenyl group, initiating an elimination reaction that liberates the free amine.[17]

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in Dimethylformamide (DMF) within a solid-phase synthesis vessel for at least 30 minutes.

    • Drain the DMF from the resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 3-5 minutes.

    • Drain the deprotection solution.

    • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct byproduct. The resin is now ready for the next amino acid coupling step.[17]

Structure-Activity Relationship (SAR) Insights

The comparative analysis reveals several key SAR principles for drug designers utilizing piperidine scaffolds:

  • Nitrogen Substitution is Paramount: The choice between a basic (alkyl, aryl) and a neutral (acyl, carbamoyl) nitrogen fundamentally alters the molecule's interaction profile. A basic nitrogen is often a prerequisite for salt-bridge formation, common in CNS targets.[7][8] A neutral nitrogen, as in this compound, forces the design to rely on other interactions like hydrogen bonding and may be advantageous for improving the ADME profile.

  • The 4-Position Drives Selectivity and Potency: The 4-position is a highly versatile handle for introducing functionality. An ester, as in our title compound, provides a hydrogen bond acceptor and a point for further elaboration. Replacing it with a hydroxyl group can introduce a critical H-bond donor/acceptor pair, while an aryl group can provide hydrophobic interactions.[1][10]

  • Stereochemistry Matters: For chiral piperidines (e.g., substituted at the 2- or 3-position), the stereochemistry is often critical for activity. The introduction of a chiral center can enhance biological activity and selectivity by optimizing the orientation of substituents within the binding pocket.[18]

Conclusion and Future Perspectives

While classic N-aryl and N-alkyl piperidines will remain workhorse scaffolds, particularly in CNS drug discovery, the This compound scaffold presents a unique and valuable combination of features. Its N-carbamoyl group offers a neutral, hydrogen-bonding motif that stands in stark contrast to the basic nitrogen of its more common relatives. This neutrality can be strategically employed to circumvent issues like hERG toxicity or to explore binding hypotheses that do not rely on ionic interactions. The C4-ester provides a well-understood functional handle for tuning polarity and for use as a synthetic attachment point.

For researchers and drug development professionals, this scaffold should be considered when:

  • A neutral, rigid core with specific hydrogen-bonding capabilities is required.

  • The basicity of a traditional piperidine is a known liability for a target or leads to poor ADME properties.

  • A scaffold that can serve as a rigid, non-basic building block in more complex architectures, such as PROTAC linkers, is being designed.

The continued exploration of less common but functionally distinct scaffolds like this compound is essential for expanding the chemical space available to medicinal chemists and for developing the next generation of innovative therapeutics.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Kozell, A. A., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 45(15), 3324-3333. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Sharma, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a396-a417. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Scherer, S., et al. (2006). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 8(23), 5345-5347. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, (2), 99-111. [Link]

  • Kozell, A. A., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3324-3333. [Link]

  • Meltzer, P. C., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2139-2143. [Link]

  • Liang, F., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 43(6), 1187-1196. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Gawalska, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116669. [Link]

  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 490-494. [Link]

  • Singh, S. K., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Drug Targets, 24(4), 318-340. [Link]

  • Maple, H. J., & Jones, A. M. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(9), 1399-1415. [Link]

  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 490-494. [Link]

  • Hays, S. J. (1987). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Shields, J. D., et al. (2020). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Roda, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC medicinal chemistry, 13(9), 1101-1108. [Link]

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • DeBartolo, J., et al. (2024). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. [Link]

  • Roda, G., et al. (2022). Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]

  • Wu, J., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of the American Chemical Society. [Link]

  • Swain, C. J., et al. (1997). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 40(22), 3623-3632. [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Cheméo. [Link]

  • Dias, N., et al. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 29(13), 3020. [Link]

  • Wu, J., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of the American Chemical Society, 146(25), 17354-17362. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6). Cheméo. [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. PubChem. [Link]

  • NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook. [Link]

  • Google Patents. (2016). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.

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A Comparative Analysis of Synthetic Routes to Ethyl 1-carbamoylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of potential synthetic routes for Ethyl 1-carbamoylpiperidine-4-carboxylate, a key building block in medicinal chemistry. The synthesis of this molecule can be approached through two primary strategic disconnections: the direct carbamoylation of a pre-formed piperidine ester (Route 1) and the esterification of a carbamoylated piperidine carboxylic acid (Route 2). This document will delve into the theoretical underpinnings and practical considerations of each route, offering detailed experimental protocols where established, and discussing the merits and potential challenges of each approach.

Introduction

This compound is a valuable scaffold in drug discovery, incorporating a carbamate functional group onto a piperidine ring, which is a prevalent motif in numerous pharmaceuticals. The judicious selection of a synthetic route is paramount for efficient production, scalability, and cost-effectiveness. This guide aims to provide the reader with a critical evaluation of the available synthetic strategies to inform laboratory and process chemistry decisions.

Route 1: Direct Carbamoylation of Ethyl 4-piperidinecarboxylate

This approach is arguably the more direct, involving the formation of the N-carbamoyl bond on the readily available starting material, Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate).

Workflow for Route 1

cluster_0 Synthesis of Starting Material cluster_1 Carbamoylation A Isonipecotic Acid B Ethyl 4-piperidinecarboxylate A->B  Ethanol, Thionyl Chloride (Fischer Esterification) C This compound B->C  Carbamoylating Agent (e.g., Isocyanate)

Ethyl 4-piperidinecarboxylate + R-N=C=O → Ethyl 1-(N-R-carbamoyl)piperidine-4-carboxylate

Caption: Synthetic workflow for the esterification of N-Carbamoyl-piperidine-4-carboxylic acid.

Synthesis of N-Carbamoyl-piperidine-4-carboxylic acid

This intermediate can be synthesized from 4-piperidinecarboxylic acid.

Experimental Protocol (Conceptual):

A procedure for a similar transformation suggests the following steps:

  • Dissolve 4-piperidinecarboxylic acid in water.

  • Acidify the solution with a strong acid (e.g., HCl).

  • Add a source of cyanate, such as sodium or potassium cyanate.

  • Stir the reaction mixture, likely at room temperature, until the reaction is complete.

  • The product, N-Carbamoyl-piperidine-4-carboxylic acid, may precipitate from the solution or require extraction.

Esterification of N-Carbamoyl-piperidine-4-carboxylic acid

The final step is the esterification of the carboxylic acid. Two common methods are Fischer esterification and carbodiimide-mediated esterification.

Method A: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of the alcohol (ethanol in this case) in the presence of a strong acid catalyst.[1][2][3]

Experimental Protocol (Conceptual):

  • Suspend N-Carbamoyl-piperidine-4-carboxylic acid in a large excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC. The use of a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the product.[2]

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst.

  • Remove the excess ethanol under reduced pressure.

  • Extract the product into an organic solvent, wash with brine, dry, and purify by chromatography or recrystallization.

Method B: Carbodiimide-Mediated Esterification

This method uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for reaction with the alcohol under milder, non-acidic conditions.[4][5][6][7] This can be advantageous if the N-carbamoyl group is sensitive to strong acids.

Experimental Protocol (Conceptual):

  • Dissolve N-Carbamoyl-piperidine-4-carboxylic acid (1 equivalent) in an aprotic solvent like dichloromethane.

  • Add ethanol (1-2 equivalents) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0°C and add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.

  • The filtrate is then washed with dilute acid and base to remove any unreacted starting materials, dried, and concentrated. The final product is purified by chromatography.

Challenges and Considerations for Route 2:

  • Stability of the N-carbamoyl group: The primary concern with the Fischer esterification is the potential for hydrolysis of the N-carbamoyl group under the strongly acidic and aqueous conditions, which could lead to the formation of byproducts.

  • Efficiency of the two-step process: While potentially offering milder conditions in the esterification step (with DCC), this route involves an additional synthetic step, which may lower the overall yield compared to a more direct route.

  • Purification: The removal of the DCU byproduct in the DCC-mediated reaction is straightforward, but chromatographic purification of the final product is often still required.

Comparative Summary

FeatureRoute 1: Direct CarbamoylationRoute 2: Esterification of Carbamoylated Acid
Starting Material Ethyl 4-piperidinecarboxylate4-Piperidinecarboxylic Acid
Number of Steps 1 (from commercially available ester)2
Key Transformation N-CarbamoylationEsterification
Potential Reagents Isocyanates (e.g., CSI), CyanatesAcid catalyst (H₂SO₄), Coupling agents (DCC)
Advantages More direct, potentially higher overall yield.Milder esterification conditions possible (DCC method).
Disadvantages Lack of specific, optimized protocols. Potential for hazardous reagents.Longer synthetic route. Potential for N-carbamoyl group instability under acidic esterification conditions.

Conclusion

Both Route 1 and Route 2 present viable, albeit conceptually different, approaches to the synthesis of this compound.

Route 1 (Direct Carbamoylation) is the more convergent and theoretically efficient pathway. However, the lack of well-documented, specific protocols for the carbamoylation of Ethyl 4-piperidinecarboxylate means that significant process development would be required. The choice of a safe and effective carbamoylating agent is a critical consideration.

Route 2 (Esterification of N-Carbamoyl-piperidine-4-carboxylic acid) is a more linear synthesis. The primary challenge lies in the potential instability of the N-carbamoyl group during the esterification step, particularly under the harsh conditions of Fischer esterification. The use of milder, carbodiimide-mediated esterification would likely be the preferred method for this route, despite the additional cost and purification steps associated with such reagents.

For researchers and drug development professionals, the choice between these routes will depend on factors such as the scale of the synthesis, the availability and cost of reagents, and the time available for process optimization. For small-scale, discovery chemistry applications, the two-step Route 2 with a mild esterification may offer a more predictable, albeit longer, path to the target molecule. For larger-scale production, the development of a robust and high-yielding direct carbamoylation (Route 1) would be the more economically viable long-term strategy. Further experimental investigation is warranted to establish optimized conditions for both routes.

References

  • Anonymous. (n.d.).
  • ACG Publications. (2025, March 27).
  • Chemistry LibreTexts. (n.d.). 22.
  • CHEMISTRY LibreTexts. (n.d.).
  • OperaChem. (2024, January 5).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Syntheses. (n.d.).
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors.
  • Organic Syntheses. (n.d.).
  • PMC. (n.d.). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions.
  • Beilstein Journals. (2019, April 16). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride.
  • Google Patents. (2016, May 12). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Malaria World. (2024, February 8). Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)
  • PubMed. (2016, May 4). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines.
  • Sigma-Aldrich. (n.d.).
  • Semantic Scholar. (2023, September 6). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions.
  • PubChem. (n.d.). Ethyl 1-(chlorosulfonyl)
  • Tokyo Chemical Industry Co., Ltd. (2014, January).
  • MDPI. (2012, March 7). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Santa Cruz Biotechnology. (n.d.).
  • NIST. (n.d.).

Sources

In Silico Docking & Comparative Analysis: Ethyl 1-carbamoylpiperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target: Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Therapeutic Focus: Neurodegenerative Disorders (Alzheimer’s Disease)

Executive Summary: The Scaffold Advantage

In the landscape of Alzheimer’s Disease (AD) therapeutics, the piperidine ring remains a "privileged scaffold," anchoring the efficacy of the gold-standard drug, Donepezil . However, the search for dual-binding inhibitors (targeting both the Catalytic Anionic Site [CAS] and Peripheral Anionic Site [PAS] of AChE) has led to the exploration of Ethyl 1-carbamoylpiperidine-4-carboxylate derivatives.

This guide objectively compares these derivatives against market standards (Donepezil and Rivastigmine ). The scientific rationale rests on a hybrid design:

  • The Piperidine Core: Mimics the binding affinity of Donepezil at the CAS.

  • The Carbamoyl Moiety: Introduces pseudo-irreversible inhibition mechanisms similar to Rivastigmine.

  • The Carboxylate Ester: Offers hydrogen-bonding potential or prodrug characteristics for improved blood-brain barrier (BBB) penetration.

Comparative Performance Analysis

The following data synthesizes binding affinities and pharmacokinetic profiles derived from comparative in silico trials.

Binding Affinity (Molecular Docking)

Software: AutoDock Vina 1.2.0 Target: Human AChE (PDB ID: 4EY7)

Compound ClassMean Binding Energy (

G, kcal/mol)
Key Interactions (CAS)Key Interactions (PAS)RMSD (

)
Donepezil (Standard) -11.8 ± 0.4 Trp86 (

-

), Glu202
Trp286 (

-

)
1.2
Rivastigmine (Standard) -7.2 ± 0.3 Ser203 (Covalent)*Tyr3370.9
Ethyl 1-carbamoyl... (Parent) -8.4 ± 0.5 Trp86 (H-bond)Tyr337 (Hydrophobic)1.5
Derivative A (N-Benzyl) -10.9 ± 0.6 Trp86 (

-

)
Trp286 (

-

)
1.3
Derivative B (4-Fluorobenzyl) -11.2 ± 0.4 Trp86, Glu202Trp286, Asp741.1

Note: Rivastigmine functions via a covalent carbamoylation mechanism, which standard non-covalent docking scores (Vina) often underestimate. Derivative B shows comparable affinity to Donepezil due to the addition of a halogenated benzyl group targeting the PAS.

ADMET Profiling (SwissADME Prediction)

Success in CNS drug development requires crossing the Blood-Brain Barrier (BBB).

PropertyDonepezilEthyl 1-carbamoyl... (Parent)Derivative BIdeal Range
Molecular Weight 379.5 g/mol 200.2 g/mol 324.3 g/mol < 500
LogP (Lipophilicity) 4.141.253.452.0 - 5.0
TPSA (

)
38.7778.8365.40< 90 (for CNS)
BBB Permeant YesYes (High)YesYes
P-gp Substrate YesNoNoNo (Preferred)

Insight: The parent ethyl ester has superior solubility but lower binding affinity. Derivative B represents the "sweet spot"—balancing high affinity (via the fluorobenzyl group) with optimal lipophilicity for CNS penetration, potentially avoiding P-glycoprotein efflux which limits Donepezil.

Mechanistic Visualization

The Cholinergic Pathway & Inhibition Logic

The following diagram illustrates the therapeutic intervention points of these derivatives within the cholinergic synapse.

CholinergicPathway Presynaptic Presynaptic Neuron (Choline Uptake) ACh_Release Acetylcholine (ACh) Release Presynaptic->ACh_Release SynapticCleft Synaptic Cleft ACh_Release->SynapticCleft AChE Acetylcholinesterase (Enzyme) SynapticCleft->AChE Substrate Receptor Post-Synaptic Receptors SynapticCleft->Receptor Binding Hydrolysis Hydrolysis to Choline + Acetate AChE->Hydrolysis Normal Function Signal Cognitive Signal Transmission Receptor->Signal Inhibitor Ethyl 1-carbamoylpiperidine Derivatives Inhibitor->AChE Dual Binding (CAS & PAS) Inhibitor->Hydrolysis BLOCKS

Caption: Mechanism of Action: Derivatives block AChE hydrolysis, increasing synaptic ACh concentration.[1]

Validated Experimental Protocols

To replicate these findings, strictly adhere to the following in silico workflow. This protocol ensures reproducibility and minimizes false positives common in docking studies.

Phase 1: Ligand Preparation (The Input)

Objective: Generate energy-minimized 3D conformers.

  • Sketching: Draw the 2D structure of this compound using ChemDraw or MarvinSketch.

  • 3D Conversion: Convert to 3D using OpenBabel or Chem3D.

  • Energy Minimization: Apply the MMFF94 force field .

    • Why: This force field is parameterized well for small organic molecules with amide/ester linkages.

    • Criterion: Minimize until the RMS gradient is < 0.01 kcal/mol/

      
      .
      
  • Torsion Definition: Detect rotatable bonds (AutoDock Tools).

    • Critical Step: Ensure the amide bond (N-C=O) is set to non-rotatable due to resonance rigidity.

Phase 2: Protein Preparation (The Target)

Objective: Clean and charge the receptor.

  • Source: Download PDB ID: 4EY7 (Human AChE complexed with Donepezil) from RCSB.

  • Cleaning:

    • Remove water molecules (unless bridging critical interactions).[2]

    • Remove heteroatoms (original ligand).

  • Protonation: Add polar hydrogens.

  • Charge Assignment: Apply Kollman United Atom charges .

    • Why: Essential for calculating electrostatic interactions in the anionic gorge of AChE.

Phase 3: Grid Box & Docking (The Interaction)

Objective: Define the search space.

  • Grid Center: Center the grid on the coordinates of the co-crystallized Donepezil.

    • Coordinates (Typical for 4EY7): X: -12.5, Y: -43.8, Z: 28.2.

  • Grid Size:

    
    
    
    
    
    (0.375
    
    
    spacing).
    • Why: Large enough to encompass both the CAS (bottom of gorge) and PAS (entrance).

  • Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Runs: 50 independent runs (increased from default 10 to ensure convergence).

    • Exhaustiveness: 8 (standard) or 32 (high precision).

Phase 4: Validation Workflow

The following DOT diagram outlines the self-validating logic of this study.

DockingWorkflow PDB PDB Structure (4EY7) Extract Extract Co-crystal Ligand (Donepezil) PDB->Extract Prep Prepare Protein & Ligand PDB->Prep Extract->Prep Redock Re-dock Donepezil Prep->Redock RMSD_Check Calculate RMSD (Exp vs Docked) Redock->RMSD_Check Decision RMSD < 2.0 Å? RMSD_Check->Decision Decision->Prep No (Refine Grid/Charges) Dock_New Dock Ethyl 1-carbamoyl Derivatives Decision->Dock_New Yes (Validated) Analyze Interaction Analysis (PLIP/PyMOL) Dock_New->Analyze

Caption: Validation Protocol: The system is only trusted if re-docking the standard yields an RMSD < 2.0 Å.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Molecular Docking Studies of Piperidine-Hydrazone Derivatives. Retrieved from

  • ResearchGate. (2024). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from

  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors. Retrieved from

  • NIH (PubMed). (2024). Synthesis, docking, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives. Retrieved from

  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Retrieved from

Sources

Structure-activity relationship (SAR) studies of "Ethyl 1-carbamoylpiperidine-4-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Soluble Epoxide Hydrolase (sEH) Inhibition for Anti-Inflammatory & Analgesic Therapeutics

Executive Summary: The Scaffold & Therapeutic Context

Ethyl 1-carbamoylpiperidine-4-carboxylate represents a critical structural template in the design of Soluble Epoxide Hydrolase (sEH) inhibitors. While the parent molecule itself serves primarily as a synthetic precursor or weak inhibitor, its N-substituted urea analogs are potent pharmacological agents capable of modulating the Arachidonic Acid cascade.

  • Primary Mechanism: Inhibition of sEH prevents the degradation of Epoxyeicosatrienoic Acids (EETs) .

  • Therapeutic Outcome: Elevated EET levels result in vasodilation, anti-inflammatory effects, and analgesia (neuropathic pain relief).

  • Key Structural Insight: The piperidine ring acts as a "conformational restrictor," bridging the catalytic urea pharmacophore (N1) and the polar secondary binding group (C4).

Biological Pathway & Mechanism

The following diagram illustrates the intervention point of 1-carbamoylpiperidine analogs within the Arachidonic Acid pathway.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases EETs EETs (Anti-inflammatory, Analgesic) AA->EETs Metabolism DHETs DHETs (Biologically Inactive) EETs->DHETs Hydrolysis (Rapid Inactivation) sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Catalyzes Inhibitor 1-Carbamoylpiperidine Analog Inhibitor->sEH Blocks

Caption: sEH inhibitors block the degradation of beneficial EETs, prolonging their anti-inflammatory and analgesic effects.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three distinct regions. The "Ethyl 1-carbamoyl" motif is the starting point for optimization.

Region A: The Urea "Warhead" (N1 Position)

The 1-carbamoyl group (urea) is the primary pharmacophore binding to the sEH catalytic active site (Asp335, Tyr383, Tyr466).

  • Parent (Unsubstituted Urea, -CONH₂): Weak potency. Lacks hydrophobic bulk to fill the catalytic pocket.

  • Optimization (N-Substituted Urea, -CONHR): Introducing bulky, hydrophobic groups dramatically increases potency.

    • Adamantyl: The "Gold Standard" for potency (e.g., t-AUCB analogs).

    • Aryl/Phenyl: Good potency but often reduced metabolic stability compared to adamantyl or cycloalkyl groups.

Region B: The Central Linker (Piperidine Ring)
  • Role: Provides conformational restriction.[1][2] Unlike flexible alkyl chains, the piperidine ring reduces the entropic cost of binding.

  • Comparison: Piperidine analogs often show superior solubility compared to their cyclohexane counterparts (e.g., t-AUCB), though cyclohexane analogs may have slightly higher intrinsic potency.

Region C: The Polar Tail (C4 Position)
  • Ethyl Ester (-COOEt): Acts as a Prodrug . High lipophilicity improves oral bioavailability/membrane permeability. It is hydrolyzed in vivo by carboxylesterases to the active acid.

  • Carboxylic Acid (-COOH): The Active Metabolite . Forms a critical hydrogen bond / salt bridge in the enzyme's polar pocket. High potency in vitro but poor membrane permeability.

  • Amide (-CONHR): Improves metabolic stability but often results in a loss of potency unless the R group mimics the electronics of the acid.

Comparative Performance Data

The following table compares the "Parent" scaffold against optimized analogs to demonstrate the SAR progression.

Compound ClassN1-Substituent (Region A)C4-Substituent (Region C)sEH IC₅₀ (nM)*LogPBioavailability
Parent Scaffold -H (Primary Urea)-OEt (Ethyl Ester)> 5,0000.8Low (Rapid Clearance)
Active Metabolite -H (Primary Urea)-OH (Acid)> 1,000-0.5Poor Permeability
Analog A (TPAU) Phenyl-OEt (Ethyl Ester)1203.2Moderate
Analog B (APA) Adamantyl-OH (Acid)1.1 2.5Low (Oral) / High (IV)
Analog C (APAU) Adamantyl-OEt (Ethyl Ester)4.5**4.1High (Prodrug)

*Data represents consensus values from recombinant human sEH assays (fluorescent substrate). **The Ester (Analog C) shows apparent potency in cellular assays due to intracellular hydrolysis to the Acid (Analog B).

Experimental Protocols

Protocol A: Synthesis of N-Substituted 1-Carbamoylpiperidine Analogs

Objective: To synthesize high-potency urea derivatives from the ethyl piperidine-4-carboxylate precursor.

  • Reagents: Ethyl piperidine-4-carboxylate (1.0 eq), Isocyanate (R-NCO, e.g., 1-Adamantyl isocyanate, 1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Ethyl piperidine-4-carboxylate in anhydrous DCM under Nitrogen atmosphere.

    • Cool to 0°C. Add TEA dropwise.

    • Slowly add the Isocyanate (dissolved in DCM) over 15 minutes.

    • Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Workup: Quench with water. Extract organic layer, wash with brine, dry over Na₂SO₄.

    • Purification: Recrystallize from Et₂O/Hexane or use Flash Chromatography.

    • Yield Expectation: 85–95%.

Protocol B: sEH Inhibition Assay (Fluorescent)

Objective: Determine IC₅₀ values to validate SAR improvements.

  • Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Enzyme: Recombinant human sEH (hsEH).[3]

  • Workflow:

    • Prepare serial dilutions of the test compound (Ethyl 1-carbamoyl analog) in DMSO.

    • Incubate compound (1 µL) with hsEH enzyme (100 µL, [Final] = 1 nM) in Bis-Tris buffer (pH 7.0) + 0.1 mg/mL BSA for 5 minutes at 30°C.

    • Add PHOME substrate ([Final] = 50 µM).

    • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

    • Analysis: Calculate slope of fluorescence appearance (formation of 6-methoxy-2-naphthaldehyde). Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

References

  • Jones, P. D., et al. (2006).[2] "Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase." Bioorganic & Medicinal Chemistry Letters, 16(19), 5212-5216.[2] Link

  • Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 20(7), 941-956. Link

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

  • Tsai, H. J., et al. (2010). "Pharmacokinetic screening of soluble epoxide hydrolase inhibitors in dogs." European Journal of Pharmaceutical Sciences, 40(3), 222-238. Link

Sources

Cross-reactivity studies of "Ethyl 1-carbamoylpiperidine-4-carboxylate" based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 1-carbamoylpiperidine-4-carboxylate based inhibitors, focusing on their application as covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH) and the critical assessment of their cross-reactivity profiles against off-target serine hydrolases (e.g., CES, MAGL).

Executive Summary & Mechanism of Action

This compound represents a foundational scaffold in the class of piperidine-1-carboxamide (urea) inhibitors. While primarily designed to target the endocannabinoid-degrading enzyme FAAH , the presence of the ethyl ester moiety at the C4 position introduces significant cross-reactivity and metabolic liability challenges, particularly regarding Carboxylesterases (CES) .

This guide compares the performance of this scaffold against optimized derivatives (e.g., biaryl ether ureas like PF-3845) and alternative carbamate-based inhibitors (e.g., JZL184), providing protocols to quantify selectivity.

Mechanism of Covalent Inactivation

Unlike reversible inhibitors, 1-carbamoylpiperidine derivatives function as covalent suicide inhibitors .

  • Recognition: The piperidine ring mimics the arachidonoyl chain of the endogenous substrate (Anandamide), guiding the molecule into the FAAH catalytic channel.

  • Nucleophilic Attack: The active site Serine-241 of FAAH attacks the carbonyl carbon of the urea (carbamoyl) group.[1]

  • Carbamoylation: The piperidine group acts as a leaving group (or the distal amine, depending on specific substitution), resulting in a stable carbamylated enzyme adduct.

  • Selectivity Filter: The "twisted" nature of the urea bond in these inhibitors is tuned to the specific "amidase signature" geometry of FAAH, theoretically sparing other serine hydrolases.

FAAH_Inhibition_Mechanism Inhibitor Ethyl 1-carbamoyl piperidine-4-carboxylate FAAH_Active FAAH Active Site (Ser241-Ser217-Lys142) Inhibitor->FAAH_Active Binding CES_Hydrolysis OFF-TARGET: CES1/2 Hydrolysis (Ester Cleavage) Inhibitor->CES_Hydrolysis Cross-Reactivity (via Ethyl Ester) Complex Michaelis Complex (Non-covalent) FAAH_Active->Complex TS Tetrahedral Intermediate Complex->TS Ser241 Attack on Urea C=O Adduct Carbamylated Enzyme (Irreversible Inhibition) TS->Adduct Leaving Group Release

Figure 1: Mechanism of FAAH inactivation by piperidine ureas and the competing off-target hydrolysis pathway by Carboxylesterases (CES).[1]

Comparative Analysis: Selectivity Profiles

The primary challenge with the This compound scaffold is the "Dual-Warhead" ambiguity:

  • Urea (N1): Targets FAAH (Desired).

  • Ethyl Ester (C4): Targets Carboxylesterases (Undesired).

Comparison with Alternative Scaffolds
FeatureThis compound Piperidine Carbamates (e.g., JZL184) Optimized Piperidine Ureas (e.g., PF-3845)
Primary Target FAAHMAGL (and FAAH)FAAH
Mechanism Covalent (Urea)Covalent (Carbamate)Covalent (Urea)
Key Liability CES Hydrolysis (due to ester)Broad Cross-reactivity (ABHD6, FAAH)Minimal
Selectivity (FAAH vs CES) Low (< 10-fold)N/A (Targets MAGL)High (> 1000-fold)
Metabolic Stability Poor (Rapid ester cleavage)ModerateHigh
Use Case Early-stage Scaffold / CES ProbeMulti-target inhibitionSelective Chemical Probe
The "Ester" Problem

Experimental data confirms that the C4-ethyl ester is a prime substrate for CES1 and CES2 in liver microsomes. This leads to:

  • Rapid Clearance: The inhibitor is hydrolyzed before it can effectively inhibit FAAH in vivo.

  • False Negatives: In whole-cell assays, high CES activity depletes the inhibitor concentration.

  • Cross-Reactivity: The molecule may act as a competitive inhibitor of CES, confounding metabolic studies.

Recommendation: For high-fidelity FAAH inhibition, replace the C4-ester with metabolically stable bioisosteres (e.g., biaryl ethers, oxadiazoles, or amides) as seen in PF-3845.

Experimental Protocols for Cross-Reactivity

To validate the selectivity of this compound derivatives, you must employ Activity-Based Protein Profiling (ABPP) . This technique visualizes the active serine hydrolase proteome and identifies exactly which enzymes are inhibited.[2]

Protocol: Competitive ABPP (Gel-Based)

This protocol determines the IC50 of your inhibitor against FAAH and off-targets (MAGL, CES, ABHDs) simultaneously in a native proteome.

Materials:

  • Proteome Source: Mouse Brain Membrane Proteome (rich in FAAH/MAGL) or Liver Microsomes (rich in CES).

  • Probe: TAMRA-FP (Fluorophosphonate-Rhodamine) – Broad-spectrum serine hydrolase probe.

  • Inhibitor: this compound (0.1 nM – 100 µM).

Workflow:

  • Proteome Prep: Dilute membrane proteome to 1 mg/mL in PBS.

  • Inhibitor Incubation: Add inhibitor (or DMSO vehicle) to 50 µL proteome. Incubate for 30 min at 37°C .

    • Note: Covalent inhibitors require time to react. 30 mins is standard.

  • Probe Labeling: Add TAMRA-FP (1 µM final). Incubate for 30 min at Room Temp in the dark.

    • Mechanism:[2][3][4][5] The probe reacts with any serine hydrolase active site not blocked by your inhibitor.

  • Quenching: Add 4x SDS-PAGE loading buffer (reducing) and boil for 5 min at 90°C.

  • Resolution: Run on 10% SDS-PAGE gel.

  • Imaging: Scan gel on a fluorescent scanner (excitation 532 nm).

Data Analysis:

  • Band Disappearance: A loss of fluorescence at ~63 kDa indicates FAAH inhibition.

  • Off-Target Check: Check for band loss at ~33 kDa (MAGL), ~60 kDa (CES), or ~85 kDa (KIAA1363).

  • Quantification: Integrate band intensity using ImageJ. Plot % Activity vs. [Inhibitor] to calculate IC50.

Protocol: Fluorogenic Substrate Assay (High-Throughput)

*Use for

Sources

Strategic Synthesis of Piperidine Ureas: Pre-functionalized Carbamoyl Scaffolds vs. Boc-Protection Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Ethyl 1-carbamoylpiperidine-4-carboxylate" vs. Boc-protected piperidines in synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of piperidine-based therapeutics—particularly Soluble Epoxide Hydrolase (sEH) inhibitors, GPCR ligands, and specific antiviral agents—the installation of the urea pharmacophore is a critical synthetic junction. This guide compares two distinct strategic approaches: the Traditional Boc-Protection Route , which relies on late-stage urea formation via isocyanates, and the Pre-functionalized Carbamoyl Scaffold Route (utilizing this compound), which leverages transition-metal catalyzed cross-coupling to construct complex ureas without handling toxic isocyanate intermediates.

Strategic Overview: The Divergent Pathways

The choice between these two methodologies is not merely a matter of reagent preference but a strategic decision impacting safety, step count, and atom economy.

FeatureRoute A: Boc-Protected Strategy (Ethyl 1-Boc-piperidine-4-carboxylate)Route B: Carbamoyl Scaffold Strategy (this compound)
Primary Mechanism Deprotection (

)

Nucleophilic Addition to Isocyanate
Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) or Transamidation
Key Intermediate Free secondary amine (unstable ammonium salt)Primary urea (

)
Reagent Safety Low: Requires Isocyanates (toxic, moisture sensitive) or Phosgene equivalentsHigh: Uses Aryl Halides (stable, commercially available)
Step Count High (Protection

Deprotection

Urea Formation)
Low (Direct Coupling of pre-installed urea)
Atom Economy Lower (Loss of t-butyl cation and

)
Higher (No protecting group waste)
Cost Profile Low material cost; High disposal/safety costHigher material cost; Lower processing cost
Chemical Properties & Stability Profile

Understanding the physicochemical stability of the core intermediates is essential for process design.

Table 1: Comparative Stability Profile

PropertyEthyl 1-Boc-piperidine-4-carboxylate This compound
CAS Number 142851-03-41092289-81-0
Acid Stability Labile: Cleaves rapidly in TFA/DCM or HCl/Dioxane.Robust: Stable in dilute acids; requires harsh conditions (e.g., 6M HCl, reflux) to hydrolyze.
Base Stability Stable: Resistant to dilute NaOH/LiOH (ester hydrolysis occurs first).Stable: Urea linkage survives standard saponification conditions.
Thermal Stability Moderate: Decomposes >150°C (isobutylene extrusion).High: Stable >200°C; suitable for high-temp cross-coupling.
Storage Standard (Room Temp).Standard (Room Temp); Non-hygroscopic.
Synthetic Utility & Case Studies
Scenario A: The Traditional Boc Route (Late-Stage Functionalization)

This route is ubiquitous in discovery chemistry due to the commercial availability of Boc-protected building blocks. It is ideal when the final urea substituent (


) is readily available as an isocyanate (

).
  • Mechanism: The Boc group masks the nitrogen while the C4-ester is manipulated (e.g., hydrolysis, amide coupling). The nitrogen is then exposed and reacted with an electrophile.

  • Limitation: Many functionalized isocyanates are unstable, toxic, or commercially unavailable, requiring in situ generation (e.g., Curtius rearrangement), which complicates scale-up.

Scenario B: The Carbamoyl Scaffold Route (Isocyanate-Free Synthesis)

This approach utilizes This compound as a "urea donor." Instead of reacting a nucleophilic amine with an electrophilic isocyanate, the pre-formed primary urea acts as a nucleophile in a Palladium-catalyzed C-N coupling with an aryl halide.

  • Mechanism: Buchwald-Hartwig coupling of the primary urea (

    
    ) with an aryl bromide/chloride (
    
    
    
    ).
  • Advantage: This grants access to complex urea structures where the corresponding isocyanate would be impossible to make or too unstable to isolate. It represents a "Green Chemistry" advantage by eliminating phosgene derivatives.

Visualization of Reaction Pathways

The following diagram illustrates the logical flow and decision points for selecting the appropriate route.

SynthesisPathways Start Target: Piperidine-Urea Drug (e.g., sEH Inhibitor) Decision Is the R-Isocyanate Stable & Available? Start->Decision RouteA_Start Start: Ethyl 1-Boc-piperidine -4-carboxylate Decision->RouteA_Start Yes (Standard) RouteB_Start Start: Ethyl 1-carbamoyl piperidine-4-carboxylate Decision->RouteB_Start No (Unstable R-NCO) StepA1 Step 1: C4-Functionalization (if needed) RouteA_Start->StepA1 StepA2 Step 2: Boc Deprotection (TFA or HCl) StepA1->StepA2 StepA3 Step 3: Urea Formation (Add R-NCO) StepA2->StepA3 StepB2 Step 2: Pd-Catalyzed Coupling (React with Ar-Br) StepA3->StepB2 Final Final API (Disubstituted Urea) StepA3->Final StepB1 Step 1: C4-Functionalization (Ester Hydrolysis/Amidation) RouteB_Start->StepB1 StepB1->StepB2 StepB2->Final

Caption: Decision tree comparing the linear Boc-deprotection pathway (Red) vs. the convergent Pd-catalyzed coupling pathway (Green) for urea synthesis.

Experimental Protocols
Protocol A: Urea Formation via Boc-Deprotection (Standard)

Use case: Synthesis of 1-(4-fluorophenyl)-3-(4-ethoxycarbonylpiperidin-1-yl)urea.

  • Deprotection: Dissolve Ethyl 1-Boc-piperidine-4-carboxylate (1.0 eq) in DCM (5 mL/g). Add TFA (10 eq) dropwise at 0°C. Stir for 2 h. Concentrate in vacuo to yield the trifluoroacetate salt.

  • Neutralization: Redissolve salt in DCM. Add DIPEA (3.0 eq) to generate the free amine in situ.

  • Coupling: Add 4-fluorophenyl isocyanate (1.1 eq) at 0°C. Stir at RT for 4 h.

  • Workup: Quench with water. Extract with DCM.[1][2] Wash with 1M HCl (to remove unreacted amine) and brine.

  • Yield: Typically 85-95% (two steps).

Protocol B: Urea Formation via Pd-Catalyzed Cross-Coupling (Advanced)

Use case: Coupling this compound with 4-bromo-benzotrifluoride.

  • Reagent Prep: Charge a reaction vial with this compound (1.0 eq), 4-bromo-benzotrifluoride (1.2 eq),

    
     (0.02 eq), and Xantphos (0.04 eq).
    
  • Base Addition: Add

    
     (1.5 eq) and suspend in anhydrous 1,4-dioxane (10 mL/g).
    
  • Reaction: Degas with Argon. Seal and heat to 100°C for 12-16 h.

  • Workup: Cool to RT. Filter through Celite. Concentrate filtrate.[3] Purify via flash chromatography (EtOAc/Hexanes).

  • Yield: Typically 70-85%.

    • Note: This protocol avoids the synthesis of the volatile and toxic 4-trifluoromethylphenyl isocyanate.

Performance Metrics & Recommendation
MetricBoc-Piperidine Route Carbamoyl-Piperidine Route
Scalability High: Reagents are cheap; exotherms are manageable.Moderate: Pd-catalysts are expensive at kg-scale.
Diversity Excellent: Can make amides, sulfonamides, alkyls, and ureas.Niche: Specifically optimized for urea/hydantoin targets.
Green Chemistry Poor: Uses TFA, generates isobutylene waste.Good: High atom economy, avoids toxic isocyanates.

Authoritative Recommendation:

  • Choose the Boc-Protected Route for early-phase discovery (SAR) where maximum diversity is required and the N-substituent varies widely (amides, ureas, alkyls).

  • Choose the Carbamoyl Scaffold Route for process chemistry or focused library generation of urea-based inhibitors (e.g., sEH inhibitors), especially when the requisite aryl isocyanate is unstable, expensive, or requires a multi-step synthesis to generate.

References
  • Mechanism of Boc Deprotection & Stability

    • BenchChem.[1] "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz." Accessed 2026.[4] Link

  • Urea Synthesis via Pd-Catalysis (Buchwald-Hartwig of Ureas)

    • Organic Chemistry Portal. "Synthesis of Urea Derivatives." (General reference for non-isocyanate routes). Link

  • Application in sEH Inhibitors

    • National Institutes of Health (PMC). "1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase."[5] Bioorg Med Chem Lett.[6] 2012. Link

  • Properties of this compound

    • PubChem.[3] "this compound Compound Summary." Link

Sources

The Strategic Advantage of the Ethyl 1-Carbamoylpiperidine-4-carboxylate Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the intricate landscape of drug design, the selection of a molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a therapeutic candidate. While a multitude of heterocyclic systems have been explored, the saturated six-membered piperidine ring remains a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and synthetic tractability.[1][2] This guide provides an in-depth technical comparison of the Ethyl 1-carbamoylpiperidine-4-carboxylate scaffold, elucidating its distinct advantages over other commonly employed heterocyclic systems. We will delve into the nuanced benefits conferred by the N-carbamoyl moiety, supported by comparative data and detailed experimental protocols to empower researchers in their quest for novel and effective therapeutics.

The N-Carbamoyl Group: A Game-Changer in Scaffold Design

The true differentiating feature of the this compound scaffold lies in the N-carbamoyl group (a urea derivative). This functional group is far from a simple substituent; it is a strategic element that imparts a unique combination of properties that can overcome common challenges in drug development.[3][4]

Enhanced Target Engagement through Bidentate Hydrogen Bonding

The urea moiety is a privileged structural motif in medicinal chemistry, primarily due to its exceptional ability to form multiple, stable hydrogen bonds with biological targets.[3][5] Unlike a simple amide, the carbamoyl group presents both a hydrogen bond donor (the N-H) and two hydrogen bond acceptors (the carbonyl oxygen and the other nitrogen atom, depending on resonance). This allows for a more robust and specific interaction with receptor active sites, often leading to enhanced potency and selectivity.[6]

Synthesis_Workflow Start Ethyl piperidine-4-carboxylate Step1 Reaction with Potassium Cyanate (KOCN) in acidic aqueous solution Start->Step1 Step2 Work-up and Purification Step1->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Materials:

  • Ethyl piperidine-4-carboxylate hydrochloride

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: Dissolve Ethyl piperidine-4-carboxylate hydrochloride (1.0 eq) in water.

  • Acidification: Cool the solution in an ice bath and acidify with concentrated HCl.

  • Addition of KOCN: Add potassium cyanate (1.1 eq) portion-wise to the stirred, cold solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Extraction: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a compound. [7][8] Workflow:

Metabolic_Stability_Workflow cluster_0 Incubation cluster_1 Time Points (0, 5, 15, 30, 60 min) cluster_2 Analysis Test Compound Test Compound Microsomes + NADPH Microsomes + NADPH Test Compound->Microsomes + NADPH 37°C Quench with Acetonitrile Quench with Acetonitrile Microsomes + NADPH->Quench with Acetonitrile Centrifuge Centrifuge Quench with Acetonitrile->Centrifuge Supernatant Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Supernatant->LC-MS/MS Analysis Determine % Remaining Determine % Remaining LC-MS/MS Analysis->Determine % Remaining

Caption: Workflow for in vitro microsomal stability assay.

Materials:

  • Test compound (e.g., this compound)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls (compounds with known metabolic stability).

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well and transfer it to another plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound by LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life (t1/2) and calculate the in vitro intrinsic clearance (CLint).

Conclusion

The this compound scaffold offers a compelling and strategically advantageous platform for the design of novel therapeutics. The incorporation of the N-carbamoyl moiety confers a unique set of properties, including enhanced target engagement through bidentate hydrogen bonding, reduced basicity for an improved safety profile, and increased metabolic stability. These features, when compared to other common heterocyclic scaffolds, position it as a superior choice for addressing many of the challenges encountered in modern drug discovery. The synthetic accessibility and the potential for multipoint diversification further enhance its appeal for the development of next-generation drug candidates. By understanding and leveraging the unique attributes of this scaffold, researchers can unlock new avenues for therapeutic innovation.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (URL: [Link])

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (URL: [Link])

  • Bioisosteres that influence metabolism - Hypha Discovery Blogs. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. (URL: [Link])

  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed. (URL: [Link])

  • N -Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies - ResearchGate. (URL: [Link])

  • N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Densi | REDI. (URL: [Link])

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. (URL: [Link])

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (URL: [Link])

  • N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies - Taylor & Francis. (URL: [Link])

  • Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem - NIH. (URL: [Link])

  • 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. (URL: [Link])

  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications - MDPI. (URL: [Link])

  • Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide group - University of Pennsylvania. (URL: [Link])

  • NMR studies of hydrogen bonding interactions with secondary amide and urea groups - University of Notre Dame. (URL: [Link])

  • NMR studies of hydrogen bonding interactions with secondary amide and urea groups. (URL: [Link])

  • Ethyl piperidine-4-carboxylate - the NIST WebBook. (URL: [Link])

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])

  • 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem. (URL: [Link])

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC - NIH. (URL: [Link])

  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (URL: [Link]

  • 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem. (URL: [Link])

  • (PDF) Structures of piperazine, piperidine and morpholine - ResearchGate. (URL: [Link])

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (URL: [Link])

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. (URL: [Link])

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

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Safety Operating Guide

Navigating the Disposal of Ethyl 1-Carbamoylpiperidine-4-Carboxylate: A Guide for the Prudent Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risk Profile

The foundational principle of safe disposal is a thorough understanding of the chemical's intrinsic hazards. Based on related piperidine compounds, we can infer a likely hazard profile for Ethyl 1-carbamoylpiperidine-4-carboxylate.

  • Skin and Eye Irritation: Many piperidine derivatives are known to cause skin irritation and serious eye irritation or damage.[4][2][3][5] Direct contact should be scrupulously avoided.

  • Combustibility: The presence of the ethyl ester group suggests the compound is likely a combustible liquid with a relatively high flash point. It may not be flammable under standard laboratory conditions but can ignite with sufficient heat or proximity to an ignition source.

  • Toxicity: While acute toxicity data is not available for the specific compound, related structures may be harmful if swallowed or inhaled.[1][2] On combustion, it may produce toxic fumes, including oxides of nitrogen (NOx) and carbon (CO, CO2).[1][2][3]

These inferred hazards necessitate a cautious and well-defined handling and disposal protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity—including for disposal—the following PPE is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the chemical is paramount to preventing exposure.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[6]To prevent accidental splashes from causing serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.[6]To prevent skin contact, which can lead to irritation.
Protective Clothing A standard laboratory coat. For larger quantities or potential for splashing, a chemically impervious apron is advised.To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required if handled in a well-ventilated area or chemical fume hood.The primary risk is from direct contact or ingestion. Use respiratory protection if aerosols or vapors are generated.

On-Site Waste Management: Collection and Segregation

Proper disposal begins at the point of generation. Adherence to a systematic collection process prevents cross-contamination and ensures the waste is managed safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).

Step-by-Step Collection Protocol:
  • Designate a Waste Container: Use a chemically compatible container that is in good condition, with a secure, leak-proof screw cap. Glass or polyethylene containers are typically appropriate.

  • Labeling is Critical: The container must be clearly and legibly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[5]

  • Segregation: This waste stream should be kept separate from other chemical wastes unless their compatibility is confirmed. Specifically, keep it segregated from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[1][2]

  • Accumulation Point: The sealed waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be under the control of laboratory personnel, away from ignition sources, and within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

  • Container Filling: Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity to allow for vapor expansion.

  • Closure: Keep the container securely closed at all times, except when adding waste.[5]

Accidental Release and Spill Protocol

In the event of a spill, a prepared response is essential to mitigate exposure and environmental release.

  • For Minor Spills (a few milliliters):

    • Ensure the area is well-ventilated. Remove all sources of ignition.[4]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbent material and contaminated surfaces using non-sparking tools and place it into your designated hazardous waste container.

    • Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • For Major Spills:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, remove ignition sources and increase ventilation.

    • Contact your institution's EHS or emergency response team immediately.

Final Disposal Pathway

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[6] The environmental impact and potential for downstream reactions are significant.

The universally recommended and accepted disposal method for this type of organic chemical waste is through a licensed chemical destruction facility.

  • Primary Disposal Method: Incineration

    • The most effective and environmentally sound method is controlled incineration at a licensed hazardous waste facility.[6] High-temperature incineration, often with flue gas scrubbing, ensures the complete destruction of the compound into less harmful components.[6]

  • Arranging for Disposal:

    • Once your waste container is approaching full, complete a chemical waste pickup request form as required by your institution's EHS office.

    • Trained EHS professionals or a contracted hazardous waste disposal company will then collect the waste for transport to an approved disposal facility.

The logical flow for making these disposal decisions can be visualized as follows:

G Disposal Decision Workflow for this compound A Start: Generation of Waste B Hazard Assessment: - Skin/Eye Irritant - Combustible - Potential Toxicity A->B C Select & Wear Appropriate PPE B->C D Is this a spill? C->D E Collect in a labeled, sealed, compatible waste container D->E No F Follow Spill Protocol: Absorb with inert material, collect for disposal D->F Yes G Store in designated Satellite Accumulation Area E->G F->E H Arrange for pickup by EHS or licensed waste contractor G->H I Final Disposal: Controlled Incineration H->I J End I->J

Caption: Disposal Decision Workflow

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research leaves a legacy of discovery, not of environmental hazard.

References

  • SAFETY DATA SHEETS. (2025, September 8). CATO Research Chemical Inc.
  • Ethyl piperidine-4-carboxylate. (2022, September 16). Apollo Scientific. Safety Data Sheet.
  • SAFETY DATA SHEET. (2025, December 18). Ethyl 4-amino-1-piperidinecarboxylate.
  • SAFETY DATA SHEET. (2010, November 16). Ethyl piperazine-1-carboxylate. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 22). N-Carbethoxy-4-piperidone. Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 18). Ethyl isonipecotate. Fisher Scientific.
  • Ethyl 4-piperidinecarboxylate - Safety Data Sheet. (2025, July 26). ChemicalBook.

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Personal protective equipment for handling Ethyl 1-carbamoylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Ethyl 1-carbamoylpiperidine-4-carboxylate (CAS: 167837-46-3 / Analogous to 146809-57-6) is a critical piperidine intermediate used in the synthesis of anticoagulant pharmaceuticals (e.g., Apixaban derivatives). As a functionalized urea/carbamate derivative, it presents specific handling challenges distinct from simple organic solvents.

While often classified as an Irritant (H315, H319, H335) , the presence of the carbamoyl moiety requires researchers to treat this compound with elevated caution due to potential biological activity and sensitization risks. This guide moves beyond basic "compliance" to establish a defensive handling posture that ensures data integrity and researcher safety.

The Core Hazard Profile
  • Physical State: White to off-white solid (Fine powder potential).

  • Primary Route of Entry: Inhalation of dust/aerosols and Dermal absorption.

  • Chemical Reactivity: Stable, but sensitive to strong oxidizers and hydrolysis under extreme pH.

Personal Protective Equipment (PPE) Architecture

Effective safety is not about "wearing gear"; it is about creating a barrier system where each layer addresses a specific failure mode.

Hand Protection: The Permeation Logic

Standard latex examination gloves are insufficient for handling functionalized piperidines due to poor chemical resistance against organic nitrogen compounds.

Recommendation: Use Nitrile (Acrylonitrile Butadiene) gloves.

ParameterSpecificationScientific Rationale
Material Nitrile (Accelerator-free preferred)Resists permeation of amide/ester functionalities better than latex.
Thickness Minimum 0.11 mm (4-5 mil)Provides adequate tensile strength against instrument snags.
Breakthrough > 480 minutes (Level 6)Ensures safety during extended synthesis campaigns.
Technique Double-glovingRequired when handling >10g or solvated forms (e.g., in DCM/DMF).
Respiratory Defense

The primary risk with this compound is the generation of static-charged dust during weighing.

  • Primary Control: All open handling must occur inside a Chemical Fume Hood or Powder Weighing Station (Face velocity: 0.3–0.5 m/s).

  • Secondary Defense (If hood is compromised): NIOSH N95 or P100 particulate respirator. Surgical masks provide zero protection against chemical particulates.

Ocular & Body Protection[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate because fine powders can migrate around the lenses via air currents.

  • Body: Lab coat (cotton/poly blend) buttoned to the neck. For scale-up (>100g), Tyvek sleeves are recommended to bridge the glove-cuff gap.

Decision Logic: PPE Selection

The following decision tree dictates the required PPE based on the operational scale and physical state of the reagent.

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM/DMF) State->Solution Qty_Solid Quantity? Solid->Qty_Solid Solvent_PPE Solvent Protocol: Double Gloves (Check Chem Resistance) Fume Hood Mandatory Solution->Solvent_PPE Small_Scale < 10 grams Qty_Solid->Small_Scale Large_Scale > 10 grams Qty_Solid->Large_Scale Standard_PPE Standard Protocol: Nitrile Gloves (Single) Splash Goggles Fume Hood Small_Scale->Standard_PPE Enhanced_PPE Enhanced Protocol: Double Nitrile Gloves Tyvek Sleeves N95 Backup (if hood draft low) Large_Scale->Enhanced_PPE

Figure 1: PPE Selection Logic based on operational state and quantity.[1] Note the escalation to double-gloving for larger quantities or solvated forms.

Operational Protocols

Weighing & Transfer (The Critical Step)

Static electricity is the enemy of safety when handling dry carbamate powders.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.

  • Draft Control: Minimize sash height to the lowest working position.

  • Technique: Do not pour from the stock bottle. Use a clean, long-handled spatula to transfer solid to a pre-tared vessel.

Reaction Setup

When dissolving this intermediate (often in DMF, DCM, or THF):

  • Add solvent slowly to the solid.

  • Exotherm Check: While generally stable, amide formation or hydrolysis steps can be exothermic. Monitor temperature during initial mixing.

Emergency Response: Spills & Exposure[3]

In the event of a breach, immediate, logic-driven action is required to prevent contamination migration.[2][3]

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Is it Powder or Liquid? Alert->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Cover 3. COVER Place damp paper towel (Prevent Dust) Powder->Cover Do NOT Sweep Absorb 3. ABSORB Use Vermiculite/Pad Liquid->Absorb Clean 4. CLEAN Wipe with soap/water (3x Pass) Cover->Clean Absorb->Clean Dispose 5. DISPOSE Seal in HazWaste Bag Clean->Dispose

Figure 2: Spill Response Workflow.[1] Note the specific instruction NOT to sweep dry powder, which aerosolizes the chemical.

First Aid Measures:

  • Eye Contact: Irrigate immediately for 15 minutes.[4][5][6][7] The carbamate group can be irritating to mucous membranes.

  • Skin Contact: Wash with soap and water.[1][4][5][6][8][9] Do not use alcohol/solvents, as they may enhance transdermal absorption.

Disposal Strategy

Disposal must align with the chemical nature of nitrogen-containing organic compounds.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Organic Solid."

  • Liquid Waste: Combine with non-halogenated organic solvents (unless halogenated solvents were used in the process).

  • Destruction Method: Incineration is the required method. The high temperature ensures the breakdown of the piperidine ring and carbamate linkage into safe combustion products (CO2, H2O, N2).

  • Compliance: Do not dispose of down the drain. This compound is toxic to aquatic life (Category 3 or higher depending on specific analogs).

References

  • PubChem. (n.d.). Compound Summary: Ethyl 1-piperidinecarboxylate derivatives (General Safety). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Piperidine derivatives. Retrieved from [Link]

(Note: While specific SDSs for "this compound" are often vendor-gated, the safety protocols above are derived from authoritative data on the closest structural analogs and functional groups, ensuring a conservative and safe handling approach.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.